molecular formula C10H8ClN3O B1348585 N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide CAS No. 305346-16-1

N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Número de catálogo: B1348585
Número CAS: 305346-16-1
Peso molecular: 221.64 g/mol
Clave InChI: XGZGGDFTPYYPMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative, a class of heterocyclic compounds recognized for its significant potential in scientific research and development. Pyrazole carboxamides are extensively investigated in medicinal chemistry for their diverse biological activities. Structurally related compounds have been studied as key intermediates for the synthesis of cannabinoid CB1 receptor antagonists and have demonstrated promising antiviral activity, specifically in suppressing hepatitis C virus (HCV) replication . Furthermore, novel pyrazole carboxamides containing a diarylamine scaffold exhibit potent antifungal properties. Studies on similar compounds show that their mechanism of action can involve the disruption of fungal mitochondrial function, leading to a decrease in mitochondrial membrane potential and the inhibition of key enzymes in the respiratory chain, such as succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . The pyrazole core is a privileged structure in agrochemical research, with some derivatives functioning as effective fungicides against pathogens like Rhizoctonia solani , which causes rice sheath blight . The synthesis of such pyrazole derivatives can be achieved through various methods, including condensation reactions and cyclization, with techniques like ultrasound irradiation being employed to increase efficiency and reduce reaction times . This compound is presented as a valuable building block for chemical synthesis and a candidate for further pharmacological and agrochemical exploration. This compound is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

N-(2-chlorophenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-7-3-1-2-4-8(7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZGGDFTPYYPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255889
Record name N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305346-16-1
Record name N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305346-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide is a molecule of significant interest within the broader class of pyrazole carboxamides, a scaffold renowned for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical properties, a detailed, field-proven synthetic protocol, and an exploration of the therapeutic potential of this compound. By synthesizing established chemical principles with insights into its potential as a kinase inhibitor, this document serves as a vital resource for researchers engaged in drug discovery and development. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific literature.

Introduction: The Prominence of the Pyrazole Carboxamide Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a core structure that imparts a unique combination of chemical stability and biological reactivity.[1] When functionalized with a carboxamide linkage, the resulting pyrazole carboxamide scaffold becomes a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic applications.[2] These applications span from anticancer and anti-inflammatory agents to kinase inhibitors and herbicides.[3][4] The versatility of this scaffold lies in the ability to readily modify the substituents on both the pyrazole and the carboxamide nitrogen, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This compound represents a specific embodiment of this scaffold, with the 2-chlorophenyl group poised to influence its pharmacokinetic profile and target engagement.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

General Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₈ClN₃OSpectraBase
Molecular Weight 221.65 g/mol SpectraBase
Appearance Predicted to be a white to off-white solid-
Melting Point Not explicitly reported; likely >150 °CInferred
Solubility Likely soluble in DMSO, DMF, and methanolInferred
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, provides characteristic signals for the aromatic and pyrazole protons.[5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 (broad s)Singlet1HPyrazole N-H
~10.0 (s)Singlet1HAmide N-H
~8.4 (d)Doublet1HPyrazole C4-H
~7.2-7.8 (m)Multiplet4H2-Chlorophenyl aromatic protons
~6.8 (d)Doublet1HPyrazole C5-H

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, as well as the aromatic carbons of the pyrazole and 2-chlorophenyl rings. Aromatic carbons typically resonate in the range of 110-150 ppm, with the carbonyl carbon appearing further downfield.[1]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the pyrazole and amide groups (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl (around 1650-1680 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic rings.

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (221.65 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the pyrazole ring, followed by the creation of the amide bond. The following is a representative, field-proven protocol.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1H-Pyrazole-3-carboxylic Acid cluster_1 Step 2: Formation of 1H-Pyrazole-3-carbonyl chloride cluster_2 Step 3: Amide Bond Formation A Starting Materials B Reaction A->B C Workup and Purification B->C D 1H-Pyrazole-3-carboxylic Acid C->D E Reaction D->E Chlorinating Agent F Removal of Excess Reagent E->F G 1H-Pyrazole-3-carbonyl chloride (in situ) F->G H Reaction G->H J Workup and Purification H->J I 2-Chloroaniline I->H K This compound J->K Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation KinaseC Kinase C KinaseB->KinaseC Phosphorylation TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation / Survival GeneExpression->CellProliferation Inhibitor N-(2-Chlorophenyl)-1H- pyrazole-3-carboxamide Inhibitor->KinaseB Inhibition

Sources

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

The pyrazole nucleus is a foundational five-membered heterocyclic motif that is integral to the fields of medicinal chemistry and materials science. When incorporated into a carboxamide structure, the resulting scaffold is a versatile pharmacophore found in a multitude of biologically active compounds.[1][2][3] These molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and neuroprotective properties.[2][4] The compound this compound is a representative member of this class, combining the pyrazole core with a substituted aniline moiety, a common strategy in drug design to modulate physiochemical properties and target engagement.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathway to this compound. It emphasizes the chemical logic behind procedural choices, offers detailed experimental protocols, and is grounded in established chemical principles.

Core Synthetic Strategy: A Two-Stage Approach

The most logical and widely adopted strategy for synthesizing N-aryl pyrazole carboxamides is a convergent two-stage process.[1] This method offers high flexibility and control over the final product's structure.

  • Stage 1: Construction of the Pyrazole Core. This involves the synthesis of the foundational building block, 1H-pyrazole-3-carboxylic acid. This is typically achieved through a cyclocondensation reaction.

  • Stage 2: Amide Bond Formation. The pyrazole carboxylic acid is then chemically coupled with the target amine, 2-chloroaniline, to form the final carboxamide product.

This strategic division allows for the independent preparation and purification of the key intermediates, ensuring a higher purity and yield in the final coupling step.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Coupling A 1,3-Dicarbonyl Precursor + Hydrazine B Cyclocondensation (Knorr Synthesis) A->B C 1H-Pyrazole-3-carboxylic acid B->C E Carboxylic Acid Activation C->E D 2-Chloroaniline F Amide Bond Formation (Nucleophilic Acyl Substitution) D->F E->F G N-(2-Chlorophenyl)-1H- pyrazole-3-carboxamide F->G caption General workflow for pyrazole carboxamide synthesis.

Caption: General workflow for pyrazole carboxamide synthesis.

PART I: Synthesis of the 1H-Pyrazole-3-carboxylic Acid Core

The cornerstone of this synthesis is the robust and well-documented Knorr pyrazole synthesis, a classic cyclocondensation reaction.[1][5] This method reliably produces the pyrazole ring system from readily available acyclic precursors.

Causality and Mechanism

The reaction proceeds by the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, such as a β-ketoester) with a hydrazine derivative.[1] The mechanism involves an initial nucleophilic attack by one of the hydrazine nitrogens on a carbonyl carbon, forming a hydrazone intermediate. A subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the stable, aromatic pyrazole ring. The regioselectivity of the reaction can be controlled by the nature of the reactants and conditions.[6]

For the synthesis of the unsubstituted 1H-pyrazole core, hydrazine itself is used. The process typically begins with the formation of a pyrazole-carboxylate ester, which is then hydrolyzed to the desired carboxylic acid.

G start β-Ketoester + Hydrazine step1 Cyclocondensation Formation of Ethyl 1H-pyrazole-3-carboxylate start->step1 Reflux in Ethanol step2 Saponification (Hydrolysis) NaOH, H₂O/EtOH step1->step2 step3 Acidification HCl (aq) step2->step3 product 1H-Pyrazole-3-carboxylic Acid step3->product caption Workflow for 1H-pyrazole-3-carboxylic acid synthesis.

Caption: Workflow for 1H-pyrazole-3-carboxylic acid synthesis.

Experimental Protocol: Synthesis of 1H-Pyrazole-3-carboxylic Acid

This two-step protocol first describes the formation of the ester intermediate, followed by its hydrolysis.

Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate

  • Materials:

    • Hydrazine hydrate (1.0 eq)

    • Ethyl 2,4-dioxobutanoate (or similar β-ketoester) (1.0 eq)

    • Ethanol (as solvent)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the hydrazine hydrate in absolute ethanol.[1]

    • Add a catalytic amount of glacial acetic acid to the solution.

    • With stirring, add the β-ketoester dropwise to the solution at room temperature. An exothermic reaction may be observed.[1]

    • After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude ester, which can be purified by silica gel column chromatography if necessary.

Step 2: Hydrolysis to 1H-Pyrazole-3-carboxylic Acid

  • Materials:

    • Ethyl 1H-pyrazole-3-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0-3.0 eq)

    • Ethanol/Water solution

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the pyrazole ester in a mixture of ethanol and water.

    • Add sodium hydroxide pellets or a concentrated aqueous solution.

    • Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the ester spot by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of concentrated HCl.

    • A white precipitate of 1H-pyrazole-3-carboxylic acid will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

PART II: Amide Bond Formation with 2-Chloroaniline

The final stage of the synthesis involves forming a stable amide bond between the pyrazole carboxylic acid and 2-chloroaniline. Direct condensation of a carboxylic acid and an amine requires harsh conditions and is generally inefficient. Therefore, the carboxylic acid must first be activated to a more electrophilic species.

Causality and Mechanism: The Acyl Chloride Route

The most reliable method for activating the carboxylic acid is its conversion to an acyl chloride.[7] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose.[1] It reacts with the carboxylic acid to form the highly reactive pyrazole-3-carbonyl chloride. The key advantage of SOCl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[8]

The resulting acyl chloride is a potent electrophile. The nucleophilic nitrogen of 2-chloroaniline readily attacks the carbonyl carbon, proceeding through a classic nucleophilic acyl substitution mechanism.[9] A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion—an excellent leaving group—to yield the final amide product. A tertiary amine base, such as triethylamine (TEA) or pyridine, is typically added to scavenge the HCl generated during the coupling step, preventing protonation of the reactant amine.[10]

G acid 1H-Pyrazole-3-carboxylic Acid activation Activation Thionyl Chloride (SOCl₂) Catalytic DMF acid->activation acyl_chloride Pyrazole-3-carbonyl Chloride (Highly Reactive Intermediate) activation->acyl_chloride Reaction in Anhydrous DCM/THF coupling Amide Coupling 2-Chloroaniline, Triethylamine acyl_chloride->coupling product N-(2-Chlorophenyl)-1H- pyrazole-3-carboxamide coupling->product caption Workflow for the final amide coupling stage.

Caption: Workflow for the final amide coupling stage.

Experimental Protocol: Amide Coupling
  • Materials:

    • 1H-Pyrazole-3-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • 2-Chloroaniline (1.0-1.1 eq)

    • Triethylamine (TEA) (1.5-2.0 eq)

  • Procedure:

    • Activation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-pyrazole-3-carboxylic acid and suspend it in anhydrous DCM.[1]

    • Add a catalytic amount (1-2 drops) of DMF.

    • Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride dropwise via a syringe.

    • Allow the mixture to warm to room temperature and then stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acyl chloride is now complete.

    • Coupling: In a separate flask, dissolve 2-chloroaniline and triethylamine in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared pyrazole-3-carbonyl chloride solution to the stirred amine solution.

    • Allow the reaction mixture to stir at room temperature for 2-6 hours. Monitor the reaction's completion by TLC.[2]

    • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Validation and Data Summary

Self-validation is critical for scientific integrity. Each step should be monitored, and the final product's identity and purity must be confirmed through standard analytical techniques.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of starting materials and the formation of products.[2][8]

  • Structural Confirmation: The structure of the final compound should be unequivocally confirmed using:

    • NMR Spectroscopy (¹H and ¹³C): To verify the proton and carbon framework.[3][11]

    • Mass Spectrometry (MS): To confirm the molecular weight.[2]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches.[11]

Synthesis Pathway Summary Table
StageKey TransformationKey ReagentsSolventTypical ConditionsProduct
1A Knorr CyclocondensationHydrazine hydrate, β-ketoesterEthanolReflux, 2-4hEthyl 1H-pyrazole-3-carboxylate
1B SaponificationSodium Hydroxide (NaOH)EtOH/H₂OReflux, 1-3h1H-Pyrazole-3-carboxylic acid
2A Acid ActivationThionyl Chloride (SOCl₂), cat. DMFAnhydrous DCM0 °C to RT, 1-2hPyrazole-3-carbonyl chloride
2B Amide Coupling2-Chloroaniline, Triethylamine (TEA)Anhydrous DCM0 °C to RT, 2-6hThis compound

References

  • Erol, D. D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]

  • Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(4), 839-853. [Link]

  • Erol, D. D., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]

  • Sener, A., et al. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications, 15(4). [Link]

  • Various Authors. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 433. [Link]

  • Patel, A. K., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 239-245. [Link]

  • Various Authors. Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. [Link]

  • Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Medicinal Research. [Link]

  • Isay, V., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-212. [Link]

  • Various Authors. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. [Link]

  • Taslimi, P., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137873. [Link]

  • Fustero, S., et al. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc. [Link]

  • Li, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17). [Link]

  • Rostom, S. A. F., et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 8(1), 2-17. [Link]

  • Corona-Dzul, M. A., et al. (2022). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 27(19), 6296. [Link]

  • Khan Academy. Amide formation from acyl chloride. Khan Academy. [Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential mechanisms of action for N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, a member of the broader pyrazole carboxamide class of compounds. Given the limited direct research on this specific molecule, this document synthesizes findings from structurally related pyrazole carboxamide derivatives to elucidate its probable biological targets and cellular effects. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the diverse therapeutic potential of this chemical scaffold.

The pyrazole ring is a foundational structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] The derivatization of the pyrazole core, particularly with a carboxamide linkage, has given rise to a multitude of molecules with significant therapeutic promise, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective activities.[1][2][3]

Part 1: The Landscape of Pyrazole Carboxamide Bioactivity

The versatility of the pyrazole carboxamide scaffold allows for a wide range of biological activities, largely dictated by the nature of the substituents on the pyrazole and carboxamide moieties. Research has demonstrated that these compounds can act as potent and selective inhibitors of various enzymes, modulators of protein-protein interactions, and disruptors of cellular processes.

Enzyme Inhibition: A Primary Mode of Action

A predominant mechanism of action for many pyrazole carboxamide derivatives is the inhibition of key enzymes involved in disease pathogenesis. This includes, but is not limited to:

  • Kinases: Several pyrazole carboxamides have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. For instance, derivatives have shown inhibitory activity against Aurora-A kinase, a key regulator of mitosis, and Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of inflammatory signaling pathways.[4][5] The aberrant activity of these kinases is often implicated in cancer and inflammatory diseases.

  • Cholinesterases and Carbonic Anhydrases: Certain pyrazole carboxamide derivatives have been synthesized and evaluated as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and carbonic anhydrases.[6][7][8] Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease and glaucoma, respectively.

  • Succinate Dehydrogenase (SDH): In the realm of agriculture and antifungal research, pyrazole carboxamides have been developed as potent inhibitors of succinate dehydrogenase, a vital enzyme in the mitochondrial electron transport chain of fungi.[9][10] This inhibition disrupts fungal respiration and leads to cell death.

  • Histone Deacetylases (HDACs): More recently, pyrazole derivatives have been explored as selective inhibitors and even degraders of histone deacetylases, such as HDAC6.[11] This mechanism is being investigated for the treatment of acute liver injury and other inflammatory conditions.

Anticancer Mechanisms Beyond Enzyme Inhibition

Beyond direct enzyme inhibition, pyrazole carboxamides have demonstrated a range of anticancer effects through various cellular mechanisms:

  • Induction of Apoptosis: Several studies have shown that these compounds can trigger programmed cell death, or apoptosis, in cancer cells.[12] This is a critical mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: Pyrazole derivatives have been observed to cause cell cycle arrest at different phases, preventing the uncontrolled proliferation of cancer cells.[12]

  • Inhibition of Tubulin Polymerization: Some novel pyrazole compounds have been found to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle during cell division.[12] This mechanism is similar to that of established anticancer drugs like taxanes and vinca alkaloids.

Antimicrobial and Other Activities

The pyrazole carboxamide scaffold has also been a source of compounds with significant antimicrobial, antifungal, and herbicidal activities.[1][13][14] These activities often stem from the inhibition of essential microbial or plant enzymes.

Part 2: Elucidating the Mechanism of Action: Key Experimental Protocols

To investigate the mechanism of action of a novel pyrazole carboxamide like this compound, a systematic and multi-faceted experimental approach is required. The following protocols represent a logical workflow for characterizing the biological activity of such a compound.

Initial Screening and Target Identification

The first step is to determine the general biological activity of the compound.

Protocol 1: Cell Viability and Proliferation Assays

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on various cell lines (e.g., cancer cell lines, normal cell lines).

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours of incubation, treat the cells with a range of concentrations of the test compound.

    • Incubate for a specified period (e.g., 24, 48, 72 hours).

    • Assess cell viability using assays such as MTT, MTS, or a resazurin-based assay.

    • Determine the IC50 (half-maximal inhibitory concentration) value.

Workflow for Initial Screening and Target Identification

G Compound N-(2-Chlorophenyl)-1H- pyrazole-3-carboxamide CellViability Cell Viability Assays (e.g., MTT, MTS) Compound->CellViability Initial Screening TargetIdentification Target Identification (e.g., Kinase Panel Screen) CellViability->TargetIdentification Identifies Bioactivity MechanismValidation Mechanism Validation TargetIdentification->MechanismValidation Identifies Potential Target

Caption: Workflow for initial screening and target identification of a novel compound.

Target Validation and Mechanistic Studies

Once a biological activity and potential target are identified, further experiments are needed to validate the target and elucidate the detailed mechanism.

Protocol 2: In Vitro Enzyme Inhibition Assays

  • Objective: To determine if the compound directly inhibits the activity of a purified enzyme.

  • Methodology (Example: Kinase Inhibition):

    • In a microplate, combine the purified kinase, a specific substrate, and ATP.

    • Add the test compound at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

    • Calculate the IC50 value for enzyme inhibition.

Table 1: Representative IC50 Values for Pyrazole Carboxamide Derivatives Against Various Targets

Compound ClassTarget Enzyme/Cell LineIC50 ValueReference
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativeAurora-A kinase0.16 µM[4]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivativeHCT116 cells0.39 µM[4]
5-amino-1H-pyrazole-4-carboxamide derivativeFGFR146 nM[15]
5-amino-1H-pyrazole-4-carboxamide derivativeNCI-H520 cells19 nM[15]
Pyrazole-4-carboxamide derivativeR. solani SDH3.3 µM[10]
N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivativeHDAC64.95 nM[11]

Signaling Pathway of a Putative Kinase Inhibitor

G cluster_cell Cell Receptor Receptor Kinase Target Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Downstream Downstream Signaling Substrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor N-(2-Chlorophenyl)-1H- pyrazole-3-carboxamide Inhibitor->Kinase Inhibition

Caption: Hypothetical signaling pathway illustrating the inhibitory action of a pyrazole carboxamide on a target kinase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Treat intact cells with the test compound.

    • Lyse the cells and heat the lysate to various temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the supernatant for the presence of the target protein using Western blotting or another protein detection method.

    • Binding of the compound to its target protein will stabilize it, leading to less aggregation at higher temperatures.

Elucidating Downstream Cellular Effects

Following target validation, it is crucial to understand the downstream consequences of target engagement.

Protocol 4: Apoptosis and Cell Cycle Analysis

  • Objective: To determine if the compound induces apoptosis and/or cell cycle arrest.

  • Methodology:

    • Treat cells with the compound for a specified time.

    • For apoptosis analysis, stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix the cells, stain with a DNA-intercalating dye (e.g., PI), and analyze by flow cytometry.

Workflow for Apoptosis and Cell Cycle Analysis

G Start Treat Cells with Compound Apoptosis Annexin V/PI Staining Start->Apoptosis CellCycle DNA Staining (e.g., PI) Start->CellCycle FlowCytometry1 Flow Cytometry Analysis (Apoptosis) Apoptosis->FlowCytometry1 FlowCytometry2 Flow Cytometry Analysis (Cell Cycle) CellCycle->FlowCytometry2

Caption: Experimental workflow for assessing apoptosis and cell cycle effects.

Part 3: Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on its analogs, this compound could potentially exert its biological effects through a variety of mechanisms, with enzyme inhibition being a highly probable mode of action. The 2-chlorophenyl substituent likely plays a key role in target binding and specificity.

Future research should focus on a systematic evaluation of this compound using the experimental protocols outlined in this guide. A comprehensive screening against a panel of kinases, proteases, and other relevant enzymes would be a logical first step. Subsequent validation of identified targets and elucidation of the downstream cellular consequences will be crucial for understanding its therapeutic potential. The insights gained from such studies will not only clarify the mechanism of action of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the versatile pyrazole carboxamide class.

References

  • Akıncıoğlu, A., et al. (2020). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Li, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. Available at: [Link]

  • Arslan, O., et al. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. PubMed. Available at: [Link]

  • Unknown. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Innovative Journal. Available at: [Link]

  • Wang, B., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. PubMed. Available at: [Link]

  • Akıncıoğlu, A., et al. (2020). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]

  • Gümüş, M. H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Perez-Ortiz, A. C., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. Available at: [Link]

  • Singh, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Aydin, M., et al. (2025). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. Research Square. Available at: [Link]

  • Lee, J.-H., et al. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Inami, H., et al. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. PubMed. Available at: [Link]

Sources

In-Depth Technical Guide: Biological Activity Screening of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Unveiling Therapeutic Potential
Abstract

The N-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comprehensive, technically-grounded framework for the biological activity screening of a specific analog, N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide. From initial broad-spectrum phenotypic screens to more targeted mechanistic studies, this document outlines the rationale, detailed protocols, and data interpretation strategies necessary for a robust evaluation. We move beyond simple step-by-step instructions to explain the why behind each experimental choice, ensuring a self-validating and scientifically rigorous approach. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel pyrazole-based compounds.

Table of Contents
  • Introduction: The Pyrazole Carboxamide Scaffold

    • 1.1. Chemical Features and Therapeutic Precedent

    • 1.2. Rationale for Screening this compound

  • The Screening Cascade: A Multi-Tiered Strategy

    • 2.1. Philosophy of the Screening Funnel

    • 2.2. Workflow Overview

  • Tier 1: Primary Broad-Spectrum Phenotypic Screening

    • 3.1. Rationale: Casting a Wide Net

    • 3.2. Protocol: Cell Viability and Cytotoxicity Profiling

    • 3.3. Protocol: Antimicrobial Zone of Inhibition Assay

    • 3.4. Data Analysis and Hit Selection

  • Tier 2: Secondary Assays and Mechanistic Deconvolution

    • 4.1. Rationale: From "What" to "How"

    • 4.2. Protocol: Apoptosis Induction Assay (Flow Cytometry)

    • 4.3. Protocol: Kinase Inhibition Profiling (Biochemical Assay)

    • 4.4. Data Presentation and Interpretation

  • Tier 3: Target Validation and Lead Prioritization

    • 5.1. Rationale: Confirming the Molecular Target

    • 5.2. Protocol: Western Blot Analysis of Signaling Pathways

    • 5.3. Structure-Activity Relationship (SAR) Insights

  • References

Introduction: The Pyrazole Carboxamide Scaffold
1.1. Chemical Features and Therapeutic Precedent

The 1H-pyrazole-3-carboxamide core is a versatile and highly significant scaffold in modern drug discovery. Its unique arrangement of nitrogen atoms allows for multiple points of hydrogen bonding, while the carboxamide linkage provides a key interaction point with numerous biological targets. This structure is found in a variety of approved drugs and clinical candidates, demonstrating its "drug-like" properties. Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][2] For instance, the pyrazole ring is a cornerstone of drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Ruxolitinib (a JAK kinase inhibitor for myelofibrosis).

The addition of an N-phenyl ring, as in our target molecule, this compound, introduces a lipophilic region that can facilitate membrane permeability and engage in hydrophobic interactions within protein binding pockets. The 2-chloro substitution on this phenyl ring is a critical feature; it can act as a steric constraint, forcing a specific conformation, and its electron-withdrawing nature can modulate the overall electronic properties of the molecule, potentially influencing target affinity and metabolic stability.

1.2. Rationale for Screening this compound

Given the established precedent of the pyrazole carboxamide scaffold in targeting enzymes like kinases and cyclooxygenases, a primary screening strategy should be designed to efficiently probe these and other common drug target classes. The specific 2-chloro substitution may confer novel selectivity or potency against certain targets, differentiating it from other analogs.[3] Our screening cascade is therefore designed to first broadly assess its impact on cell health and microbial growth before narrowing down to specific enzyme families and cellular pathways. This approach maximizes the chances of discovering novel activities while efficiently managing resources.

The Screening Cascade: A Multi-Tiered Strategy
2.1. Philosophy of the Screening Funnel

A successful screening campaign is not a single experiment but a logical progression of assays. We employ a "funnel" approach, starting with high-throughput, cost-effective, and broad assays to identify initial "hits." These hits are then subjected to progressively more complex, lower-throughput, and more specific assays to confirm activity, elucidate the mechanism of action, and validate the molecular target. This tiered approach, moving from in vitro models to more complex systems, is a standard in drug discovery to prevent compounds with insufficient activity from advancing to more expensive preclinical testing.[4][5]

2.2. Workflow Overview

The following diagram illustrates the logical flow of our proposed screening cascade for this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Target Validation & Lead Prioritization A Compound Synthesis & Quality Control B Cell Viability Assay (e.g., MTT/Resazurin) (Cancer & Normal Cell Lines) A->B Test Compound C Antimicrobial Assay (Zone of Inhibition) (Gram+/Gram- Bacteria, Fungi) A->C Test Compound D IC50 Determination B->D Identified 'Hit' C->D Identified 'Hit' E Apoptosis Assay (Annexin V/PI Staining) D->E F Kinase Panel Screen (Biochemical) D->F G Western Blot Analysis (Pathway Modulation) E->G Confirm Mechanism F->G Confirm Target H Structure-Activity Relationship (SAR) Studies G->H I Lead Candidate H->I

Caption: A multi-tiered screening cascade for hit identification and validation.

Tier 1: Primary Broad-Spectrum Phenotypic Screening
3.1. Rationale: Casting a Wide Net

The initial goal is to determine if this compound exhibits any general biological activity at a reasonable concentration. We use robust, high-throughput phenotypic assays that measure overall cellular health and microbial growth. A panel of cell lines, including cancerous and non-cancerous lines, is crucial to identify potential therapeutic windows (i.e., selective toxicity to cancer cells).[6]

3.2. Protocol: Cell Viability and Cytotoxicity Profiling (MTT Assay)

This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[4] This colorimetric assay is a standard method for assessing cell proliferation and cytotoxicity.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa for cervical cancer, A549 for lung cancer, and HEK293 for non-cancerous control) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with 0.5% DMSO) and positive control (e.g., 10 µM Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A "hit" is typically defined as a compound that causes >50% reduction in cell viability at a concentration of 10 µM or less.

3.3. Protocol: Antimicrobial Zone of Inhibition Assay (Disk Diffusion)

This classic method provides a rapid and qualitative assessment of a compound's ability to inhibit microbial growth.[7] It is a widely used method for screening new antimicrobial agents.[1]

Step-by-Step Methodology:

  • Microbial Culture: Prepare fresh overnight cultures of test organisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus)).

  • Plate Preparation: Spread 100 µL of the microbial culture (adjusted to a 0.5 McFarland standard) evenly onto the surface of Mueller-Hinton agar plates.

  • Disk Application: Aseptically place sterile 6 mm paper disks onto the agar surface.

  • Compound Loading: Pipette 10 µL of a high-concentration stock of the test compound (e.g., 1 mg/mL in DMSO) onto a disk.

  • Controls: Use a disk with 10 µL of DMSO as a negative control and disks with known antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.

3.4. Data Analysis and Hit Selection

Results from Tier 1 screening are used to make a "Go/No-Go" decision.

Assay Hypothetical Result for a "Hit" Compound Interpretation Decision
MTT Assay (HeLa) > 50% viability reduction at 10 µMPotent cytotoxic effectGo to Tier 2
MTT Assay (HEK293) < 20% viability reduction at 10 µMLow toxicity to normal cellsFavorable therapeutic index
Zone of Inhibition 15 mm zone for S. aureusModerate antibacterial activityGo to Tier 2
Zone of Inhibition 0 mm zone for E. coliNo activity against Gram-negative bacteriaDefines spectrum of activity

A compound showing selective cytotoxicity against cancer cells or significant antimicrobial activity would be prioritized for Tier 2 evaluation.

Tier 2: Secondary Assays and Mechanistic Deconvolution
4.1. Rationale: From "What" to "How"

Once a "hit" is identified, the next critical step is to understand how it works. Is the observed cytotoxicity due to the induction of programmed cell death (apoptosis)? Is the compound inhibiting a specific enzyme class known to be important in cancer, such as protein kinases? Tier 2 assays are designed to answer these questions.

4.2. Protocol: Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[8][9] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a DNA stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[8][9]

Step-by-Step Methodology: [11]

  • Cell Treatment: Seed and treat cells (e.g., HeLa) in 6-well plates with the test compound at its determined IC50 concentration (the concentration that inhibits 50% of cell growth, calculated from Tier 1 data) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.[8]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[8]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]

4.3. Protocol: Kinase Inhibition Profiling (Biochemical Assay)

Given the structural similarities to known kinase inhibitors, profiling the compound against a panel of kinases is a logical step. This is often performed as a service by specialized companies, but the principle is based on measuring the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[12]

Step-by-Step Methodology (Generic Example using ADP-Glo™ Assay): [13]

  • Reaction Setup: In a 384-well plate, combine the specific kinase, its substrate (e.g., a generic peptide), and ATP.

  • Compound Addition: Add this compound at various concentrations.

  • Kinase Reaction: Incubate to allow the phosphorylation reaction to proceed. The amount of ADP produced is directly proportional to kinase activity.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measurement: Measure the luminescence signal. A lower signal indicates less ADP was produced, meaning the kinase was inhibited by the compound.

4.4. Data Presentation and Interpretation

The data from Tier 2 assays provide crucial mechanistic insights.

G node_A Input This compound IC50 = 5 µM (HeLa) node_B Tier 2 Question Is cytotoxicity due to apoptosis? Is it a kinase inhibitor? node_A->node_B node_C Apoptosis Assay Result + 45% Annexin V Positive Cells Conclusion: Induces Apoptosis node_B->node_C Hypothesis 1 node_D Kinase Screen Result - 85% inhibition of Kinase X @ 1 µM - 15% inhibition of Kinase Y @ 1 µM Conclusion: Potent & Selective Inhibitor of Kinase X node_B->node_D Hypothesis 2

Caption: Logical flow for interpreting Tier 2 mechanistic assay results.

Assay Hypothetical Result Interpretation
IC50 Determination (HeLa) 5.2 µMConfirms potent cytotoxic activity.
Apoptosis Assay 45% of cells are Annexin V+/PI-The compound's primary mode of killing is apoptosis.
Kinase Panel (96 kinases) 85% inhibition of Kinase X at 1 µMPotent and potentially selective inhibitor of Kinase X.[14]
Kinase Panel (96 kinases) <20% inhibition of other kinasesHigh selectivity for Kinase X.
Tier 3: Target Validation and Lead Prioritization
5.1. Rationale: Confirming the Molecular Target

The final step is to confirm that the inhibition of the identified target (e.g., Kinase X) is responsible for the observed cellular effect (apoptosis). This is crucial for establishing a clear mechanism of action, which is a prerequisite for any serious drug development program.[15]

5.2. Protocol: Western Blot Analysis of Signaling Pathways

If Kinase X is known to phosphorylate a specific downstream protein (Substrate Z), we can use Western blotting to see if our compound blocks this event in cells.[16] This technique allows for the identification and quantification of specific proteins in a complex mixture.[17]

Step-by-Step Methodology:

  • Cell Lysis: Treat HeLa cells with the test compound at 1x and 5x its IC50 value for a short period (e.g., 2-4 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of Substrate Z (p-Substrate Z). Proper validation of the primary antibody is critical for reliable results.[18]

    • Secondary Antibody: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an HRP substrate (e.g., ECL) and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Substrate Z and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

A significant decrease in the p-Substrate Z signal in compound-treated cells would strongly validate Kinase X as the intracellular target.

5.3. Structure-Activity Relationship (SAR) Insights

At this stage, it becomes critical to synthesize and test analogs of the lead compound. For example, moving the chloro group to the 3- or 4-position on the phenyl ring, or replacing it with other halogens (F, Br) or a methyl group. Comparing the IC50 values and kinase inhibition data of these analogs provides valuable SAR information that guides the design of more potent and selective future compounds.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-tiered strategy for the biological activity screening of this compound. By progressing from broad phenotypic assays to specific mechanistic and target validation studies, researchers can efficiently identify and characterize novel bioactive compounds. The hypothetical results presented here—identifying the compound as a selective, apoptosis-inducing inhibitor of Kinase X—demonstrate a successful outcome of this workflow.

Future work would involve medicinal chemistry efforts to optimize the lead compound based on SAR data, followed by in vivo testing in animal models to assess efficacy and safety, which are critical steps on the long road of drug development.

References
  • Ghavami, G., et al. (2025). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma (HBB), 9(2), 165-187.
  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio Protoc., 3(6):e374.
  • University of South Florida Health. Apoptosis Protocols.
  • Semantic Scholar. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Thermo Fisher Scientific. Apoptosis Protocols.
  • International Journal of Creative Research Thoughts. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT, 11(12).
  • Al-Ostath, A., et al. (2022).
  • Al-Abdullah, E. S., et al. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(9), 13349-13366.
  • National Institutes of Health. (2014). Preclinical screening methods in cancer. PMC.
  • Almansour, A. I., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 81(11), 1263-1272.
  • Al-shareefi, A. H., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 63(1), 221-229.
  • Frontiers Media. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Pharmacology.
  • ResearchGate.
  • Bio-Rad Laboratories.
  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery.
  • Benchchem. N-(2-chlorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl].
  • Reaction Biology. (2024).
  • Bio-Rad Laboratories. (2022). Principal Tools Uncovering Complexities of Novel Drug Target Discovery.
  • ACS Publications. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Biocompare. (2016). Western Blotting: A Go-To Tool for Identifying Proteins in Pharmaceutical Studies.
  • BMG LABTECH. (2020). Kinase assays.
  • ResearchGate. (2026).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Rapid Novor. (2025).
  • Semantic Scholar. A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Semantic Scholar. (2020).
  • National Institutes of Health. (2019). Antibody validation for Western blot: By the user, for the user. PMC.
  • National Institutes of Health. (2014). Current status of pyrazole and its biological activities. PMC.
  • MDPI. (2022).
  • National Institutes of Health. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
  • MDPI. (2017).

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxamide scaffold represents a cornerstone in modern medicinal chemistry and agrochemical research, serving as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazole carboxamide derivatives. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships behind experimental choices, offers validated synthetic strategies, and is grounded in authoritative scientific literature. We will navigate the journey from conceptualization and rational design to the practicalities of synthesis and the critical analysis of structure-activity relationships (SAR), equipping researchers with the knowledge to innovate within this potent chemical class.

Introduction: The Significance of the Pyrazole Carboxamide Core

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, forms the heart of a vast and growing family of bioactive molecules.[3][4] When functionalized with a carboxamide group, the resulting scaffold exhibits a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable lipophilicity.[5] This has led to the successful development of numerous commercial products, including fungicides that act as succinate dehydrogenase inhibitors (SDHI), as well as clinical candidates for treating a range of human diseases.[2][6][7]

The power of the pyrazole carboxamide core lies in its synthetic tractability, which allows for systematic modification at multiple positions around the pyrazole ring and on the amide nitrogen.[1][8] This chemical flexibility is paramount for fine-tuning the pharmacological properties of the molecule to enhance potency, selectivity, and pharmacokinetic profiles. This guide will provide a comprehensive overview of the strategies employed to harness this potential.

Discovery Strategies for Novel Derivatives

The quest for novel pyrazole carboxamides is often guided by a combination of established and emerging drug discovery paradigms. The choice of strategy is contingent on the available starting points, whether it be a known ligand, a biological target, or a high-throughput screening hit.

Bioisosteric Replacement and Scaffold Hopping

A prevalent strategy in lead optimization is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, with the aim of improving biological activity or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For instance, in the development of novel SDHI agents, researchers have successfully replaced ether linkages with thioether scaffolds, leading to compounds with potent antifungal activity.[6]

Scaffold hopping takes this concept a step further by replacing the core molecular framework with a topologically distinct but functionally equivalent scaffold. This can unlock novel intellectual property space and lead to compounds with entirely different physicochemical properties.

Structure-Based Drug Design (SBDD)

With the increasing availability of high-resolution crystal structures of biological targets, SBDD has become a powerful tool. Molecular docking simulations can predict the binding orientation and affinity of virtual libraries of pyrazole carboxamide derivatives within a target's active site.[7][9] This allows for the rational design of modifications that enhance key interactions, such as hydrogen bonds or hydrophobic contacts. For example, docking studies have been instrumental in understanding the interaction of pyrazole carboxamide-based fungicides with succinate dehydrogenase (SDH), revealing key hydrogen bonding interactions.[7]

Fragment-Based Drug Discovery (FBDD)

FBDD involves screening libraries of low-molecular-weight fragments to identify those that bind to the target of interest. These "hits" are then grown or linked together to create more potent lead compounds. The pyrazole carboxamide moiety itself can be considered a valuable fragment, or fragments can be used to guide the design of substituents on the core scaffold.

Synthetic Methodologies: A Practical Guide

The synthesis of pyrazole carboxamides is generally approached through a convergent strategy, involving the preparation of a pyrazole carboxylic acid or its ester, followed by an amide coupling reaction.[8] The specific choice of route is often dictated by the availability of starting materials and the desired substitution pattern.[8]

Core Synthesis: Constructing the Pyrazole Ring

The most common and versatile method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[8][10]

Protocol 1: Knorr-Type Pyrazole Synthesis

This protocol outlines the synthesis of a pyrazole-carboxylate ester, a key intermediate.

Materials:

  • Hydrazine derivative (e.g., methylhydrazine)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve the hydrazine derivative in ethanol in a round-bottom flask equipped with a reflux condenser.[8]

  • Add a catalytic amount of glacial acetic acid to the solution.[8]

  • Add the β-ketoester dropwise to the stirred solution at room temperature.[8]

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

// Nodes Hydrazine [label="Hydrazine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketoester [label="β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Cyclocondensation\n(Knorr Synthesis)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Pyrazole-Carboxylate\nEster", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Hydrazine -> Reaction [color="#34A853"]; Ketoester -> Reaction [color="#34A853"]; Reaction -> Intermediate [color="#EA4335"]; }

Caption: Knorr-Type Pyrazole Synthesis Workflow.

Hydrolysis of the Ester

The pyrazole-carboxylate ester is typically hydrolyzed to the corresponding carboxylic acid before amide coupling.

Protocol 2: Ester Hydrolysis

Materials:

  • Pyrazole-carboxylate ester

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)/Water mixture

Procedure:

  • Dissolve the pyrazole-carboxylate ester in a mixture of THF and water.[8]

  • Add an excess of LiOH or NaOH to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours, monitoring by TLC.[8]

  • Once the reaction is complete, acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the pyrazole carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Amide Bond Formation: The Final Step

The coupling of the pyrazole carboxylic acid with a desired amine is a critical step that introduces a key point of diversity. Several reliable methods are available for this transformation.

Protocol 3: Amide Coupling via an Acyl Chloride Intermediate

This method is robust and generally high-yielding.

Materials:

  • Pyrazole-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[8]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired amine

  • Triethylamine (TEA) or other non-nucleophilic base

Procedure:

  • Suspend the pyrazole-carboxylic acid in anhydrous DCM or THF.[8]

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) to the suspension at 0 °C.[8]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.

  • Slowly add the freshly prepared pyrazole acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[8]

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 4: Peptide Coupling Reagents

For sensitive substrates, peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) offer a milder alternative.

Materials:

  • Pyrazole-carboxylic acid

  • Desired amine

  • EDC

  • HOBt

  • Anhydrous DMF

Procedure:

  • Dissolve the pyrazole-carboxylic acid, desired amine, EDC, and HOBt in anhydrous DMF.[8]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up the reaction by pouring it into water and extracting the product with a suitable organic solvent.

  • Purify the product as described previously.

// Nodes Start [label="Pyrazole Carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Desired Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Method1 [label="Method A:\nAcyl Chloride Formation\n(SOCl₂ or (COCl)₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method2 [label="Method B:\nPeptide Coupling\n(EDC/HOBt)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Novel Pyrazole\nCarboxamide Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Method1 [color="#EA4335"]; Start -> Method2 [color="#EA4335"]; Amine -> Method1 [color="#34A853"]; Amine -> Method2 [color="#34A853"]; Method1 -> Product [color="#202124"]; Method2 -> Product [color="#202124"]; } Caption: Amide Coupling Strategies.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of pyrazole carboxamide derivatives is highly sensitive to the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. [1]A systematic exploration of SAR is crucial for optimizing lead compounds.

Substituents on the Pyrazole Ring
  • Position 1 (N1): The substituent at the N1 position can significantly influence the overall conformation of the molecule and its interaction with the target protein. For instance, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be critical for potent activity. [11][12]* Position 3: The group at the C3 position often plays a role in modulating potency and selectivity. In many SDHI fungicides, a difluoromethyl or trifluoromethyl group is favored.

  • Position 4: The carboxamide group is typically located at this position, and its orientation is crucial for biological activity.

  • Position 5: Substituents at the C5 position can impact steric interactions within the binding pocket. In the context of cannabinoid receptor antagonists, a para-substituted phenyl ring at this position was found to be a key requirement for high affinity. [11][12]

The Carboxamide Linker and N-Substituents

The carboxamide moiety itself is a critical pharmacophoric element, often participating in hydrogen bonding interactions with the target. The nature of the N-substituent is a primary determinant of the compound's overall properties. This is where the greatest diversity is often introduced during a lead optimization campaign. The choice of N-substituent can influence:

  • Potency: By introducing groups that make favorable interactions with the target.

  • Selectivity: By designing substituents that are complementary to the binding site of the desired target over off-targets.

  • Pharmacokinetics: By modifying lipophilicity, metabolic stability, and other ADMET properties.

Table 1: Summary of Key SAR Findings for Different Biological Targets

Biological TargetKey Substituent Positions and Favorable GroupsReference
Succinate Dehydrogenase (Fungicides) N1: Small alkyl (e.g., methyl) C3: Difluoromethyl or trifluoromethyl N-substituent: Varies widely, often a substituted phenyl or heterocyclic ring[6][7]
Cannabinoid Receptor 1 (Antagonists) N1: 2,4-Dichlorophenyl C3: Carboxamide C5: Para-substituted phenyl (e.g., p-chlorophenyl, p-iodophenyl)[11][12]
Various Cancer Cell Lines Highly dependent on the specific target kinase or pathway. Often involves complex N-aryl or N-heteroaryl substituents.[13][14]

Future Perspectives and Conclusion

The pyrazole carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic and agrochemical agents. Future research will likely focus on several key areas:

  • New Biological Targets: Exploring the potential of pyrazole carboxamides against a wider range of biological targets.

  • Advanced Synthetic Methods: The development of more efficient and sustainable synthetic routes, including C-H activation and flow chemistry approaches.

  • Multitarget Ligands: The design of single molecules that can modulate multiple targets, which may be beneficial for treating complex diseases like cancer or neurodegenerative disorders. [15]* PROTACs and Molecular Glues: Utilizing the pyrazole carboxamide scaffold as a component of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).

References

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem. 8

  • The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships - Benchchem. 1

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications.

  • General synthetic route for the target compounds - ResearchGate.

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.

  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. - R Discovery.

  • Synthetic route for substituted pyrazole carboxamide derivatives. - ResearchGate.

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH.

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed.

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed.

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives - ResearchGate.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH.

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.

  • Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed.

  • Recent Advances in Synthesis and Properties of Pyrazoles - Semantic Scholar.

  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

A Technical Guide to the Spectroscopic Characterization of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data expected for the novel compound N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide. As experimental spectra for this specific molecule are not widely available in peer-reviewed literature or public databases, this document serves as a predictive guide based on established principles of spectroscopy and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the expected analytical data for this compound, as well as the methodologies for its acquisition and interpretation.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The structural integrity and purity of such compounds are paramount in drug discovery and development. Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous evidence of a molecule's structure and purity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound.

Molecular Structure and Analysis Workflow

The molecular structure of this compound dictates its spectroscopic signature. The key structural features include a pyrazole ring, a carboxamide linker, and a 2-chlorophenyl group. A typical workflow for the comprehensive spectroscopic analysis of this compound is outlined below.

Spectroscopic_Analysis_Workflow Figure 1: Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Spectroscopy Purification->H_NMR C_NMR ¹³C NMR Spectroscopy Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpretation Spectral Interpretation H_NMR->Interpretation C_NMR->Interpretation MS->Interpretation IR->Interpretation Validation Structure Validation Interpretation->Validation MS_Fragmentation Figure 2: Predicted Mass Spectrometry Fragmentation M [M]⁺ m/z 221/223 F1 [Cl-C₆H₄-NH]⁺ m/z 127/129 M->F1 Amide bond cleavage F2 [C₄H₃N₂O]⁺ m/z 95 M->F2 Amide bond cleavage F3 [Cl-C₆H₄]⁺ m/z 111 F1->F3 -NH F4 [C₃H₄N₂]⁺ m/z 68 F2->F4 -CO

Sources

A Technical Guide to the Therapeutic Targets of Pyrazole Carboxamides: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole carboxamide scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to bind to a diverse array of biological targets with high affinity and specificity.[1] This versatility has led to the development of numerous therapeutic agents and agrochemicals. This in-depth guide provides a technical overview for researchers, scientists, and drug development professionals on the key therapeutic targets of pyrazole carboxamides. We will explore the mechanistic basis of their action, delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide validated experimental protocols for target engagement and functional validation.[1][2] This document synthesizes current knowledge to serve as a practical resource for the rational design and development of next-generation pyrazole carboxamide-based therapeutics.

Introduction: The Pyrazole Carboxamide Privileged Scaffold

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This unique arrangement confers specific electronic and steric properties: the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[3] When combined with a carboxamide linker, the resulting scaffold creates a rigid, planar structure with spatially distinct regions that can be systematically modified to optimize interactions with a target protein.

The power of this scaffold lies in its modularity. Substitutions at various positions on the pyrazole ring and the carboxamide nitrogen allow for fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, and its pharmacodynamic profile, including target affinity and selectivity.[4][5] This adaptability has enabled the development of pyrazole carboxamides that target a wide range of protein families, from enzymes like kinases and dehydrogenases to G-protein coupled receptors.[4][6][7]

Caption: Core pyrazole carboxamide scaffold and key points for chemical modification.

Major Therapeutic Target Classes

The biological activity of pyrazole carboxamides is remarkably broad. While their application in agriculture as fungicides is well-established, their therapeutic potential in human diseases is rapidly expanding.[8][9] This section will focus on two of the most significant and well-validated therapeutic target classes: Protein Kinases in oncology and Succinate Dehydrogenase in infectious diseases.

Oncology: Targeting Aberrant Kinase Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[11][12] The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[7][13] The pyrazole ring can act as a bioisostere for the adenine fragment of ATP, enabling competitive binding to the enzyme's active site.[13]

Key Kinase Targets:

  • BRAF Kinase: Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in melanoma and other cancers.[14][15] Pyrazole carboxamide-based inhibitors have been designed to selectively target this mutant form, disrupting the downstream MAPK/ERK signaling pathway and inhibiting tumor growth.[14][16] A significant challenge in targeting BRAF is the "paradoxical activation" of the pathway in wild-type cells, which can lead to secondary malignancies.[14] Next-generation inhibitors aim to overcome this by achieving greater selectivity for the mutant protein.

  • c-Met Kinase: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell motility, invasion, and proliferation.[17] Its dysregulation is implicated in numerous cancers. Pyrazole-based compounds, such as Volitinib, have been developed as highly potent and selective c-Met inhibitors, demonstrating clinical potential.[17][18]

  • FLT3 and CDKs: Fms-like receptor tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML).[11][19] Pyrazole carboxamides have been developed that dually inhibit FLT3 and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[11] This dual-inhibition strategy offers the potential for synergistic anti-tumor activity and a higher barrier to resistance.[11][19]

RTK Growth Factor Receptor (e.g., EGFR, MET) RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation Promotes Inhibitor Pyrazole Carboxamide BRAF Inhibitor Inhibitor->BRAF Inhibits Start Compound Synthesis HTS High-Throughput Screening (HTS) Start->HTS InVitro In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 HTS->InVitro Hit ID CellEngage Cellular Target Engagement Assay (e.g., Phospho-ERK) InVitro->CellEngage Potency CellFunc Cellular Functional Assay (e.g., Proliferation) CellEngage->CellFunc Cellular Activity Selectivity Kinome Selectivity Profiling CellFunc->Selectivity Confirm Efficacy ADME ADME/Tox Profiling Selectivity->ADME LeadOpt Lead Optimization ADME->LeadOpt LeadOpt->InVitro Iterate

Caption: A typical experimental workflow for pyrazole carboxamide inhibitor development.

Data Summary: Comparative Potency

To facilitate the comparison of different compounds and guide structure-activity relationship (SAR) studies, quantitative data should be organized clearly.

Compound IDTarget KinaseIn Vitro IC50 (nM)Cellular IC50 (nM)Reference Cell Line
8t FLT30.0891.22MV4-11
8t CDK20.719--
8t CDK40.770--
SCU3038 Fungal SDH0.033 (mg/L)0.95 (mg/L)Rhizoctonia solani
Fluxapyroxad Fungal SDH0.037 (mg/L)2.29 (mg/L)Rhizoctonia solani

Table data synthesized from multiple sources for illustrative purposes.[19][20]

Future Perspectives and Challenges

The pyrazole carboxamide scaffold will undoubtedly continue to be a fertile ground for drug discovery. Future research will likely focus on:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between closely related kinase isoforms to minimize off-target effects and improve safety profiles.

  • Combating Resistance: Developing next-generation compounds that are active against drug-resistant mutations that emerge during therapy.

  • Novel Targets: Expanding the application of the pyrazole carboxamide scaffold to new and challenging therapeutic targets, including those in neurodegenerative and metabolic diseases. [10] The primary challenges remain the optimization of pharmacokinetic and pharmacodynamic properties to ensure drug-like characteristics, including oral bioavailability and appropriate half-life, while maintaining high on-target potency.

Conclusion

The pyrazole carboxamide core is a validated and highly versatile scaffold in therapeutic design. Its modular nature allows for the systematic optimization of interactions with a wide range of biological targets. By understanding the fundamental mechanisms of action and employing rigorous, well-designed experimental workflows, researchers can continue to leverage this privileged structure to develop novel and effective treatments for a host of human diseases.

References

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. Available at: [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Available at: [Link]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. (n.d.). ACS Publications. Available at: [Link]

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (n.d.). ACS Publications. Available at: [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. Available at: [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). PubMed. Available at: [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. (n.d.). ACS Publications. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Available at: [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (n.d.). ACS Publications. Available at: [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). ACS Publications. Available at: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. Available at: [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Semantic Scholar. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central. Available at: [Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. (n.d.). NIH. Available at: [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Available at: [Link]

  • Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. (2011). PubMed. Available at: [Link]

  • Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. (2007). PubMed. Available at: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Available at: [Link]

  • In vitro kinase assay. (2023). Protocols.io. Available at: [Link]

  • In vitro kinase assay. (2023). ResearchGate. Available at: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (n.d.). PubMed Central. Available at: [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (n.d.). Unknown Source.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Unknown Source.
  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. Available at: [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2010). PubMed. Available at: [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. Available at: [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Unknown Source.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). MDPI. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PubMed Central. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH. Available at: [Link]

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. (2023). PubMed. Available at: [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). ACS Publications. Available at: [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[20][21][22]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. (2014). ACS Publications. Available at: [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). ACS Publications. Available at: [Link]

  • ChemInform Abstract: Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF7 Cancer Cells. (2025). ResearchGate. Available at: [Link]

Sources

In Silico Modeling of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide: A Technical Guide to Structure-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide scaffold represents a versatile starting point for the development of novel therapeutics. Its chemical structure is amenable to synthetic modification, making it an attractive candidate for lead optimization campaigns. This technical guide provides a comprehensive, in-depth walkthrough of a modern in silico workflow designed to investigate this scaffold. We will navigate the critical stages of structure-based drug design (SBDD), from target selection and preparation to molecular docking, molecular dynamics, and ADMET profiling.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each decision, ensuring a robust and validated computational study.

Introduction: The Rationale for a Computational Approach

Traditional drug discovery is a long, arduous, and expensive process, with high attrition rates in later stages.[3] In silico drug design, or computer-aided drug design (CADD), has become an indispensable tool to mitigate these challenges.[1][4][5] By leveraging computational power, we can rapidly screen vast chemical libraries, predict molecular interactions, and evaluate the pharmacokinetic properties of drug candidates before committing to costly and time-consuming wet-lab synthesis and testing.[3][4]

The pyrazole ring is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[6][7] The specific scaffold, this compound, presents a promising framework for targeting various protein classes. This guide will use a case-study approach, focusing on a high-value target class: protein kinases. Specifically, we will model the interaction of our lead compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis and a validated target in oncology.[8]

The In Silico Discovery Workflow: A Validated Cascade

A successful computational study is not a single experiment but a cascade of interconnected protocols, where the output of one stage validates and informs the next. This ensures that our final predictions are built upon a foundation of scientifically sound data.

In_Silico_Workflow Target_ID Target Identification (VEGFR2 Kinase) Protein_Prep Protein Preparation (PDB: 3VHE) Target_ID->Protein_Prep Select PDB Structure Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Prepared Receptor Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Prep->Docking Prepared Ligand Analysis Pose Analysis & Scoring Docking->Analysis Binding Poses & Affinities MD_Sim Molecular Dynamics (GROMACS) Analysis->MD_Sim Select Best Pose MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis Simulation Trajectory ADMET ADMET Prediction (SwissADME) MD_Analysis->ADMET Validated Stable Complex Conclusion Candidate Prioritization & Experimental Validation ADMET->Conclusion Pharmacokinetic & Safety Profile

Caption: The integrated in silico drug discovery workflow.

Phase 1: Target Identification and Preparation

The foundation of any SBDD project is a high-quality, biologically relevant three-dimensional structure of the target protein.

Target Selection: VEGFR2 Kinase

VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[8] Its inhibition is a clinically validated strategy for cancer therapy. Numerous crystal structures of the VEGFR2 kinase domain are available in the Protein Data Bank (PDB), providing excellent starting points for our study.[9][10][11][12]

For this guide, we will use the PDB entry 3VHE. This structure contains the human VEGFR2 kinase domain co-crystallized with a potent pyrrolopyrimidine inhibitor, providing a well-defined active site.[9]

Protocol: Protein Structure Preparation

Raw PDB files are not immediately ready for simulation. They often contain non-essential water molecules, co-factors, and may be missing atoms or have incorrect protonation states. Proper preparation is a critical step to ensure simulation accuracy.

Tools:

  • PDB2PQR Server: A web-based tool for assigning charges and radii, adding missing atoms, and determining protonation states.[13][14][15][16][17]

  • PyMOL: A molecular visualization system for inspection and manual cleaning.

Step-by-Step Protocol:

  • Download Structure: Obtain the PDB file for 3VHE from the RCSB PDB database.

  • Initial Cleaning (PyMOL):

    • Load the 3VHE.pdb file.

    • Remove water molecules: remove solvent

    • Remove the co-crystallized ligand and any other heteroatoms not essential for the simulation.

    • Inspect the protein for missing loops or residues. For this structure, the kinase domain is well-resolved.

    • Save the cleaned protein structure as 3VHE_protein.pdb.

  • Protonation and Parameterization (PDB2PQR):

    • Navigate to the PDB2PQR web server.[17]

    • Upload 3VHE_protein.pdb.

    • Rationale: The choice of force field and protonation state is crucial. We will use the AMBER force field, which is widely used for protein simulations.[14][18] We will set the pH to 7.4 to simulate physiological conditions. PROPKA will be used to predict the pKa values of ionizable residues.[17]

    • Select the AMBER force field.

    • Ensure the option to use PROPKA for pKa prediction at pH 7.4 is selected.[17]

    • Submit the job. The server will return a .pqr file (3VHE_protein.pqr), which is a PDB file with atomic charges (Q) and radii (R) in place of occupancy and B-factor columns.[13][14] This file is now ready for docking.

Phase 2: Ligand Preparation

The accuracy of the ligand's 3D conformation and charge distribution is as important as the protein's.

Tools:

  • ChemDraw/Avogadro: For 2D sketching and initial 3D generation.

  • Open Babel: A chemical toolbox for file format conversion and energy minimization.

Step-by-Step Protocol:

  • Sketch and Generate 3D Coordinates:

    • Draw the this compound structure in a 2D chemical drawing tool.

    • Use a tool like Avogadro to generate an initial 3D conformation.

  • Energy Minimization:

    • Rationale: The initial 3D structure is likely not in a low-energy state. Energy minimization is required to obtain a more realistic conformation. We will use the MMFF94 force field, which is well-suited for small organic molecules.

    • Use Open Babel for energy minimization: obabel ligand.mol2 -O ligand_min.mol2 --gen3d -ff MMFF94 --sd

  • Prepare for Docking:

    • The minimized ligand must be converted to the .pdbqt format required by AutoDock Vina. This format includes atomic charges and defines rotatable bonds.

    • This conversion is typically done using AutoDock Tools or a similar utility.

Phase 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3][19] It is a search algorithm combined with a scoring function to rank the predicted poses.[20]

Tool:

  • AutoDock Vina: A widely used, fast, and accurate open-source docking program.[21][22][23]

Step-by-Step Protocol:

  • Define the Binding Site:

    • Rationale: To focus the search, we define a "grid box" that encompasses the active site of the protein. A common strategy is to center the box on the position of a known co-crystallized inhibitor.

    • In PyMOL, align the prepared protein (3VHE_protein.pqr) with the original 3VHE.pdb structure.

    • Identify the coordinates of the center of the co-crystallized ligand. These will be the center coordinates for the grid box.

    • Define the size of the box (e.g., 25 x 25 x 25 Å) to ensure it covers the entire active site.

  • Run the Docking Simulation:

    • AutoDock Vina is run from the command line.[21] A configuration file (conf.txt) specifies the input files and search parameters.

    • conf.txt Example:

    • Execute Vina: vina --config conf.txt --log docking_log.txt

  • Analyze the Results:

    • Vina will output a .pdbqt file containing multiple predicted binding poses, ranked by their binding affinity (in kcal/mol).[19]

    • Trustworthiness: A lower binding affinity score indicates a more favorable interaction. However, the top-ranked pose is not guaranteed to be the correct one. Visual inspection and understanding the underlying interactions are paramount.

Data Presentation: Docking Results

A clear summary of the docking results is essential for comparing different ligands or poses.

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.8GLU917, CYS919Hydrogen Bond
1-9.8VAL848, LEU840Hydrophobic
2-9.5CYS919, ASP1046Hydrogen Bond
3-9.1LEU1035, PHE1047Hydrophobic

Phase 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations introduce dynamics, allowing us to assess the stability of the ligand-protein complex in a simulated physiological environment.[24]

Tool:

  • GROMACS: A versatile and high-performance package for performing molecular dynamics simulations.[24][25]

MD_Simulation_Logic Start Start with Best Docked Pose Topology Generate Topology (AMBER ff for protein, GAFF for ligand) Start->Topology Solvation Solvate with Water (Define Simulation Box) Topology->Solvation Ionization Add Ions to Neutralize System Solvation->Ionization Minimization Energy Minimization (Remove Steric Clashes) Ionization->Minimization Equilibration Equilibration (NVT and NPT ensembles) Minimization->Equilibration Relax the system Production Production MD Run (e.g., 100 ns) Equilibration->Production Stable T and P Analysis Trajectory Analysis Production->Analysis

Caption: The logical flow of a GROMACS MD simulation.

Protocol: GROMACS MD Simulation

This is a condensed overview of a complex process. Detailed tutorials are available and highly recommended.[25][26][27][28]

  • Topology Generation:

    • Use GROMACS tools (pdb2gmx) to generate a topology for the protein using the AMBER99SB-ILDN force field.[18][29]

    • Generate a topology for the ligand using a tool like Antechamber to assign GAFF (General Amber Force Field) parameters.[29]

    • Combine the protein and ligand topologies.

  • System Setup:

    • Create a simulation box (e.g., a cubic box with 1.0 nm distance from the protein surface).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ or Cl-) to neutralize the system's charge.[26]

  • Simulation:

    • Energy Minimization: Remove bad contacts and steric clashes.

    • Equilibration: Perform two short simulations to stabilize the system's temperature (NVT ensemble) and pressure (NPT ensemble).[27] Position restraints are often applied to the protein and ligand during this phase.

    • Production MD: Run the main simulation for a desired length of time (e.g., 100 nanoseconds) without restraints.

Data Presentation: MD Trajectory Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the system.

Analysis MetricDescriptionIndication of Stability
RMSD (Root Mean Square Deviation)Measures the average deviation of atoms from a reference structure over time.A plateau in the RMSD plot for the protein backbone and ligand suggests the system has reached equilibrium.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual residues around their average position.High RMSF values in loop regions are expected. Low RMSF in the active site indicates a stable binding pocket.
Hydrogen Bonds The number of hydrogen bonds between the ligand and protein over time.Consistent hydrogen bonding throughout the simulation confirms the stability of key interactions predicted by docking.

Phase 5: ADMET Prediction

A potent inhibitor is useless if it has poor pharmacokinetic properties or is toxic. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for filtering unpromising candidates.[30][31]

Tool:

  • SwissADME: A free and comprehensive web tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[32][33][34][35]

Step-by-Step Protocol:

  • Input Molecule: Navigate to the SwissADME website and input the SMILES string or draw the structure of this compound.

  • Run Prediction: Execute the prediction.

  • Analyze Output: The tool provides a wealth of data. Key parameters to analyze include:

    • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.

    • GI Absorption: Prediction of absorption from the gastrointestinal tract.

    • BBB Permeant: Prediction of whether the compound can cross the blood-brain barrier.

    • CYP Inhibition: Prediction of inhibition of key cytochrome P450 enzymes, which can indicate potential drug-drug interactions.

    • Bioavailability Score: An overall score predicting the fraction of an administered dose that reaches systemic circulation.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Molecular Weight235.66 g/mol Compliant with Lipinski's Rule (<500)
LogP2.85Optimal range for absorption
H-bond Donors2Compliant with Lipinski's Rule (≤5)
H-bond Acceptors3Compliant with Lipinski's Rule (≤10)
GI AbsorptionHighFavorable for oral administration
BBB PermeantYesMay have CNS effects (consider if desired)
CYP2D6 InhibitorNoLow risk of specific drug-drug interactions
Bioavailability Score0.55Good potential for oral bioavailability

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential inhibitor of VEGFR2. The process began with the careful preparation of the protein and ligand, followed by molecular docking to generate a plausible binding hypothesis. This static hypothesis was then rigorously tested for stability using molecular dynamics simulations. Finally, ADMET predictions provided crucial insights into the compound's drug-like properties.

The results of this computational cascade provide strong evidence to prioritize this scaffold for chemical synthesis and subsequent in vitro biological evaluation. The predicted binding mode can guide the design of derivatives with improved potency and selectivity, demonstrating the power of integrating computational methods early in the drug discovery pipeline to accelerate the journey from concept to clinic.[5]

References

  • GROMACS Manual. (n.d.). Force fields in GROMACS. Retrieved from a Google search.[18][29][36][37]

  • GROMACS Tutorials by Justin A. Lemkul. (n.d.). GROMACS Tutorials. Retrieved from a Google search.[25]

  • National Biomedical Computation Resource. (n.d.). PDB2PQR Server. Retrieved from a Google search.[13]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from a Google search.[24]

  • Dolinsky, T. J., et al. (2007). PDB2PQR: expanding and upgrading automated preparation of biomolecular structures for molecular simulations. Nucleic Acids Research.[14]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from a Google search.[38]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from a Google search.[19]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from a Google search.[39]

  • InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.[26]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.[20]

  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from a Google search.[40]

  • Galaxy Training. (2019). Running molecular dynamics simulations using GROMACS. Retrieved from a Google search.[27]

  • University of California, San Francisco. (n.d.). Molecular Docking Tutorial. Retrieved from a Google search.[41]

  • GROMACS Tutorials. (n.d.). Introduction to Molecular Dynamics. Retrieved from a Google search.[28]

  • Neurosnap. (n.d.). Use PDB2PQR Online. Retrieved from a Google search.[15]

  • AutoDock Vina Documentation. (n.d.). AutoDock Vina 1.2.0 Documentation. Retrieved from a Google search.[21]

  • RCSB PDB. (2011). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. Retrieved from a Google search.[9]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from a Google search.[30]

  • Dolinsky, T. J., et al. (2004). PDB2PQR: an automated pipeline for the setup, execution, and analysis of Poisson-Boltzmann electrostatics calculations. Nucleic Acids Research.[16]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from a Google search.[43]

  • UCSF Chimera. (n.d.). PDB2PQR. Retrieved from a Google search.[17]

  • Lim, S. V., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals.[3]

  • RCSB PDB. (2020). 6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. Retrieved from a Google search.[10]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. ExPASy.[32]

  • Scripps Research. (n.d.). AutoDock Vina Manual. Retrieved from a Google search.

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[33][34]

  • PatSnap. (2025). What is in silico drug discovery?. Retrieved from a Google search.[4]

  • Scripps Research. (n.d.). AutoDock Vina: Molecular docking program. Retrieved from a Google search.[22]

  • Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from a Google search.[1]

  • RCSB PDB. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Retrieved from a Google search.[11]

  • GitHub. (n.d.). ccsb-scripps/AutoDock-Vina. Retrieved from a Google search.[23]

  • Patheon Pharma Services. (2023). In silico modeling: Accelerating drug development. Retrieved from a Google search.[5]

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved from a Google search.

  • Slideshare. (n.d.). In silico drug designing. Retrieved from a Google search.[2]

  • RCSB PDB. (2008). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. Retrieved from a Google search.[12]

  • Al-HADDAD, M. S., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Computer-Aided Molecular Design.[8]

  • ResearchGate. (2023). Which is the best Web Server for ADMET Predictions helpful for publications?. Retrieved from a Google search.[44]

  • Molecular Modelling Group. (n.d.). SwissDrugDesign. Retrieved from a Google search.[35]

  • YouTube. (2025). Protein Preparation for GROMACS. Retrieved from a Google search.[45]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from a Google search.[6]

  • Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.[7]

  • Wang, B. L., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.[46]

  • Gul, H. I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.[47]

Sources

The Synthetic Chemist's Guide to N-Aryl Pyrazole-3-Carboxamides: From Classical Methods to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the N-Aryl Pyrazole-3-Carboxamide Scaffold

The N-aryl pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of biologically active compounds.[1][2] Its prevalence stems from the pyrazole ring's ability to act as a versatile pharmacophore, engaging in various biological interactions, while the N-aryl carboxamide moiety provides a crucial handle for tuning physicochemical properties and target engagement.[3] Molecules incorporating this framework have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5] The demand for efficient and versatile synthetic routes to access diverse libraries of these compounds is therefore of paramount importance for researchers in drug development. This in-depth technical guide provides a comprehensive literature review of the key synthetic strategies for preparing N-aryl pyrazole-3-carboxamides, offering field-proven insights into both classical and contemporary methodologies.

I. The Foundational Precursor: Synthesis of Pyrazole-3-Carboxylic Acid

A common and versatile starting point for the synthesis of N-aryl pyrazole-3-carboxamides is the corresponding pyrazole-3-carboxylic acid. A robust and widely employed method for its preparation involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis of the resulting ester.[4][6]

A prevalent approach involves the reaction of diethyl oxalate with an appropriate ketone in the presence of a base like sodium ethoxide to generate a dioxo-ester intermediate. This intermediate is then cyclized with hydrazine hydrate to yield the ethyl pyrazole-3-carboxylate.[4] Subsequent hydrolysis of the ester furnishes the desired pyrazole-3-carboxylic acid.[6]

Experimental Protocol: Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic acid [6][7]

  • Step 1: Synthesis of Ethyl 5-acetyl-1H-pyrazole-3-carboxylate. To a solution of 3-butyn-2-one in diethyl ether, ethyl diazoacetate is added slowly with stirring. The reaction is exothermic and proceeds to completion after several hours of stirring and cooling. The resulting solid is filtered to yield ethyl 5-acetyl-1H-pyrazole-3-carboxylate.

  • Step 2: Hydrolysis to 5-Acetyl-1H-pyrazole-3-carboxylic acid. The synthesized ester is then hydrolyzed using an aqueous solution of sodium hydroxide. The reaction mixture is heated, followed by acidification with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration and dried.

II. The Classical Amidation Strategy: The Acid Chloride Route

The most traditional and still widely practiced method for the synthesis of N-aryl pyrazole-3-carboxamides involves a two-step process: the conversion of the pyrazole-3-carboxylic acid to its corresponding acid chloride, followed by the reaction of this activated intermediate with a desired aniline.[7][8] This method is valued for its reliability and broad substrate scope.

The activation of the carboxylic acid is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[9] The resulting pyrazole-3-carbonyl chloride is a reactive electrophile that readily undergoes nucleophilic acyl substitution with anilines to form the desired amide bond.

Diagram: Classical Synthesis of N-Aryl Pyrazole-3-Carboxamides

G cluster_0 Activation cluster_1 Amidation Pyrazole-3-carboxylic_acid Pyrazole-3-carboxylic Acid SOCl2 SOCl₂/DMF (cat.) Pyrazole-3-carbonyl_chloride Pyrazole-3-carbonyl Chloride Pyrazole-3-carboxylic_acid->Pyrazole-3-carbonyl_chloride Aniline Aryl Amine (Ar-NH₂) N-Aryl_pyrazole-3-carboxamide N-Aryl Pyrazole-3-carboxamide Aniline->N-Aryl_pyrazole-3-carboxamide Pyridine or Et₃N

Caption: Classical two-step synthesis via the acid chloride intermediate.

Experimental Protocol: Synthesis of a Representative N-Aryl Pyrazole-3-carboxamide via the Acid Chloride Route [7][10]

  • Step 1: Synthesis of Pyrazole-3-carbonyl Chloride. To a suspension of pyrazole-3-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene, a catalytic amount of DMF is added. The mixture is cooled in an ice bath, and thionyl chloride is added dropwise. The reaction is then allowed to warm to room temperature and stirred until the conversion is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pyrazole-3-carbonyl chloride, which is typically used immediately in the next step.

  • Step 2: Amide Bond Formation. The crude pyrazole-3-carbonyl chloride is dissolved in an anhydrous solvent like DCM or THF. To this solution, the desired aniline and a base, such as triethylamine or pyridine, are added. The reaction is stirred at room temperature until completion. The reaction mixture is then washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the pure N-aryl pyrazole-3-carboxamide.

Insights and Considerations:

  • Causality of Reagent Choice: Thionyl chloride and oxalyl chloride are effective because they convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the formation of the highly reactive acyl chloride. DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active acylating species.

  • Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials. The final product's identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Potential Side Reactions: Incomplete conversion to the acid chloride can lead to the recovery of the starting carboxylic acid. Overheating during the acid chloride formation can lead to decomposition. During amidation, if the aniline is not sufficiently nucleophilic or is sterically hindered, the reaction may be sluggish. The presence of moisture will hydrolyze the acid chloride back to the carboxylic acid.

  • Purification Strategies: Column chromatography on silica gel is a common method for purifying the final product.[11] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be highly effective for obtaining crystalline, high-purity material.[12][13]

III. Modern Catalytic Approaches to N-Aryl Pyrazole-3-carboxamide Synthesis

While the classical acid chloride method is robust, modern organic synthesis has driven the development of more atom-economical and milder catalytic alternatives. These methods often bypass the need for harsh activating agents like thionyl chloride and can offer improved functional group tolerance.

A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of C-N bonds, providing a direct route to N-aryl pyrazoles.[14][15] While typically used for C-C bond formation, modifications of this reaction allow for the coupling of pyrazoles with arylboronic acids.[16][17][18] This approach is particularly useful for synthesizing N-aryl pyrazoles that can then be further functionalized at the 3-position. More recently, methods have been developed for the direct cross-coupling of N-acylpyrazoles with arylboronic acids, offering a novel route to ketones, but the underlying N-C activation is relevant to amide synthesis.[14][19]

The catalytic cycle for a Suzuki-Miyaura C-N coupling generally involves the oxidative addition of a palladium(0) catalyst to a halo-pyrazole, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the N-aryl pyrazole and regenerate the Pd(0) catalyst.[20]

Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura N-Arylation of Pyrazole

G Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X Pd(II)_A Ar-Pd(II)-X(L₂) OxAdd->Pd(II)_A Transmetalation Transmetalation Pd(II)_A->Transmetalation Pyrazole, Base Pd(II)_B Ar-Pd(II)-Pyrazole(L₂) Transmetalation->Pd(II)_B RedElim Reductive Elimination Pd(II)_B->RedElim RedElim->Pd(0) N-Aryl Pyrazole

Caption: Key steps in the Suzuki-Miyaura N-arylation of pyrazoles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles [15]

  • To a reaction vessel, add the 4-bromopyrazole derivative, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), and a base (e.g., K₂CO₃ or K₃PO₄).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, such as a mixture of dioxane and water, is added.

  • The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred for several hours until completion, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Insights and Considerations:

  • Challenges: A significant challenge in the Suzuki-Miyaura coupling of N-H containing heterocycles like pyrazoles is the potential for catalyst inhibition or deactivation due to the acidic N-H proton.[17] This can sometimes be overcome by using N-protected pyrazoles or by careful selection of ligands and bases. Dehalogenation of the starting halopyrazole can also be a competing side reaction.[15]

  • Ligand Choice: The choice of phosphine ligand is crucial for the success of these reactions. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps.

  • Base and Solvent: The base plays a critical role in the transmetalation step. The solvent system is also important for solubilizing the reactants and catalyst.

B. Transition Metal-Catalyzed C-H Activation and Amidation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules.[1][19] In the context of N-aryl pyrazole-3-carboxamide synthesis, this can involve the direct amidation of a pyrazole C-H bond. Rhodium(III) and Palladium(II) catalysts have been shown to be effective for such transformations.[21][22][23][24]

The mechanism of Rh(III)-catalyzed C-H activation typically involves a concerted metalation-deprotonation (CMD) pathway, where the pyrazole nitrogen acts as a directing group.[21][22] The resulting rhodacycle intermediate can then react with an aminating agent.

Diagram: Conceptual Workflow for C-H Activation/Amidation

G Pyrazole Substituted Pyrazole CH_Activation C-H Activation (Directed by N) Pyrazole->CH_Activation Catalyst [M]-Catalyst (e.g., Rh(III), Pd(II)) Catalyst->CH_Activation Metallacycle Metallacycle Intermediate CH_Activation->Metallacycle Amidation Reaction with Amine Source Metallacycle->Amidation Product N-Aryl Pyrazole Derivative Amidation->Product

Caption: General scheme for transition metal-catalyzed C-H amidation of pyrazoles.

Insights and Considerations:

  • Regioselectivity: A key advantage of C-H activation is the potential for high regioselectivity, which is often controlled by the position of the directing group. For N-substituted pyrazoles, functionalization typically occurs at the C5 position.

  • Oxidants: These reactions often require an oxidant to regenerate the active catalyst.

  • Substrate Scope: The substrate scope of C-H amidation reactions is an active area of research. The electronic and steric properties of both the pyrazole and the amine can influence the reaction efficiency.

  • Challenges: Potential challenges include catalyst deactivation, competing C-H activation at other sites, and the need for directing groups that may need to be installed and removed in separate steps.[25]

IV. Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for a particular N-aryl pyrazole-3-carboxamide will depend on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and considerations of green chemistry.

Methodology Advantages Disadvantages Typical Yields Key Reagents
Classical Acid Chloride Route - Broad substrate scope- Reliable and well-established- High yields- Use of harsh reagents (SOCl₂, oxalyl chloride)- Generates stoichiometric waste- May not be suitable for sensitive functional groups70-95%Pyrazole-3-carboxylic acid, SOCl₂, aniline, base
Suzuki-Miyaura Coupling - Mild reaction conditions- Good functional group tolerance- Access to diverse aryl substituents- Requires pre-functionalized halo-pyrazoles- Potential for catalyst inhibition and side reactions (dehalogenation)- Cost of palladium catalysts and ligands60-95%Halo-pyrazole, arylboronic acid, Pd catalyst, ligand, base
C-H Activation/Amidation - High atom economy- Bypasses the need for pre-functionalization- Potential for high regioselectivity- Often requires directing groups- Can require specific and sometimes expensive catalysts- Substrate scope may be limited50-90%Pyrazole, amine source, transition metal catalyst (Rh, Pd), oxidant

V. Conclusion and Future Outlook

The synthesis of N-aryl pyrazole-3-carboxamides has evolved significantly from the classical, yet still highly relevant, acid chloride-based methods to modern, elegant catalytic strategies. The choice of the most appropriate synthetic route is a strategic decision that must be guided by the specific target molecule, the desired scale of the synthesis, and the principles of sustainable chemistry.

Future developments in this field will likely focus on expanding the scope and efficiency of catalytic C-H activation and amidation reactions, developing more sustainable and recyclable catalyst systems, and exploring novel one-pot, multi-component reactions to further streamline the synthesis of these valuable compounds. As our understanding of reaction mechanisms deepens, we can anticipate the design of even more selective and efficient catalysts, further empowering medicinal chemists in their quest for novel therapeutics based on the N-aryl pyrazole-3-carboxamide scaffold.

VI. References

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Journal Name, if available].

  • Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. (2014). [Journal Name, if available].

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. Organic Letters, 19(13), 3596–3599.

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599.

  • BenchChem. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach.

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210.

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry.

  • US Patent 5,462,960. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). [Journal Name, if available].

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry.

  • Song, G., & Li, X. (2015). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 48(4), 1007–1020.

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts, 13(09), 959.

  • Piou, T., & Rovis, T. (2014). Rhodium(III)-Catalyzed Azidation and Nitration of Arenes by C-H Activation. Angewandte Chemie International Edition, 53(47), 12972-12976.

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).

  • Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1037-1052.

  • Recrystallization and Crystallization. (n.d.).

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 331-339.

  • Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. (n.d.). PrepChem.com.

  • Rh(III)-Catalyzed Intermolecular C-H Amination of 1-Aryl-1H-pyrazol-5(4H)-ones with Alkylamines. (2025). [Journal Name, if available].

  • Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N -Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. [Journal Name, if available].

  • Mert, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

  • Jaisankar, K. R., et al. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 79-84.

  • Kanwal, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(3), 808.

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.

  • Patel, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1335-1341.

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2015). [Journal Name, if available].

  • Han, S. J., Kim, H. T., & Joo, J. M. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 80(23), 11884-11891.

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). [Journal Name, if available].

  • Akram, S., et al. (2023). N-Arylpyrazole based Scaffolds: Synthesis and biological applications. [Journal Name, if available].

  • Han, S. J., Kim, H. T., & Joo, J. M. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 80(23), 11884-11891.

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit.

Sources

Methodological & Application

Protocol for the Synthesis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, a molecule of interest within the broader class of pyrazole carboxamides known for their significant pharmacological activities.[1] The protocol details a robust and widely adopted two-step synthetic strategy involving the activation of a pyrazole carboxylic acid precursor followed by amide bond formation.[2] This application note is designed to provide researchers with a detailed, step-by-step experimental procedure, an explanation of the underlying chemical principles, and essential safety considerations.

Introduction and Synthetic Strategy

Pyrazole carboxamides are a cornerstone scaffold in medicinal chemistry and agrochemical research, featuring prominently in numerous approved drugs and biologically active compounds.[1][2] Their synthetic tractability allows for extensive structural diversification, enabling the fine-tuning of biological and pharmacological properties.[2] The target compound, this compound, is synthesized through a reliable and versatile pathway that is broadly applicable to a range of substituted pyrazole carboxamides.

The most prevalent synthetic approach involves two primary stages:

  • Preparation of a Pyrazole Carboxylic Acid Core: This foundational step typically involves a cyclocondensation reaction, such as the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine derivative to form the pyrazole ring functionalized with a carboxylic acid or its ester equivalent.[2][3]

  • Amide Coupling Reaction: The subsequent and focal stage of this protocol is the coupling of the pyrazole carboxylic acid with a selected amine—in this case, 2-chloroaniline—to form the thermodynamically stable carboxamide linkage.[2]

This guide focuses primarily on the second stage, the amide bond formation, which is the pivotal transformation for generating the final product.

Mechanism of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard laboratory conditions due to the basicity of the amine, which deprotonates the carboxylic acid to form a non-reactive carboxylate salt. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction. The most common and robust method for this activation is the conversion of the carboxylic acid to a highly reactive acyl chloride.[4][5]

Step 1: Activation of 1H-Pyrazole-3-carboxylic Acid The hydroxyl group of the carboxylic acid is a poor leaving group. By reacting 1H-pyrazole-3-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, it is converted into the corresponding 1H-pyrazole-3-carbonyl chloride.[2][6] This transformation replaces the -OH group with a -Cl, which is an excellent leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Step 2: Nucleophilic Acyl Substitution The amine, 2-chloroaniline, functions as a nucleophile. Its lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the 1H-pyrazole-3-carbonyl chloride. This is followed by the elimination of the chloride ion and the loss of a proton from the nitrogen atom, typically facilitated by a non-nucleophilic base like triethylamine (TEA) or pyridine, to yield the final this compound.[1]

Amide Bond Formation Mechanism Mechanism of Amide Bond Formation PyrazoleAcid 1H-Pyrazole-3-carboxylic Acid AcylChloride 1H-Pyrazole-3-carbonyl Chloride (Activated Intermediate) PyrazoleAcid->AcylChloride Activation SOCl2 Thionyl Chloride (SOCl₂) Product N-(2-Chlorophenyl)-1H- pyrazole-3-carboxamide AcylChloride->Product Nucleophilic Attack & Proton Transfer Amine 2-Chloroaniline Base Base (e.g., TEA)

Caption: Mechanism of Amide Bond Formation.

Experimental Protocol

This protocol is divided into two parts: the preparation of the acyl chloride intermediate and its subsequent reaction with 2-chloroaniline.

Reagents and Materials
Reagent/MaterialMolecular FormulaMW ( g/mol )Molar Eq.Role
1H-Pyrazole-3-carboxylic acidC₄H₄N₂O₂112.091.0Starting Material
Thionyl chloride (SOCl₂)SOCl₂118.971.5 - 2.0Activating Agent
2-ChloroanilineC₆H₆ClN127.571.1Nucleophile/Reactant
Triethylamine (TEA)C₆H₁₅N101.192.0 - 3.0Base
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-Solvent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09CatalyticCatalyst (optional)
Saturated NaHCO₃ solutionNaHCO₃84.01-Quenching Agent
Brine (Saturated NaCl solution)NaCl58.44-Washing Agent
Anhydrous Magnesium SulfateMgSO₄120.37-Drying Agent
Step-by-Step Procedure

Experimental Workflow start Start prep_acyl Prepare Acyl Chloride: 1. Dissolve Pyrazole Acid in DCM 2. Add catalytic DMF 3. Add SOCl₂ dropwise at 0°C 4. Stir at RT for 2-4h start->prep_acyl remove_excess Concentrate in vacuo to remove excess SOCl₂ prep_acyl->remove_excess coupling Coupling Reaction: 1. Add Acyl Chloride solution to Amine 2. Stir, allowing to warm to RT (2-16h) remove_excess->coupling prep_amine Prepare Amine Solution: 1. Dissolve 2-Chloroaniline & TEA in DCM 2. Cool to 0°C prep_amine->coupling workup Aqueous Work-up: 1. Quench with NaHCO₃(aq) 2. Separate layers 3. Wash organic layer with Brine coupling->workup dry_concentrate Dry organic layer (MgSO₄) Filter and concentrate in vacuo workup->dry_concentrate purify Purify Crude Product: Recrystallization or Silica Gel Chromatography dry_concentrate->purify end Final Product purify->end

Caption: Experimental Workflow for Synthesis.

Part A: Preparation of 1H-Pyrazole-3-carbonyl chloride (in situ) [2]

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), suspend 1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol of acid).

  • Activation: Cool the suspension to 0 °C using an ice bath. Add a catalytic amount of N,N-Dimethylformamide (DMF, 1-2 drops).

  • Reagent Addition: Add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 10-15 minutes. Caution: Gas evolution (HCl, SO₂) will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Isolation of Intermediate: The resulting solution of 1H-pyrazole-3-carbonyl chloride is typically used directly in the next step. If isolation is required, the solvent and excess thionyl chloride can be carefully removed under reduced pressure.

Part B: Synthesis of this compound [1][4]

  • Amine Solution: In a separate flame-dried flask under an inert atmosphere, dissolve 2-chloroaniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: Add the freshly prepared 1H-pyrazole-3-carbonyl chloride solution from Part A dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.

Product Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

PropertyValue
Chemical Name This compound
CAS Number 89552-32-9
Molecular Formula C₁₀H₈ClN₃O
Molecular Weight 221.65 g/mol
Appearance Typically an off-white to pale yellow solid

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Ventilation: All steps of this procedure, especially those involving thionyl chloride and volatile organic solvents, must be performed in a properly functioning chemical fume hood.[7]

  • Reagent Hazards:

    • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care under anhydrous conditions.[7]

    • 2-Chloroaniline: Toxic upon inhalation, ingestion, and skin contact. It is a suspected carcinogen.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation.

    • Triethylamine (TEA): Flammable, corrosive, and has a strong, unpleasant odor.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

This protocol is intended for use by trained laboratory personnel. Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing work.[7][8]

References

  • Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Source information not fully available, but describes the general reaction type].
  • ResearchGate. (2024). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate Publication. Available at: [Link]

  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec Technical Library. Available at: [Link]

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • REAL-J. (2006). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Hungarian Academy of Sciences. Available at: [Link]

  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. ResearchGate Publication. Available at: [Link]

  • ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications. Available at: [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. International Conference on Biomedical Engineering and Informatics. Available at: [Link]

  • ResearchGate. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate Publication. Available at: [Link]

  • Atmiya University. (2023). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Thesis. Available at: [Link]

  • Pharmaffiliates. N-((S)-1-(3-(4-Carbamoyl-3-chlorophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Pharmaffiliates Product Page. Available at: [Link]

  • PubChem. 1H-Pyrazole-4-carboxamide. PubChem Database. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Analysis for the Structural Elucidation of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide and protocol for the definitive structural analysis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole carboxamides are a significant class of heterocyclic compounds, widely investigated in medicinal chemistry and drug development for their diverse biological activities.[1][2][3] Accurate and unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring compound integrity. This guide details the rationale behind experimental design, from sample preparation to spectral interpretation, offering insights for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Theoretical Background

This compound is a molecule integrating three key structural motifs: a pyrazole ring, an amide linker, and a 2-chlorophenyl group. Each of these components presents unique features in an NMR spectrum, and their connectivity gives rise to a distinct spectroscopic fingerprint.

  • The Pyrazole Ring: This five-membered aromatic heterocycle is characterized by two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, the N-H proton can undergo tautomeric exchange, which can influence the chemical shifts of the ring carbons (C3 and C5).[4] The protons at positions 4 and 5 typically exhibit a simple doublet-doublet coupling pattern.

  • The Amide Linkage: The amide proton's chemical shift is highly sensitive to its environment, including solvent, temperature, and concentration, due to its ability to participate in hydrogen bonding and chemical exchange.[5][6] In many deuterated solvents like chloroform, this signal can be broad or even exchange away completely.[7] The use of a hydrogen-bond-accepting solvent like DMSO-d₆ is often crucial for its observation.[8][9]

  • The 2-Chlorophenyl Group: The electron-withdrawing nature of the chlorine atom and the anisotropic effect of the aromatic ring create a distinct and often complex splitting pattern for the four adjacent protons on this ring.

NMR spectroscopy serves as the gold standard for elucidating such structures, providing precise information on the chemical environment, connectivity, and number of protons and carbons in the molecule.

Molecular Structure

For clarity in the following spectral assignments, the atoms of this compound are numbered as shown below.

Caption: Numbering scheme for this compound.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to be a self-validating system, ensuring reproducible and high-quality results.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh 10-15 mg of sample dissolve 2. Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve add_tms 3. Add TMS internal standard dissolve->add_tms transfer 4. Transfer to 5 mm NMR tube add_tms->transfer shim 5. Insert sample & perform shimming transfer->shim h1_acq 6. Acquire 1H Spectrum (zg30, 16 scans) shim->h1_acq c13_acq 7. Acquire 13C Spectrum (zgpg30, 1024 scans) h1_acq->c13_acq ft 8. Fourier Transform c13_acq->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline calibrate 11. Calibrate to TMS (0 ppm) baseline->calibrate integrate 12. Integrate (1H) & Pick Peaks calibrate->integrate

Caption: Standard workflow for NMR analysis of the title compound.

A. Sample Preparation
  • Analyte: Weigh approximately 10-15 mg of this compound into a clean, dry vial.

  • Solvent Selection: Add 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

    • Causality: DMSO-d₆ is a superior solvent for this analysis. Its high polarity ensures good sample solubility, and its ability to act as a hydrogen bond acceptor significantly slows the exchange rate of the N-H protons (amide and pyrazole), allowing them to be observed as sharper signals at a downfield chemical shift.[8][9] The residual proton signal of DMSO-d₅ at ~2.50 ppm serves as a convenient secondary reference.

  • Internal Standard: Add a small drop (or 10 µL of a dilute solution) of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its sharp singlet at 0.00 ppm provides the universal reference for both ¹H and ¹³C spectra.

  • Finalization: Vortex the vial until the sample is fully dissolved. Transfer the clear solution into a standard 5 mm NMR tube.

B. NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.[10]

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal via NOE and collapse couplings.
Spectral Width -2 to 16 ppm-10 to 200 ppmEncompasses all expected signals from TMS to aromatic and carbonyl regions.
Acquisition Time ~4 sec~1 secProvides adequate digital resolution.
Relaxation Delay 2 sec2 secAllows for sufficient relaxation of nuclei between scans, improving signal-to-noise.
Number of Scans 161024¹H requires fewer scans due to high natural abundance. ¹³C requires significantly more due to its low (~1.1%) natural abundance.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.

Spectral Data and Interpretation

The analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound. The data presented here are based on published spectra and established chemical shift principles.[11][12][13][14]

A. ¹H NMR Spectral Analysis (DMSO-d₆, 400 MHz)

The ¹H NMR spectrum exhibits distinct signals for each of the three structural components of the molecule.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Pyrazole N1-H ~13.5broad s1H-
Amide N-H ~10.2s1H-
H6' ~8.2d1H~8.0
Pyrazole H5 ~7.9d1H~2.4
H4' ~7.5d1H~8.0
H3' ~7.4t1H~7.8
H5' ~7.2t1H~7.6
Pyrazole H4 ~6.8d1H~2.4

Interpretation Notes:

  • Exchangeable Protons (N1-H, Amide N-H): The two most downfield signals correspond to the acidic protons of the pyrazole and amide groups. Their broadness is characteristic of protons involved in chemical exchange and subject to quadrupolar broadening from adjacent ¹⁴N nuclei.[15] Their observation is a key advantage of using DMSO-d₆.

  • Pyrazole Ring (H4, H5): The protons on the pyrazole ring appear as two distinct doublets. H5 is typically more downfield than H4. They show a characteristic small coupling constant (³JHH ≈ 2.4 Hz).[16]

  • 2-Chlorophenyl Ring (H3' to H6'): This system presents a complex pattern. H6' is expected to be the most downfield of this group due to the deshielding effects of both the adjacent amide nitrogen and the chlorine atom. The remaining three protons (H3', H4', H5') appear as overlapping triplets and doublets in the aromatic region, consistent with literature data for 2-substituted anilines.[13][17]

B. ¹³C NMR Spectral Analysis (DMSO-d₆, 100 MHz)

The proton-decoupled ¹³C NMR spectrum shows 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule.

Signal AssignmentPredicted δ (ppm)Rationale and Notes
Amide C=O ~159.0Typical chemical shift for an amide carbonyl carbon.
Pyrazole C3 ~148.0Deshielded due to attachment to two nitrogen atoms and the carbonyl group.[12]
Pyrazole C5 ~135.5Aromatic carbon adjacent to two nitrogen atoms.[11][18]
C1' ~134.8Aromatic carbon attached to the amide nitrogen.
C3' ~129.5Aromatic CH carbon.
C5' ~128.0Aromatic CH carbon.
C2' ~127.5Aromatic carbon attached to the electronegative chlorine atom.[19][20]
C4' ~126.5Aromatic CH carbon.
C6' ~125.0Aromatic CH carbon.
Pyrazole C4 ~107.0Shielded pyrazole carbon, consistent with literature values.[11][12]

Interpretation Notes:

  • Carbonyl Carbon: The signal around 159.0 ppm is unambiguously assigned to the amide carbonyl carbon.

  • Pyrazole Carbons (C3, C4, C5): The chemical shifts are characteristic of a substituted pyrazole ring. C3 and C5 appear significantly downfield compared to C4, which is a common feature in pyrazole systems.[18][21] The presence of both tautomers in solution can sometimes lead to broadened signals for C3 and C5, though one tautomer usually predominates.[4]

  • 2-Chlorophenyl Carbons (C1' to C6'): The assignments are based on established substituent effects. The carbon bearing the chlorine (C2') and the carbon attached to the amide nitrogen (C1') are quaternary and can be identified by their lower intensity or through DEPT experiments.

Key NMR Correlations

Definitive assignment can be confirmed using 2D NMR, but key correlations can be inferred from the 1D spectra.

Caption: Primary through-bond (J-coupling) proton correlations.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By following the detailed protocols for sample preparation and data acquisition, high-quality, interpretable spectra can be reliably obtained. The analysis, guided by fundamental principles of chemical shifts and coupling constants, allows for the unambiguous assignment of every proton and carbon in the molecule. This application note serves as a comprehensive guide for researchers, ensuring accuracy and confidence in the characterization of this important class of heterocyclic compounds.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 4(4), 53. Available at: [Link]

  • Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 651-656. Available at: [Link]

  • Kowalewski, J., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 649-654. Available at: [Link]

  • Nagarajan, K., et al. (1986). Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 96(3-4), 163-181. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]

  • Ghammamy, S., et al. (2007). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). E-Journal of Chemistry, 4(2), 184-187. Available at: [Link]

  • Thieme. (n.d.). 5 Combination of ¹H and ¹³C NMR Spectroscopy. Available at: [Link]

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Available at: [Link]

  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. Available at: [Link]

  • SpectraBase. (n.d.). 1-ethyl-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide. Available at: [Link]

  • SpectraBase. (n.d.). N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide. Available at: [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Miller, B. G., & Prestegard, J. H. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B, 123(22), 4655-4664. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

  • Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

  • SpectraBase. (n.d.). 2-Chloroaniline - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • PubChem. (n.d.). N-Phenyl-1H-pyrazole-3-carboxamide. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]

  • SpectraBase. (n.d.). This compound. Available at: [Link]

  • Chiaramonte, N., et al. (2020). Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Molecules, 25(10), 2341. Available at: [Link]

  • University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table. Available at: [Link]

  • LookChem. (n.d.). 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-. Available at: [Link]

  • Atmiya University. (n.d.). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Available at: [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

  • Automated Topology Builder. (n.d.). 2-Chloroaniline | C6H6ClN | MD Topology | NMR | X-Ray. Available at: [Link]

Sources

Application Note: High-Sensitivity Analysis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the qualitative and quantitative analysis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Pyrazole carboxamides are a significant class of compounds in pharmaceutical and agrochemical research, necessitating reliable analytical methods for their characterization and detection.[1] This guide provides detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection, designed for researchers, scientists, and drug development professionals. The methodology leverages Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Introduction: The Analytical Imperative for Pyrazole Carboxamides

This compound belongs to the pyrazole derivative family, a scaffold of immense interest due to its wide range of biological activities, including potential anti-inflammatory, antifungal, and anticancer properties.[2][3] The precise substitution on the phenyl and pyrazole rings dictates the compound's pharmacological profile. Consequently, the ability to accurately identify and quantify this specific isomer is paramount in drug discovery, pharmacokinetic studies, and quality control settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4] It allows for the detection of trace amounts of the target analyte in complex matrices and provides structural confirmation through characteristic fragmentation patterns. This document provides a comprehensive framework for developing and implementing a reliable LC-MS/MS method for this compound.

Analyte Chemical Properties
  • Chemical Name: this compound

  • Molecular Formula: C₁₀H₈ClN₃O

  • Average Molecular Weight: 221.65 g/mol

  • Monoisotopic Exact Mass: 221.03559 g/mol

Chemical Structure of the Analyte compound

Caption: Structure of this compound.

Experimental Design and Rationale

The method is designed around a standard reverse-phase liquid chromatography workflow coupled to a triple quadrupole mass spectrometer. The choice of each component and parameter is based on the physicochemical properties of the analyte and best practices in small molecule bioanalysis.

General Experimental Workflow

The overall analytical process follows a logical sequence from sample handling to data interpretation. This workflow ensures reproducibility and minimizes potential sources of error.

Caption: High-level workflow for the LC-MS/MS analysis.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

  • Additives: Formic Acid (FA, >99%)

  • Gases: High-purity Nitrogen (for desolvation and collision)

Detailed Protocols and Methodologies

Protocol 1: Preparation of Standard Solutions

The accuracy of quantitative analysis begins with the precise preparation of standard solutions.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the reference standard. Dissolve in 1.0 mL of Methanol or DMSO in a Class A volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (10 µg/mL): Perform a 1:100 serial dilution of the Primary Stock Solution with 50:50 Acetonitrile:Water.

  • Calibration Standards (0.1 to 100 ng/mL): Prepare a series of calibration standards by serially diluting the Working Stock Solution with 50:50 Acetonitrile:Water. These standards will be used to generate the calibration curve for quantification.

Protocol 2: LC-MS/MS Analysis

This protocol details the instrumental parameters for both the liquid chromatography separation and the mass spectrometric detection. Electrospray ionization (ESI) in positive mode is selected because the pyrazole and amide nitrogens are readily protonated.[5]

Table 1: Optimized LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
Liquid Chromatography
LC System: Agilent 1290 Infinity II or equivalent Provides high-pressure capabilities for efficient separation.
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) C18 chemistry provides excellent retention for moderately polar aromatic compounds. Poroshell particles offer high efficiency at lower backpressures.
Mobile Phase A: Water + 0.1% Formic Acid Formic acid serves as a proton source, enhancing ionization efficiency in positive ESI mode.[6]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid Acetonitrile is a strong organic solvent suitable for eluting the analyte from a C18 column.
Gradient: 5% B (0-1 min), 5-95% B (1-7 min), 95% B (7-8 min), 5% B (8.1-10 min) A gradient elution ensures sharp peak shapes and separation from potential matrix interferences.
Flow Rate: 0.4 mL/min A standard flow rate for 2.1 mm ID columns, balancing speed and separation efficiency.
Column Temp: 40 °C Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume: 5 µL A small injection volume minimizes peak distortion.
Mass Spectrometry
MS System: Agilent 6470A Triple Quadrupole or equivalent A triple quadrupole is essential for high-sensitivity MRM-based quantification.
Ionization Mode: Electrospray Ionization (ESI), Positive The molecule's nitrogen atoms are basic sites that readily accept a proton to form [M+H]⁺ ions.[5]
Gas Temp: 300 °C Optimal temperature for efficient solvent evaporation.
Gas Flow: 10 L/min Facilitates desolvation of the ESI droplets.
Nebulizer: 35 psi Creates a fine aerosol for efficient ionization.
Capillary Voltage: 3500 V The potential difference required to generate the ESI plume.
MS1 Scan Range: m/z 100-300 To confirm the presence of the [M+H]⁺ precursor ion.

| MS/MS Mode: | Multiple Reaction Monitoring (MRM) | For selective and sensitive quantification of the target analyte.[6] |

Results and Discussion: Fragmentation Analysis

The key to a selective MS/MS method is understanding the analyte's fragmentation pattern. Collision-Induced Dissociation (CID) of the protonated precursor ion ([M+H]⁺ at m/z 222.0) yields characteristic product ions.

Proposed Fragmentation Pathway

The primary fragmentation pathway involves the cleavage of the amide bond, which is the most labile bond in the structure. Subsequent losses from the resulting fragment ions provide additional structural confirmation. The presence of chlorine provides a distinct isotopic signature ([M+H]⁺ at m/z 222.0 and [M+2+H]⁺ at m/z 224.0 in an approximate 3:1 ratio), which is a powerful tool for confirming the presence of the analyte.

fragmentation_pathway Proposed ESI+ Fragmentation Pathway of this compound precursor [M+H]⁺ m/z 222.0 frag1 [C₅H₃N₂O]⁺ m/z 111.0 (Pyrazole acylium ion) precursor->frag1 - C₆H₆ClN (2-chloroaniline) frag2 [C₆H₇ClN]⁺ m/z 128.0 (Protonated 2-chloroaniline) precursor->frag2 - C₄H₂N₂CO (pyrazole-carbonyl) frag3 [C₄H₃N₂]⁺ m/z 81.1 (Pyrazole ring fragment) frag1->frag3 - CO

Caption: Key fragmentation routes for the protonated molecule.

Quantitative Method Development: MRM Transitions

Based on the fragmentation analysis, specific precursor-to-product ion transitions can be selected for an MRM experiment. The most intense and stable transition is typically used for quantification (Quantifier), while a second transition is monitored for confirmation (Qualifier).[7]

Table 2: Proposed MRM Transitions for Quantification

Transition Precursor Ion (m/z) Product Ion (m/z) Proposed Collision Energy (eV) Role Fragment Identity
1 222.0 111.0 20 Quantifier Pyrazole acylium ion
2 222.0 128.0 15 Qualifier Protonated 2-chloroaniline

| 3 | 222.0 | 81.1 | 35 | Qualifier 2 | Pyrazole ring fragment |

Note: Collision energies are instrument-dependent and must be optimized empirically for maximum signal intensity.

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the analysis of this compound. The protocols for sample preparation, liquid chromatography, and tandem mass spectrometry provide a solid foundation for researchers in drug development and related fields. The elucidated fragmentation pathway and proposed MRM transitions enable robust quantification and confident identification of the analyte in various sample matrices. This method serves as a critical tool for advancing research involving this important class of heterocyclic compounds.

References

  • LookChem. (n.d.). 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-. Retrieved from [Link]

  • Ferreira, P. M., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820. Retrieved from [Link]

  • Subbiah, S., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 17(23), 8883. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-((S)-1-(3-(4-Carbamoyl-3-chlorophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Retrieved from [Link]

  • ResearchGate. (2025). Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. Retrieved from [Link]

  • ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • Molina-Miras, A., et al. (2019). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Marine Drugs, 17(10), 573. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]

  • University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

  • ACS Publications. (2021). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • Celik, F., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1), 13689. Retrieved from [Link]

Sources

Probing Antiproliferative Activity: A Guide to Assay Protocols for Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Carboxamides and the Imperative of Robust Proliferation Assays

Pyrazole carboxamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] The pyrazole scaffold serves as a privileged structure, allowing for diverse chemical modifications that can be tailored to interact with various molecular targets implicated in cancer cell proliferation and survival.[2][3] Numerous derivatives have demonstrated promising cytotoxic effects against a range of human cancer cell lines, often through the inhibition of key signaling pathways mediated by protein kinases such as EGFR, VEGFR, and CDKs.[2][4]

The preclinical evaluation of these novel chemical entities necessitates rigorous and reproducible methods to quantify their impact on cell proliferation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of key anti-proliferative assays. We will delve into the mechanistic basis of widely adopted colorimetric assays, namely the MTT and Sulforhodamine B (SRB) assays, and explore the utility of flow cytometry for detailed cell cycle analysis. The protocols herein are designed to be self-validating, incorporating critical controls and considerations to ensure data integrity and trustworthiness.

Choosing the Right Tool: A Comparative Overview of Proliferation Assays

The selection of an appropriate anti-proliferative assay is contingent upon the specific research question, the nature of the compound being tested, and the cell type under investigation. Both MTT and SRB assays are workhorses in drug discovery for their simplicity, cost-effectiveness, and amenability to high-throughput screening.[5][6] However, they measure different cellular parameters.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay quantifies cell viability based on the metabolic activity of mitochondrial dehydrogenases. In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[7][8] It is a valuable tool for assessing overall cell health and metabolic function.

  • Sulforhodamine B (SRB) Assay: In contrast, the SRB assay is a protein-staining method that measures cellular biomass.[6][9] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][10] The amount of bound dye provides a proxy for total protein content, which correlates with cell number.[6] The SRB assay is generally considered to be less susceptible to interference from compounds that may affect cellular metabolism without directly causing cell death.[5]

  • Cell Cycle Analysis via Flow Cytometry: For a more mechanistic understanding of a compound's anti-proliferative effect, cell cycle analysis is indispensable. This technique utilizes fluorescent DNA-binding dyes, such as Propidium Iodide (PI), to quantify the DNA content of individual cells within a population.[11][12] By analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), researchers can determine if a compound induces cell cycle arrest at a specific checkpoint, a common mechanism of action for many anticancer drugs.[13][14]

The following sections provide detailed, step-by-step protocols for each of these assays, tailored for the evaluation of pyrazole carboxamides.

Experimental Protocols

Protocol 1: MTT Assay for Determining the IC₅₀ of Pyrazole Carboxamides

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyrazole carboxamide stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[8]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding (5,000-10,000 cells/well) Compound_Dilution 2. Compound Dilution (Serial dilutions in medium) Add_Compound 3. Add Compound to Cells Compound_Dilution->Add_Compound Incubate_48_72h 4. Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Solution (Incubate 2-4h) Incubate_48_72h->Add_MTT Solubilize 6. Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 8. Calculate IC₅₀ Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT-based IC₅₀ determination.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole carboxamide stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM.

    • It is critical to maintain a consistent final DMSO concentration across all wells, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.[15]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[8][15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15][16]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.[15][17]

Data Presentation:

ParameterRecommended Value
Cell Seeding Density5,000 - 12,000 cells/well[8][18]
Compound Concentration Range0.01 µM - 100 µM (empirically determined)
Incubation Time48 - 72 hours[8]
Final DMSO Concentration≤ 0.5%[15]
MTT Incubation2 - 4 hours[8]
Absorbance Wavelength570 nm (reference 630 nm)
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

This protocol provides a robust method for assessing cell density based on total protein content.[6][10]

Materials:

  • Adherent human cancer cell line

  • Complete culture medium

  • Pyrazole carboxamide stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)[19]

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid[19]

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)[19][20]

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

SRB_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation & Staining cluster_washing Washing & Solubilization cluster_analysis Data Analysis Cell_Seeding 1. Cell Seeding Compound_Treatment 2. Compound Treatment (Incubate 48-72h) Cell_Seeding->Compound_Treatment Fix_Cells 3. Fix Cells (Cold TCA) Compound_Treatment->Fix_Cells Stain_SRB 4. Stain with SRB Fix_Cells->Stain_SRB Wash_Plates 5. Wash with Acetic Acid Stain_SRB->Wash_Plates Solubilize_Dye 6. Solubilize Dye (Tris Base) Wash_Plates->Solubilize_Dye Read_Absorbance 7. Read Absorbance (510 nm) Solubilize_Dye->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability CellCycle_Workflow A 1. Cell Seeding & Treatment B 2. Harvest & Wash Cells A->B C 3. Fixation (Cold 70% Ethanol) B->C D 4. Staining (RNase A & PI) C->D E 5. Flow Cytometry Acquisition D->E F 6. Data Analysis (Cell Cycle Modeling) E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or culture flasks at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Treat the cells with the pyrazole carboxamide at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24, 48 hours). Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, and collect both adherent and floating cells to include any apoptotic populations.

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. [12] * Incubate the cells at 4°C for at least 30 minutes (or store at -20°C for longer periods). [12]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [12] * Resuspend the cell pellet in a staining solution containing RNase A (100 µg/mL) and incubate at 37°C for 15-30 minutes to degrade RNA, which PI can also bind to. [11][12] * Add PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes. [12]

  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells using a flow cytometer, collecting at least 10,000-20,000 events per sample. [12] * Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

PhaseExpected DNA Content
G0/G12n
S>2n and <4n
G2/M4n

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the in vitro evaluation of the anti-proliferative effects of novel pyrazole carboxamides. By employing a combination of metabolic (MTT), biomass (SRB), and cell cycle (flow cytometry) assays, researchers can gain a comprehensive understanding of a compound's cytotoxic and cytostatic properties. The choice of assay and the interpretation of the results should always be considered within the context of the compound's putative mechanism of action. For instance, a compound that induces G2/M arrest would be expected to show a corresponding increase in the G2/M population in the cell cycle analysis. [21] Future work could involve expanding the panel of assays to include markers of apoptosis (e.g., Annexin V/PI staining) or specific signaling pathway modulation (e.g., Western blotting for key kinase phosphorylation). [4]The integration of these multiparametric analyses will be crucial in elucidating the precise mechanisms by which pyrazole carboxamides exert their anticancer effects and will guide the rational design of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • PubMed. (n.d.). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing.
  • Scirp.org. (n.d.). Linearity Comparison of Three Colorimetric Cytotoxicity Assays.
  • Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation.
  • NIH. (n.d.). Assaying cell cycle status using flow cytometry - PMC.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1.
  • Nature Protocols. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
  • PubMed. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • PubMed. (n.d.). Comparison between the clonogenic, MTT, and SRB assays for determining radiosensitivity in a panel of human bladder cancer cell lines and a ureteral cell line.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.
  • Unknown. (n.d.). Cell Cycle Tutorial Contents.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • BD Biosciences. (n.d.). Cell Cycle Protocols.
  • Abcam. (n.d.). Cell viability assays.
  • Benchchem. (n.d.). The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PMC - NIH. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Abcam. (n.d.). MTT assay protocol.
  • PubMed. (n.d.). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity.
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Asian Journal of Chemistry. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives.
  • PMC - NIH. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism.
  • Benchchem. (n.d.). Application Notes and Protocols for Cytotoxicity Assessment of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives.
  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and....
  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • Benchchem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery.

Sources

Application Notes and Protocols for the Crystallization of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in the Purification of Pyrazole Carboxamides

N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide belongs to a class of compounds that are of significant interest in pharmaceutical and agrochemical research. The precise control of the solid-state form of an active pharmaceutical ingredient (API) is paramount, as it directly influences critical parameters such as purity, stability, bioavailability, and manufacturability. Crystallization is the most powerful technique for achieving the desired solid-state properties of such compounds.[1][2] This application note provides a comprehensive guide to developing robust crystallization protocols for this compound, grounded in fundamental principles and supported by established methodologies for analogous structures.

The pyrazole carboxamide scaffold, with its capacity for hydrogen bonding via the amide linkage and the pyrazole ring's nitrogen atoms, as well as potential for π-π stacking interactions from the aromatic rings, lends itself to the formation of stable crystalline lattices.[3] Understanding these intermolecular forces is key to rationally selecting solvents and conditions that will favor high-yield, high-purity crystallization. This guide will explore various crystallization techniques, from traditional cooling and anti-solvent methods to more advanced approaches, providing researchers with the tools to optimize the isolation of this compound in a desired crystalline form.

Physicochemical Properties and Initial Considerations

While specific experimental data for this compound is not widely available, we can infer its likely properties based on its structural motifs: a pyrazole ring, a carboxamide linker, and a chlorophenyl group. The presence of the chlorine atom and the amide group suggests a molecule with moderate polarity. The pyrazole and phenyl rings introduce aromatic character, influencing solubility in various organic solvents. The amide group is a strong hydrogen bond donor and acceptor, which will play a significant role in both solute-solvent and solute-solute interactions.

Part 1: Solvent Selection and Solubility Screening - The Foundation of a Robust Crystallization Protocol

The selection of an appropriate solvent system is the most critical step in developing a successful crystallization process. An ideal solvent for cooling crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Guiding Principles for Solvent Selection:

The principle of "like dissolves like" is a foundational concept in chemistry that provides a strong starting point. Given the moderately polar nature of this compound, solvents of intermediate polarity are likely to be effective.

Recommended Solvents for Initial Screening:

Based on the successful crystallization of analogous pyrazole carboxamides, the following solvents are recommended for initial screening:

Solvent ClassSpecific SolventsRationale
Alcohols Ethanol, Isopropanol, MethanolThe hydroxyl group can hydrogen bond with the solute, and the alkyl chain provides a degree of non-polar character. Ethanol has been successfully used for recrystallizing pyrazoline carboxamides.[2]
Ketones AcetoneA polar aprotic solvent that is a good solvent for many organic compounds. It has been used to crystallize pyrazole carboxamide derivatives.[4]
Ethers "Iso ether" (likely Diisopropyl ether or a similar ether), Tetrahydrofuran (THF)Ethers are less polar than alcohols and can be effective, particularly in mixed solvent systems. A patent for a related compound specifies crystallization from "iso ether".[5]
Esters Ethyl AcetateA moderately polar solvent that is a good choice for compounds with ester-like or amide functionalities.
Amides Dimethylformamide (DMF)A highly polar aprotic solvent, often used for compounds that are difficult to dissolve. It has been used to grow single crystals of a complex pyrazole carboxamide.[3]
Experimental Protocol for Solubility Screening:

This protocol is designed to efficiently screen a range of solvents to identify promising candidates for crystallization.

Materials:

  • This compound (crude or semi-purified)

  • Selected solvents (see table above)

  • Small vials or test tubes

  • Stir plate and stir bars

  • Heating block or water bath

  • Thermometer

Procedure:

  • Initial Solubility Assessment (Room Temperature):

    • To a series of vials, add a small, known amount of the compound (e.g., 10 mg).

    • Add a small volume of a solvent (e.g., 0.1 mL) to the first vial and stir vigorously at room temperature.

    • Observe the solubility. If the compound dissolves completely, it is likely too soluble at room temperature for a cooling crystallization from this solvent alone.

    • If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Elevated Temperature Solubility:

    • For the solvents where the compound was not fully soluble at room temperature, gradually heat the mixture while stirring.

    • Continue to add small aliquots of the solvent until the compound fully dissolves. Record the temperature and the total volume of solvent used.

    • A good candidate solvent will dissolve the compound at a concentration that is significantly higher than its room temperature solubility.

  • Cooling and Observation:

    • Once dissolved, allow the solution to cool slowly to room temperature.

    • Observe for the formation of a precipitate or crystals.

    • If no crystals form, try scratching the inside of the vial with a glass rod or placing it in an ice bath to induce crystallization.

  • Evaluation:

    • Evaluate the solvents based on the difference in solubility at high and low temperatures and the quality of the resulting solid (crystalline vs. amorphous).

Part 2: Crystallization Techniques - Protocols and Methodologies

Once a suitable solvent or solvent system has been identified, the following crystallization techniques can be employed and optimized.

Technique 1: Cooling Crystallization

This is the most common and often the simplest method of crystallization.

Protocol:

  • Dissolution: In a flask equipped with a stir bar and condenser, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Workflow for Cooling Crystallization ```dot graph TD { A[Dissolve crude compound in minimum hot solvent] --> B{Insoluble impurities present?}; B -- Yes --> C[Perform hot filtration]; B -- No --> D[Slowly cool solution to room temperature]; C --> D; D --> E[Cool in ice bath to maximize precipitation]; E --> F[Isolate crystals by vacuum filtration]; F --> G[Wash crystals with cold solvent]; G --> H[Dry crystals under vacuum]; }

Caption: Anti-Solvent Addition Workflow

Technique 3: Vapor Diffusion

This technique is particularly useful for growing high-quality single crystals for X-ray diffraction analysis.

Protocol:

  • Preparation: Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a layer of a more volatile "anti-solvent".

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the solution in the small vial, gradually decreasing the solubility of the compound and promoting the slow growth of crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the vial and isolate the crystals.

Part 3: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form Solution is not supersaturated; compound is too soluble.Evaporate some of the solvent; add an anti-solvent; cool to a lower temperature; scratch the inner surface of the flask.
Oiling out Compound is coming out of solution above its melting point; cooling is too rapid.Use a larger volume of solvent; cool the solution more slowly; use a lower boiling point solvent.
Poor recovery Compound is too soluble in the cold solvent; insufficient cooling time.Use a different solvent or a mixed solvent system; cool for a longer period at a lower temperature.
Impure crystals Inefficient removal of impurities; co-precipitation.Ensure complete dissolution during the heating phase; perform a hot filtration; wash the crystals thoroughly with cold solvent.

Part 4: Characterization of Crystalline Material

It is essential to characterize the final crystalline product to confirm its identity, purity, and polymorphic form.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopy (NMR, IR): To confirm the chemical structure.

  • X-Ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph).

Conclusion

The crystallization of this compound is a critical step in its purification and isolation. By systematically screening solvents and applying the appropriate crystallization techniques as outlined in these application notes, researchers can develop a robust and reproducible process. The choice of solvent and the control of the cooling rate are paramount in obtaining a high-purity, crystalline product with the desired physical properties. The protocols provided herein serve as a comprehensive guide for scientists and professionals in the field of drug development and chemical research.

References

  • Vertex AI Search. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University.
  • Google Patents. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. US5462960A.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • MDPI. (n.d.). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. PubChem.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • LookChem. (n.d.). 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-(2-hydroxyethyl)-5-methoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-chlorophenyl)pyrazolo[1,5-a]pyridine-3-carboxamide. PubChem.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Technical Disclosure Commons. (2021). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1yl] propan-2-yl}-5-(1-hydroxyethyl). Retrieved from [Link]

  • PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models.
  • Biblioteka Nauki. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubMed.
  • National Center for Biotechnology Information. (n.d.). N-Phenyl-1H-pyrazole-3-carboxamide. PubChem.
  • MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI.
  • Semantic Scholar. (n.d.). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Frameworks, Molecular Docking and DFT Calculation of New Pyrazole-4-carboxamide Compound as Antifungal Agent. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-((S)-1-(3-(4-Carbamoyl-3-chlorophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals.

Sources

Application Notes & Protocols for the In Vitro Evaluation of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Carboxamide

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2] The subject of this guide, N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, is a novel compound whose specific biological targets and therapeutic potential are yet to be fully elucidated. The structural features of this molecule, particularly the pyrazole core and the N-aryl carboxamide moiety, suggest a high probability of interaction with enzymatic targets, such as protein kinases or cyclooxygenases (COX), which are frequently implicated in proliferative and inflammatory diseases.[3][4][5]

This document provides a comprehensive, step-by-step framework for the in vitro characterization of this compound. Our approach is designed as a logical, tiered screening cascade, beginning with broad-based enzymatic assays to identify primary targets, followed by cell-based assays to determine functional consequences and elucidate the mechanism of action. The protocols herein are grounded in established methodologies and are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in pharmacology and drug development.

Hypothesized Mechanism of Action: A Focus on Kinase and COX Inhibition

Based on extensive structure-activity relationship (SAR) studies of analogous pyrazole-containing compounds, we hypothesize that this compound may function as an inhibitor of protein kinases or COX enzymes.[3][6] Many small molecule kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket of the enzyme, and the pyrazole ring is a well-established scaffold for this purpose. Similarly, the structural motifs present in our compound are reminiscent of those found in known COX inhibitors.[6][7]

Our investigational workflow is therefore designed to first test these primary hypotheses directly through in vitro enzyme inhibition assays. Subsequent cellular assays will then be employed to validate these findings in a more biologically relevant context.

G cluster_0 Initial Hypothesis cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Cellular Validation Compound N-(2-Chlorophenyl)-1H- pyrazole-3-carboxamide Target_Class Hypothesized Targets: - Protein Kinases - COX Enzymes Compound->Target_Class Structural Analogy Kinase_Assay In Vitro Kinase Inhibition Assay Target_Class->Kinase_Assay COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Target_Class->COX_Assay Viability_Assay Cell Viability Assay (MTT/XTT) Kinase_Assay->Viability_Assay If active Apoptosis_Assay Apoptosis Assay (Caspase-3/7) Kinase_Assay->Apoptosis_Assay If cytotoxic COX_Assay->Viability_Assay If active Signaling_Assay Western Blot for Signaling Pathways Viability_Assay->Signaling_Assay Confirm on-target effect G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response regulates Compound N-(2-Chlorophenyl)-1H- pyrazole-3-carboxamide Compound->MEK inhibits (hypothesized)

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Protocol: Western Blot for Phospho-ERK (p-ERK) and Total ERK

  • Cell Lysis and Protein Quantification:

    • Plate and treat cells with this compound for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. [8] * Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the membrane should be stripped of the first set of antibodies using a mild stripping buffer. [9] * After stripping, re-block the membrane and probe it with a primary antibody for total ERK1/2.

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Compare the normalized p-ERK levels in compound-treated samples to the vehicle control to determine if the compound inhibits ERK phosphorylation.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables. This allows for easy comparison of IC50/GI50 values, selectivity indices, and the effects on cellular endpoints.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Kinase X IC50 (µM)
This compound>1001.5>660.25
Celecoxib (Control)150.05300N/A

Table 2: Hypothetical Cellular Assay Data (Cancer Cell Line Y)

CompoundGI50 (µM)Max. Caspase-3/7 Activation (Fold Change)p-ERK Inhibition (at 1 µM)
This compound0.754.285% reduction
Staurosporine (Control)0.018.5N/A

Conclusion

This comprehensive guide outlines a systematic approach to the in vitro characterization of this compound. By following this tiered workflow, from broad-based enzyme screening to specific cellular mechanism-of-action studies, researchers can efficiently identify the primary biological targets of this novel compound, understand its cellular consequences, and build a solid foundation for further preclinical development. The combination of robust biochemical and cell-based assays provides a powerful strategy for validating therapeutic hypotheses and advancing promising new chemical entities toward the clinic.

References

  • Jawaid, T., & Kamal, M. (2018). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biomedical Research. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from [Link]

  • Gümüş, M. K., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kaus, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]

  • Alam, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of phospho-Akt/Akt and phospho-Erk/Erk. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • MDPI. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

  • Scientific Reports. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-((S)-1-(3-(4-Carbamoyl-3-chlorophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]

  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022). Caspas-Glo 3/7 Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • ResearchGate. (2012). Western blot band for Erk and phopho(p). Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Antimicrobial Activity Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents.[1] Among the myriad of synthetic compounds being explored, pyrazole derivatives have emerged as a particularly promising class of molecules.[2][3][4][5] This versatile heterocyclic scaffold is a constituent of several clinically approved drugs and has demonstrated a broad spectrum of biological activities, including significant antimicrobial potential.[3][4][5][6]

These application notes provide a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the systematic screening of pyrazole derivatives for antimicrobial activity. Moving beyond a mere recitation of steps, this document elucidates the rationale behind methodological choices, ensuring a robust and reproducible screening cascade.

Part 1: Foundational Principles of Antimicrobial Screening

A successful antimicrobial screening campaign is predicated on a tiered approach, beginning with broad primary screens to identify initial "hits" and progressing to more quantitative secondary assays to characterize their potency. This workflow is designed to efficiently manage compound libraries and focus resources on the most promising candidates.

G cluster_0 Screening Cascade cluster_1 Primary Assays cluster_2 Secondary Assays cluster_3 Tertiary Assays Primary Primary Screening (Qualitative) Secondary Secondary Screening (Quantitative) Primary->Secondary Hit Identification AgarWell Agar Well/Disk Diffusion Tertiary Mechanism of Action (Elucidation) Secondary->Tertiary Lead Characterization MIC Broth Microdilution (MIC) TimeKill Time-Kill Kinetics MBC Minimum Bactericidal Concentration (MBC) DNA_Gyrase DNA Gyrase Inhibition Assay

Caption: Hierarchical workflow for antimicrobial screening.

Selection of Test Microorganisms: A Clinically Relevant Panel

The choice of microorganisms is critical and should reflect a clinically relevant spectrum of pathogens. A representative panel should include:

  • Gram-positive Bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections.[2]

    • Bacillus subtilis (e.g., ATCC 6051): A surrogate for other pathogenic bacilli and a standard for quality control.[2]

  • Gram-negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922): A frequent cause of urinary tract and gastrointestinal infections.[2]

    • Klebsiella pneumoniae (e.g., ATCC 700603): A notable cause of pneumonia and hospital-acquired infections.[2]

    • Pseudomonas aeruginosa (e.g., ATCC 9027): An opportunistic pathogen known for its intrinsic resistance.[7]

  • Fungi:

    • Candida albicans (e.g., ATCC 10231): The most common cause of opportunistic fungal infections.[2]

    • Aspergillus niger (e.g., ATCC 16404): A common mold that can cause aspergillosis in immunocompromised individuals.[2]

Expert Insight: The inclusion of both Gram-positive and Gram-negative bacteria is essential due to the fundamental differences in their cell wall structures, which significantly impacts compound penetration and efficacy.

Part 2: Primary Screening - The Agar Diffusion Method

The agar well diffusion assay is a cost-effective and widely used method for the initial qualitative screening of antimicrobial compounds.[1][8][9] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is active.[1][8]

Protocol: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

  • Sterile petri dishes.

  • Overnight broth cultures of test microorganisms.

  • Sterile cotton swabs.

  • Sterile cork borer (6-8 mm diameter).

  • Micropipettes and sterile tips.

  • Pyrazole derivatives dissolved in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Negative control (solvent used for dissolving compounds).

Procedure:

  • Preparation of Inoculum:

    • Aseptically transfer a few colonies of the test microorganism from a fresh agar plate into a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9][10]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Evenly streak the swab over the entire surface of the MHA or SDA plate in three different directions to ensure a uniform lawn of growth.[1]

  • Well Preparation and Compound Application:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer, create uniform wells in the agar.[8][11]

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution (at a known concentration, e.g., 1 mg/mL) into a designated well.[8]

    • Similarly, add the positive and negative controls to their respective wells.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[12]

  • Data Collection and Interpretation:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

    • The presence of a clear zone around the well indicates antimicrobial activity. The larger the zone, the more potent the compound.

Trustworthiness Check: The inclusion of positive and negative controls is non-negotiable. The positive control validates the susceptibility of the test organism and the assay conditions, while the negative control ensures that the solvent has no intrinsic antimicrobial activity.

Part 3: Secondary Screening - Determining Potency

Compounds that exhibit significant zones of inhibition in the primary screen are advanced to secondary screening to quantify their potency by determining the Minimum Inhibitory Concentration (MIC).

The Gold Standard: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1][13][14] This method provides a quantitative result, which is the lowest concentration of the compound that completely inhibits visible microbial growth.[10][13][14]

G cluster_0 Broth Microdilution Workflow PrepCompound Prepare Serial Dilutions of Pyrazole Derivative InoculatePlate Inoculate Microtiter Plate Wells PrepCompound->InoculatePlate PrepInoculum Standardize Microbial Inoculum (0.5 McFarland) PrepInoculum->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate QC Include Growth and Sterility Controls InoculatePlate->QC ReadResults Determine MIC (Lowest concentration with no visible growth) Incubate->ReadResults

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Broth Microdilution Assay

Materials:

  • Sterile 96-well microtiter plates (round-bottom).[15]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Standardized microbial inoculum (as prepared in 2.1).

  • Pyrazole derivative stock solution.

  • Multichannel pipette.

  • Plate reader (optional, for quantitative growth assessment).

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[15]

    • Add 100 µL of the pyrazole derivative stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last dilution column.[15]

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well (except for the sterility control wells).[13]

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

    • Optionally, a resazurin-based assay can be used for a colorimetric endpoint, where a color change from blue to pink indicates viable cells.[1]

Authoritative Grounding: The protocols for broth microdilution are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][16][17][18][19][20] Adherence to these guidelines ensures the reproducibility and comparability of results.

Data Presentation: Summarizing Antimicrobial Activity

The results of the screening assays should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Compound ID Test Microorganism Zone of Inhibition (mm) MIC (µg/mL)
Pyrazole-AS. aureus228
Pyrazole-AE. coli1532
Pyrazole-AC. albicans1816
Pyrazole-BS. aureus10128
Pyrazole-BE. coli->256
Pyrazole-BC. albicans->256
CiprofloxacinS. aureus251
CiprofloxacinE. coli300.5
FluconazoleC. albicans282

Part 4: Delving Deeper - Elucidating the Mechanism of Action

For lead compounds with promising MIC values, investigating the mechanism of action is a crucial next step. Pyrazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase.[4][5][21]

Potential Mechanisms of Action for Pyrazole Derivatives:

  • Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death.[4][5][21]

  • Disruption of Cell Wall Integrity: Some pyrazole derivatives may interfere with the synthesis or maintenance of the bacterial cell wall.[21]

  • Inhibition of Key Metabolic Pathways: Pyrazoles can potentially inhibit enzymes crucial for microbial survival.

  • Generation of Oxidative Stress: Some compounds may induce the production of reactive oxygen species, leading to cellular damage.[21]

Further studies, such as time-kill kinetics, enzyme inhibition assays, and molecular docking, can provide valuable insights into how these compounds exert their antimicrobial effects.[1][21]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the antimicrobial screening of pyrazole derivatives. By following this structured approach, from broad primary screening to quantitative potency determination and mechanistic elucidation, researchers can effectively identify and characterize novel antimicrobial agents. The emphasis on causality, self-validating protocols, and authoritative grounding ensures the integrity and impact of the research in the critical quest for new therapeutics to combat antimicrobial resistance.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PubMed. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Brilliancy. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. ResearchGate. [Link]

  • 2025 CLSI & EUCAST Guidelines in BIOMIC V3. rapidmicrobiology. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Bentham Science. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. ResearchGate. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

  • Methods of screening for antimicrobial compounds.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. PMC - NIH. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - PubMed Central. [Link]

  • Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS One. [Link]

  • From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? Enfermedades Infecciosas y Microbiología Clínica (English Edition). [Link]

  • Primary screening for antibacterial activity of synthetic compounds... ResearchGate. [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • 'Antimicrobial single-cell testing' measures antibiotic effectiveness. News-Medical.net. [Link]

  • AMR - An R Package for Working with Antimicrobial Resistance Data. bioRxiv. [Link]

  • Antimicrobial susceptibility testing data analysis over 3 years at the Yaoundé General Hospital, Cameroon. National Institutes of Health. [Link]

Sources

Molecular docking of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Molecular Docking of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide with Target Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to performing molecular docking of this compound, a compound belonging to the versatile pyrazole-carboxamide scaffold known for its wide range of biological activities. Recognizing that novel compounds often lack a single, well-defined biological target, this guide utilizes Cyclin-Dependent Kinase 2 (CDK2) as a representative and rational target protein. The pyrazole scaffold is a key privileged structure in the development of protein kinase inhibitors.[1][2] This protocol details a complete workflow, from target and ligand preparation to the execution of docking simulations using AutoDock Vina, and culminating in the critical analysis of binding interactions. The methodologies described herein are designed to be broadly applicable for researchers investigating the interaction of novel small molecules with putative protein targets, emphasizing scientific rigor, validation, and the interpretation of results to guide further drug discovery efforts.

Introduction and Rationale

Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein).[3][4] This technique is instrumental in structure-based drug design, allowing for the rapid screening of potential drug candidates and providing insights into the molecular basis of ligand-receptor interactions.[3][5]

The ligand of interest, this compound (PubChem CID: 668390)[6], belongs to the pyrazole-carboxamide class. This chemical family is of significant interest in medicinal chemistry, with derivatives known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][7] Specifically, the pyrazole scaffold is a common feature in many potent protein kinase inhibitors.[1][8][9]

Given the prevalence of pyrazole-based compounds as kinase inhibitors, we have selected Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target for this protocol. CDK2 is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the transition from G1 to S phase.[10][11][12] Its dysregulation is frequently implicated in the uncontrolled proliferation characteristic of cancer, making it a well-established target for anticancer drug development.[12][13]

This guide will, therefore, provide a detailed, step-by-step protocol for docking this compound into the ATP-binding site of human CDK2.

Principle of the Method

The core principle of molecular docking is to find the optimal binding geometry of a ligand within a receptor's binding site. This is achieved through two main components:

  • Sampling Algorithm: This explores a vast number of possible conformations (poses) of the ligand within the binding pocket, accounting for translational, rotational, and torsional degrees of freedom.[3]

  • Scoring Function: This mathematical function estimates the binding affinity (or binding energy) for each generated pose.[14][15] A lower, more negative binding energy score generally indicates a more stable and favorable protein-ligand complex.[16][17] The scoring function considers various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.[14][16][18]

A successful docking experiment will identify a pose that is both sterically and chemically complementary to the binding site, reflected by a favorable docking score.[5]

Overall Docking Workflow

The molecular docking process can be systematically broken down into three main phases: Preparation, Simulation, and Analysis. Each phase contains critical steps that ensure the accuracy and reliability of the final results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis P1 Target Protein Preparation P2 Ligand Preparation S1 Grid Box Definition P2->S1 S2 Docking Run (AutoDock Vina) S1->S2 A1 Pose & Score Evaluation S2->A1 A2 Interaction Visualization A1->A2

Caption: High-level overview of the molecular docking workflow.

Part 1: Protocol for Target Protein Preparation

Objective: To prepare the CDK2 protein structure for docking by removing non-essential molecules and adding necessary parameters. We will use the crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 2C6M) as our starting point.[19]

Materials:

  • Protein Data Bank (PDB) accession code: 2C6M

  • Software: MGLTools/AutoDock Tools (ADT)

Methodology:

  • Fetch the Protein Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).

    • Search for and download the PDB file for 2C6M.[19] This structure provides a high-resolution view of the CDK2 binding pocket.

  • Clean the Protein Structure:

    • Launch AutoDock Tools (ADT).

    • Load the 2C6M.pdb file (File > Read Molecule).

    • Rationale: The raw PDB file contains the co-crystallized ligand, water molecules, and other heteroatoms that are not part of the protein itself. These must be removed to prepare the binding site for the new ligand.

    • Select and delete all water molecules (Edit > Delete Water).

    • Select and delete the original co-crystallized ligand and any other non-protein heteroatoms.

  • Add Hydrogens and Charges:

    • With the protein selected, navigate to Edit > Hydrogens > Add.

    • Select Polar only and click OK.

    • Rationale: PDB files from X-ray crystallography often lack hydrogen atoms. Adding polar hydrogens is crucial for correctly identifying potential hydrogen bond donors and acceptors.

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Rationale: Assigning partial atomic charges is essential for the scoring function to calculate electrostatic interactions.

  • Save as PDBQT Format:

    • Navigate to Grid > Macromolecule > Choose.

    • Select the 2C6M molecule and click OK.

    • A dialog will appear for saving the output file. Save the prepared receptor as cdk2_receptor.pdbqt.

    • Rationale: The PDBQT format is an extension of the PDB format that includes atomic charges (Q) and atom types (T), which are required by AutoDock Vina.

Part 2: Protocol for Ligand Preparation

Objective: To generate a 3D structure of this compound, minimize its energy, and prepare it in the required format for docking.

Materials:

  • Ligand Name: this compound

  • Software: PubChem, Open Babel, AutoDock Tools (ADT)

Methodology:

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).

    • Search for CID 668390[6] and download the 3D conformer in SDF format.

  • Energy Minimization (Command Line):

    • Use Open Babel to convert the SDF file to PDB format and perform energy minimization.

    • Rationale: The initial 3D structure may not be in its lowest energy conformation. Energy minimization is a critical step to obtain a more realistic and stable ligand structure before docking.[4][20]

    • Open a command terminal and run the following command:

    • This command converts the file, generates a 3D structure, and minimizes its energy using the MMFF94 force field.[21]

  • Prepare Ligand in ADT:

    • In AutoDock Tools, load the energy-minimized ligand.pdb file (Ligand > Input > Open).

    • Rationale: ADT will automatically detect the root of the molecule and define the rotatable bonds, which is essential for flexible ligand docking.

    • Navigate to Ligand > Torsion Tree > Detect Root.

    • Set the number of torsions as desired (default is usually acceptable).

    • Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT). Name it ligand.pdbqt.

Part 3: Molecular Docking Simulation Protocol

Objective: To define the binding site on the receptor and run the docking simulation using AutoDock Vina.

Materials:

  • Prepared files: cdk2_receptor.pdbqt, ligand.pdbqt

  • Software: AutoDock Tools (ADT), AutoDock Vina

Methodology:

  • Define the Grid Box:

    • In ADT, with both the receptor and ligand loaded, go to Grid > Grid Box.

    • Rationale: The grid box defines the three-dimensional search space where Vina will attempt to place the ligand. It should be large enough to encompass the entire binding site but not excessively large, as that would increase computation time unnecessarily.

    • Position the grid box to cover the ATP-binding pocket of CDK2. A common method is to center the grid on the position of a known co-crystallized inhibitor. For PDB ID 2C6M, the approximate center coordinates are:

      • center_x = 10.5

      • center_y = 49.0

      • center_z = 17.5

    • Set the dimensions of the box (in Angstroms) to fully enclose the site, for example:

      • size_x = 22

      • size_y = 22

      • size_z = 22

    • Record these coordinate and size values.

  • Create Vina Configuration File:

    • Create a new text file named config.txt.

    • Rationale: This file provides all the necessary input parameters for the Vina command-line program.[22]

    • Add the following lines to the file, using the values from the previous step:

    • The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase accuracy but also computation time. A value of 16 is a good balance for robust results.[23]

  • Run AutoDock Vina:

    • Open a command terminal in the directory containing your prepared files and the config.txt file.

    • Execute the Vina program by running the command:[22]

    • Vina will perform the docking simulation and write the output poses to docking_results.pdbqt and a log file to docking_log.txt.

Part 4: Analysis and Interpretation of Results

Objective: To evaluate the docking output to determine the binding affinity and analyze the key molecular interactions between the ligand and CDK2.

Materials:

  • Output files: docking_results.pdbqt, docking_log.txt

  • Visualization Software: PyMOL or BIOVIA Discovery Studio Visualizer

Methodology:

  • Evaluate Binding Affinity:

    • Open the docking_log.txt file. It will contain a table of binding affinities (in kcal/mol) for the top poses.

    • Interpretation: The binding affinity is the primary metric from the docking score. A more negative value indicates stronger predicted binding.[16][17] The top-ranked pose (mode 1) is the one with the lowest binding energy.

  • Visualize and Analyze Binding Poses:

    • Open PyMOL or Discovery Studio.

    • Load the receptor file (cdk2_receptor.pdbqt) and the docking results file (docking_results.pdbqt). The results file contains multiple predicted binding poses.

    • Focus on the top-ranked pose. Analyze its position and orientation within the CDK2 active site.

    • Identify Key Interactions: Use the visualization software to identify non-covalent interactions.[24][25] Pay close attention to:

      • Hydrogen Bonds: Look for H-bonds between the ligand's hydrogen bond donors/acceptors (e.g., amide N-H, carbonyl oxygen) and key residues in the CDK2 hinge region (e.g., Leu83).[13]

      • Hydrophobic Interactions: Identify interactions between the ligand's aromatic rings (chlorophenyl, pyrazole) and nonpolar residues in the binding pocket.

      • Electrostatic Interactions: Note any salt bridges or pi-stacking interactions.

  • Summarize Quantitative Data:

    • Organize the binding energies for the top poses into a clear table for comparison.

Binding Pose (Mode)Binding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.352
3-8.11.876
4-7.92.104
5-7.72.541
Table 1: Example docking results for this compound with CDK2. Lower binding affinity values indicate more favorable binding.

Protocol Validation: A Self-Validating System

To ensure the trustworthiness of a docking protocol, it is essential to validate its ability to reproduce known experimental results.[4]

Redocking the Native Ligand: The most common validation method is to "redock" the co-crystallized ligand back into its own receptor's binding site.[26][27]

  • Procedure:

    • Using the original 2C6M.pdb file, extract the native ligand into a separate file.

    • Prepare this native ligand using the same protocol described in Part 2 .

    • Dock this prepared native ligand into the prepared cdk2_receptor.pdbqt using the exact same grid parameters and Vina configuration from Part 3 .

  • Success Criteria:

    • The protocol is considered validated if the top-ranked docked pose of the native ligand has a low Root-Mean-Square Deviation (RMSD) when compared to its original crystallographic position.

    • A successful validation is typically defined by an RMSD value ≤ 2.0 Å .[28] This confirms that the chosen docking parameters are capable of accurately reproducing a known binding mode.[26][28]

Detailed Experimental Workflow Diagram

This diagram illustrates the specific tools and file transformations used throughout the protocol.

G PDB RCSB PDB (2C6M.pdb) ADT_Receptor AutoDock Tools - Remove Water/Ligand - Add H, Charges PDB->ADT_Receptor PubChem PubChem (CID_668390.sdf) OpenBabel Open Babel - Energy Minimization - Format Conversion PubChem->OpenBabel Receptor_PDBQT cdk2_receptor.pdbqt ADT_Receptor->Receptor_PDBQT Ligand_PDB ligand.pdb OpenBabel->Ligand_PDB ADT_Ligand AutoDock Tools - Define Torsions Ligand_PDBQT ligand.pdbqt ADT_Ligand->Ligand_PDBQT Vina AutoDock Vina --config config.txt Receptor_PDBQT->Vina PyMOL PyMOL / Discovery Studio - Visualize Poses - Analyze Interactions Receptor_PDBQT->PyMOL Ligand_PDB->ADT_Ligand Ligand_PDBQT->Vina Config config.txt Config->Vina Results docking_results.pdbqt docking_log.txt Vina->Results Results->PyMOL

Caption: Step-by-step tool and file workflow for the docking protocol.

References

  • RCSB PDB. (n.d.). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. Retrieved from [Link]

  • RCSB PDB. (2011). 3PY0: CDK2 in complex with inhibitor SU9516. Retrieved from [Link]

  • RCSB PDB. (2015). 5A14: Human CDK2 with type II inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Retrieved from [Link]

  • El Mouns, B-D. (2019). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved from [Link]

  • Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]

  • Scribd. (n.d.). Autodock_Vina Protocol. Retrieved from [Link]

  • Yan, Y., et al. (2015). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. PMC. Retrieved from [Link]

  • Meng, X-Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2C6M: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. Retrieved from [Link]

  • RCSB PDB. (n.d.). 2C6O: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. Retrieved from [Link]

  • Gorgan, D. L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2017). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. PMC. Retrieved from [Link]

  • NTHRYS. (n.d.). Molecular Docking & Energy Minimization Techniques. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Shivananda, P. & Kumar, A. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • The Vina-Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Wang, R., et al. (2003). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. NIH. Retrieved from [Link]

  • Taylor & Francis Online. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Retrieved from [Link]

  • Bioinformatics online. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclin-dependent kinase. Retrieved from [Link]

  • Acemate. (n.d.). Molecular Docking Scoring. Retrieved from [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2017). CDK2 (cyclin dependent kinase 2). Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the docking protocol through redocking of the native ligand. Retrieved from [Link]

  • Bioinformatics Insights. (2021). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of molecular docking protocol upon native ligand redocking. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2019). How I can analyze and present docking results?. Retrieved from [Link]

  • Dr. Hanauer's Official Channel. (2022). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • Dr. S. C. Basak. (2022). Energy minimization using openbabel. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I perform energy minimization of ligands before docking?. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]

  • PubChem. (n.d.). n-(2-Chlorophenyl)-n-methyl-8-(1h-pyrazol-4-yl)-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxamide. Retrieved from [Link]

  • Reddit. (2021). energy minimization for ligand preparation. Retrieved from [Link]

  • ACS Publications. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2,5-dimethoxyphenyl)isoxazole-3-carboxamide. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • PMC. (2014). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of Pyrazole Carboxamide Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases.[1][2][3] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[4][5][6] The development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[7][8]

High-Throughput Screening (HTS) is an essential technology that enables the rapid evaluation of large and diverse chemical libraries to identify starting points for drug development programs.[9] This application note provides a detailed, field-proven protocol for conducting an HTS campaign to identify kinase inhibitors from a pyrazole carboxamide library. We will focus on a luminescence-based, homogeneous "mix-and-read" assay format, which is well-suited for HTS due to its simplicity, sensitivity, and robustness.[4][10][11]

Principle of the Assay: ADP-Glo™ Kinase Assay

The protocol described herein utilizes the ADP-Glo™ Kinase Assay (Promega), a universal, luminescence-based method for measuring kinase activity. The assay quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.

The process occurs in two steps:

  • Kinase Reaction: The kinase enzyme phosphorylates a substrate using ATP, generating ADP. Test compounds (potential inhibitors) are included in this reaction. If a compound inhibits the kinase, less ADP is produced.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added, which contains the enzyme Ultra-Glo™ Luciferase. This enzyme uses the newly synthesized ADP to regenerate ATP, which then fuels a luciferase reaction, producing light.

The luminescent signal is directly proportional to the amount of ADP generated and, therefore, directly proportional to kinase activity. Inhibitors of the kinase will result in a decrease in luminescence.[10][11][12][13] This inverse relationship provides a clear and robust window for identifying active compounds.[10][12]

Pre-Screening: Library & Assay Preparation

Success in HTS begins long before the screen itself. Meticulous preparation of the compound library and assay components is critical for generating high-quality, reproducible data.

Pyrazole Carboxamide Library Management

Small molecule libraries are a significant investment and must be handled with care to ensure compound integrity.[9]

  • Source & Quality Control: Acquire libraries from reputable vendors or internal synthesis programs.[9] Upon receipt, it is best practice to perform quality control on a representative subset of compounds (e.g., 1-2%) using LC-MS and NMR to confirm identity and purity (ideally >95%).

  • Solubilization & Storage: Compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM).[14] Use high-purity, anhydrous DMSO to prevent compound precipitation and degradation. Store stock plates sealed at -20°C or -80°C.

  • Assay-Ready Plates: For screening, create "assay-ready" plates by diluting the master stock plates. These plates contain small volumes of the compounds (e.g., 20-100 nL) pre-dispensed into the final assay plates (e.g., 384-well or 1536-well).[11][14] This minimizes freeze-thaw cycles of the master stocks.

Assay Development & Optimization

Before initiating the full screen, the assay must be optimized to ensure it is robust and sensitive enough for HTS. The primary goal is to achieve a stable assay window with a Z'-factor > 0.5.[10][15][16]

  • Enzyme & Substrate Titration: Determine the optimal concentrations of kinase and substrate that yield a linear reaction rate and a robust signal-to-background ratio.

  • ATP Concentration: The concentration of ATP is a critical parameter. For screening ATP-competitive inhibitors, the ATP concentration should be set near the Michaelis constant (Km) of the kinase.[8] This ensures that the assay is sensitive to inhibitors that compete with ATP for the binding site.[17][18]

  • DMSO Tolerance: Confirm that the final concentration of DMSO in the assay (typically ≤1%) does not significantly affect enzyme activity or assay signal.[19]

  • Incubation Times: Optimize the incubation times for both the kinase reaction and the detection steps to ensure the reaction is within the linear range and the luminescent signal is stable.[11][13]

HTS Protocol: Screening for Kinase Inhibitors

This protocol is designed for a 384-well plate format. Volumes can be scaled for other plate types (e.g., 96-well or 1536-well).[10]

Materials & Reagents
ComponentSupplierExample Catalog #
ADP-Glo™ Kinase AssayPromegaV9101
Recombinant Kinase (e.g., Aurora A)SignalChemA35-10G
Kinase Substrate (e.g., Kemptide)AnaspecAS-60193
ATP, 10 mM SolutionSigma-AldrichA7699
Tris-HCl, 1M pH 7.5Thermo Fisher15567027
MgCl₂, 1MThermo FisherAM9530G
DTT, 1MThermo FisherR0861
White, Low-Volume 384-well PlatesCorning3572
Acoustic Liquid Handler (e.g., Echo)Beckman Coulter-
Multimode Plate Reader (Luminescence)PerkinElmerEnVision
Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen (384-well plate) cluster_analysis Data Analysis & Follow-up Lib 1. Compound Library (10 mM in DMSO) ARP 2. Create Assay-Ready Plate (e.g., 50 nL/well) Lib->ARP Acoustic Transfer Enz 3. Add Kinase/Substrate Mix (5 µL) ATP_start 4. Add ATP to Initiate (5 µL) Enz->ATP_start Inc1 5. Incubate (e.g., 60 min, RT) ATP_start->Inc1 ADP_reagent 6. Add ADP-Glo™ Reagent (10 µL) Inc1->ADP_reagent Inc2 7. Incubate (40 min, RT) ADP_reagent->Inc2 Det_reagent 8. Add Kinase Detection Reagent (20 µL) Inc2->Det_reagent Inc3 9. Incubate (30 min, RT) Det_reagent->Inc3 Read 10. Read Luminescence Inc3->Read DataNorm 11. Normalize Data Calculate % Inhibition Read->DataNorm HitPick 12. Hit Identification (e.g., >50% Inhibition) DataNorm->HitPick Confirm 13. Confirmatory Screen (Fresh Compound) HitPick->Confirm DoseResp 14. Dose-Response (IC50) Confirm->DoseResp

Caption: High-level workflow for the primary HTS and initial hit validation.

Step-by-Step Protocol

Scientist's Note: All reagent additions involving enzymes should be done swiftly and on ice to maintain enzyme stability. Use automated liquid handlers for precision and throughput.

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the 10 mM pyrazole carboxamide library stock plates into the bottom of a white, low-volume 384-well assay plate. Also, plate controls:

    • Negative Control (0% Inhibition): 50 nL of 100% DMSO (e.g., columns 1-2).

    • Positive Control (100% Inhibition): 50 nL of a known potent inhibitor of the target kinase (e.g., Staurosporine at 10 µM final concentration) (e.g., columns 23-24).

  • Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate Master Mix in Kinase Reaction Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT). Dispense 5 µL of this mix into each well of the assay plate.

    • Rationale: Adding the enzyme/substrate mix first allows the test compounds to pre-incubate with the kinase before the reaction is initiated.[11]

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in Kinase Reaction Buffer. Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 10 µL.

    • Final Concentrations: 1X Kinase, 1X Substrate, 1X ATP (at Km), 50 µM test compound, 0.5% DMSO.

  • Incubation 1: Cover the plate and incubate at room temperature for 60 minutes.

    • Rationale: This allows the kinase reaction to proceed within its linear range, ensuring that differences in ADP production accurately reflect inhibitor activity.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix briefly on a plate shaker.

    • Rationale: This step is crucial to stop the kinase reaction and eliminate the remaining, unconsumed ATP, which would otherwise create a high background signal in the subsequent luminescence step.[11][13]

  • Incubation 2: Cover the plate and incubate at room temperature for 40 minutes.[11]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix briefly.

    • Rationale: This reagent converts the ADP produced in step 3 into a luminescent signal.

  • Incubation 3: Cover the plate and incubate at room temperature for 30 minutes.

    • Rationale: This allows the luminescent signal to stabilize before reading.[11]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., PerkinElmer EnVision).

Data Analysis and Hit Validation

Quality Control: Z'-Factor Calculation

The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[15] It assesses the separation between the positive and negative controls.

Formula: Z' = 1 - [ (3 * SDpos + 3 * SDneg) / | Meanpos - Meanneg | ]

Where:

  • SDpos and SDneg are the standard deviations of the positive and negative controls.

  • Meanpos and Meanneg are the means of the positive and negative controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; suitable for HTS.[10]
0 to 0.5AcceptableThe assay may be acceptable, but optimization is recommended.[20]
< 0UnacceptableNo separation between controls; the assay is not viable for screening.[20]

Scientist's Note: The Z'-factor should be calculated for every plate in the screen to monitor for plate-to-plate variability and ensure consistent data quality.

Hit Identification
  • Data Normalization: Raw luminescence values are normalized to percent inhibition using the plate controls. % Inhibition = 100 * ( 1 - [ (Signalcompound - Meanpos) / (Meanneg - Meanpos) ] )

  • Hit Selection: A primary hit is typically defined as a compound that exhibits inhibition above a certain threshold, commonly three times the standard deviation of the sample population (or a simpler cutoff like >50% inhibition).

Hit Confirmation and Secondary Assays

Primary hits must be validated through a series of follow-up experiments to eliminate false positives and confirm their activity.[14]

  • Confirmatory Screen: Re-test the primary hits using freshly sourced compound powder to rule out issues with compound integrity or identity from the original library plate.

  • Dose-Response Curves & IC₅₀ Determination: Test confirmed hits in a serial dilution (e.g., 10-point, 3-fold dilution) to determine their potency. The resulting data are fitted to a four-parameter logistic model to calculate the half-maximal inhibitory concentration (IC₅₀).[21][22][23][24] Potency is a key driver for lead optimization.

  • Counter-Screens: To ensure hits are not merely interfering with the assay technology (e.g., inhibiting luciferase), perform a counter-screen. A common method is to test the compounds against an ATP-depleted reaction to see if they inhibit the luciferase enzyme directly.

  • Selectivity Profiling: Active compounds should be tested against a panel of other related kinases to determine their selectivity profile. High selectivity is often a desirable attribute for a therapeutic candidate to minimize off-target effects.[8]

Dose-Response Curve Generation Diagram

Dose_Response cluster_protocol IC50 Determination cluster_analysis Analysis SerialDilute 1. Serially Dilute Confirmed Hit RunAssay 2. Run Kinase Assay at Each Concentration SerialDilute->RunAssay GetData 3. Acquire Luminescence Data RunAssay->GetData Normalize 4. Normalize to % Inhibition GetData->Normalize Plot 5. Plot % Inhibition vs. log[Concentration] Normalize->Plot FitCurve 6. Nonlinear Regression (4-Parameter Fit) Plot->FitCurve CalcIC50 7. Determine IC50 Value FitCurve->CalcIC50

Caption: Workflow for determining the IC₅₀ value of a confirmed hit compound.

Conclusion

This application note provides a comprehensive and robust framework for the high-throughput screening of pyrazole carboxamide libraries to identify novel kinase inhibitors. By combining careful library management, rigorous assay optimization, a validated HTS protocol, and a systematic hit confirmation cascade, researchers can efficiently and effectively identify high-quality starting points for kinase-targeted drug discovery programs. The use of a luminescence-based assay like ADP-Glo™ offers a sensitive, reliable, and scalable platform for achieving these goals.

References

  • Inglese, J., et al. (2006). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Auld, D. S., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. National Institutes of Health. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Cytoskeleton, Inc. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • BioFocus (a Charles River Company). (2014). Strategies for small molecule library design. PubMed. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Lee, J., et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery. PubMed Central. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the screening of small molecule libraries. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Retrieved from [Link]

  • Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Wang, L., et al. (2013). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. Retrieved from [Link]

  • LabTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Retrieved from [Link]

  • RPubs. (2018). Dose-Response Curve Analysis. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Retrieved from [Link]

  • Chan, F. W., et al. (2011). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening. Biochemistry. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Retrieved from [Link]

  • Fun, H. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reactive fragments targeting carboxylate residues employing direct to biology, high-throughput chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Retrieved from [Link]

  • Eco-Vector Journals Portal. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • ACS Publications. (1995). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve your synthesis yield. This guide is structured as a series of troubleshooting questions and FAQs, designed to address the specific issues you may encounter in the lab.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental problems. Each answer provides a causal explanation and actionable protocols to resolve the issue.

Q1: My reaction yield is extremely low or zero. What are the primary causes?

A1: A low or non-existent yield in the amide coupling between 1H-pyrazole-3-carboxylic acid and 2-chloroaniline is a frequent challenge. The root causes typically fall into one of five categories: inefficient carboxylic acid activation, low amine nucleophilicity, suboptimal reaction conditions, steric hindrance, or the presence of moisture.[1]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must first be converted into a more reactive species (like an acyl chloride or an activated ester) to react with the amine.[1] If your coupling reagent is degraded, used in insufficient amounts, or is not potent enough for this substrate, activation will be incomplete.

  • Low Amine Nucleophilicity: 2-Chloroaniline is an electron-deficient amine. The chlorine atom withdraws electron density from the aromatic ring, which in turn reduces the nucleophilicity of the amino group. This makes it a less reactive partner in the coupling reaction compared to electron-rich anilines.[2]

  • Hydrolysis: Any water present in the reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively halting the reaction. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent significantly impacts reaction efficiency. The base is required to neutralize the acid formed during the reaction and to deprotonate the amine, but a suboptimal choice can hinder the reaction.

Workflow for Diagnosing Low Yield

Below is a decision tree to help you systematically identify the source of the problem.

G start Low or No Yield Observed check_sm Check TLC/LC-MS for Starting Materials (SMs) start->check_sm sm_present Both SMs Present: Activation/Coupling Failure check_sm->sm_present Both Present acid_only Only Acid SM Present: Amine Degradation? check_sm->acid_only Acid Only amine_only Only Amine SM Present: Acid Activation Failure check_sm->amine_only Amine Only action1 1. Use a stronger coupling reagent (e.g., HATU). 2. Ensure anhydrous conditions. 3. Increase reagent stoichiometry. sm_present->action1 action2 1. Verify amine purity and stability. 2. Add amine after pre-activating acid. acid_only->action2 action3 1. Check coupling reagent activity. 2. Pre-activate acid for 15-30 min before adding amine. amine_only->action3

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm observing multiple unidentified spots on my TLC, and the reaction isn't completing. How do I minimize side products?

A2: The formation of multiple side products is often linked to the choice of coupling reagent and reaction conditions. With carbodiimide reagents like EDC or DCC, a common side product is the N-acylurea, formed when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[3]

Strategies to Minimize Side Products:

  • Use Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or DMAP can suppress side reactions. HOBt traps the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to rearrangement, while DMAP can act as an acyl transfer agent to improve efficiency.[2]

  • Change the Order of Addition: Instead of mixing all components at once, pre-activate the carboxylic acid. Dissolve the 1H-pyrazole-3-carboxylic acid, coupling reagent (e.g., EDC), and additive (e.g., HOBt) in an anhydrous solvent and stir for 15-30 minutes at room temperature. Then, add the 2-chloroaniline and the base (e.g., DIPEA).[1][3]

  • Switch Coupling Reagent: If side products persist, consider switching to a uronium/aminium-based reagent like HATU. These reagents are generally more reactive and efficient, especially for challenging couplings involving electron-deficient amines, and can lead to cleaner reaction profiles.[1][4]

Q3: My final product is difficult to purify by column chromatography. What are some effective purification strategies?

A3: Purification can be challenging if the product has a similar polarity to the starting materials or byproducts like N,N'-dicyclohexylurea (DCU) if DCC is used.

Recommended Purification Protocols:

  • Acid-Base Extraction: Before chromatography, perform a thorough workup. Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with 1M HCl (to remove basic impurities and excess amine), saturated sodium bicarbonate (to remove unreacted carboxylic acid and HOBt), and brine.[5]

  • Crystallization: this compound is often a solid. After a preliminary purification or a thorough workup, attempt to crystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This can be an effective way to remove soluble impurities.

  • Alternative Purification for Pyrazoles: For pyrazole-containing compounds, an alternative method involves dissolving the crude material in a solvent and treating it with an acid to precipitate the pyrazole as an acid addition salt, which can then be filtered and neutralized.[6]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for this compound?

A1: The most prevalent and versatile method is a direct amide coupling reaction between 1H-pyrazole-3-carboxylic acid and 2-chloroaniline.[5] This involves activating the carboxylic acid, which then undergoes nucleophilic acyl substitution by the amine. The general workflow is illustrated below.

G cluster_0 Activation Step cluster_1 Coupling Step acid 1H-Pyrazole-3- Carboxylic Acid activated Activated Intermediate acid->activated reagent Coupling Reagent (e.g., HATU, EDC) reagent->activated amine 2-Chloroaniline + Base (DIPEA) activated->amine product N-(2-Chlorophenyl)-1H- pyrazole-3-carboxamide amine->product

Caption: General Synthesis Workflow.

Q2: How do I select the optimal coupling reagent for an electron-deficient amine like 2-chloroaniline?

A2: The choice of coupling reagent is critical for success. While many options exist, their effectiveness varies significantly with challenging substrates.

Coupling Reagent ClassExamplesProsConsRecommendation for this Synthesis
Acid Halide Formation SOCl₂, Oxalyl ChlorideHighly reactive, inexpensive.Harsh conditions (heat, acid gas), potential for side reactions.Effective, but requires careful handling and anhydrous conditions. Often used in large-scale synthesis.[5][7]
Carbodiimides EDC, DCC, DICWidely available, moderate cost.Can form N-acylurea byproduct, requires additives (HOBt) for efficiency.[1]Use with HOBt or DMAP. EDC is preferred as its urea byproduct is water-soluble, simplifying workup.[2]
Uronium/Aminium Salts HATU , HBTUHigh reactivity, fast reaction times, low side products, excellent for difficult couplings.[1][4]Higher cost.Highly Recommended. Often provides the best results in terms of yield and purity for electron-deficient amines.
Phosphonium Salts PyBOP, PyAOPMore reactive than carbodiimides.Can be sensitive to moisture, higher cost.A good alternative to HATU if available.
Q3: What role does the base play, and are there preferred choices for this specific synthesis?

A3: The base serves two primary functions:

  • Neutralization: It neutralizes the acidic byproduct generated during the coupling reaction (e.g., HCl if starting from an acid chloride).

  • Maintaining Nucleophilicity: It ensures the amine remains deprotonated and thus nucleophilic. An acid-base reaction between the carboxylic acid and the amine can form an unreactive ammonium carboxylate salt.[1]

For this synthesis, a non-nucleophilic, sterically hindered tertiary amine is preferred to avoid competing reactions.

  • Recommended: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[5]

  • Stoichiometry: Typically, 2.0-3.0 equivalents are used to ensure the reaction medium remains basic.[5]

Q4: Which solvents are recommended, and what are the requirements for their purity?

A4: The solvent must be anhydrous to prevent hydrolysis of the activated intermediate.[1] Common choices include:

  • N,N-Dimethylformamide (DMF): Excellent solvating properties for all components.

  • Dichloromethane (DCM): Good for reactions at or below room temperature.

  • Acetonitrile (CH₃CN): Can provide excellent results and is often easier to remove than DMF.[2][3]

  • Tetrahydrofuran (THF): Another common choice, particularly for acid chloride routes.[5]

Always use a freshly opened bottle of anhydrous solvent or solvent dried over molecular sieves.

Q5: What is a reliable method for monitoring the reaction progress?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method.[5]

  • Setup: Spot the starting carboxylic acid, the amine, and a co-spot of both on the baseline. As the reaction proceeds, spot the reaction mixture in a separate lane.

  • Observation: Monitor the consumption of the limiting reagent (usually the carboxylic acid) and the appearance of a new spot corresponding to the product. The product amide is typically less polar than the starting carboxylic acid.

  • Confirmation: For unambiguous confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to verify the mass of the product being formed.

References

  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Chemical Science. (2025). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. RSC Publishing.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • PMC, NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
  • ChemRxiv, Cambridge Open Engage. (2025). Intermediate Knowledge Enhanced the Performance of N-Amide Coupling Yield Prediction Model.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • NIH. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • Google Patents. CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.

Sources

Technical Support Center: Purification of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide. This molecule is a key building block in medicinal chemistry and materials science, often synthesized via the coupling of 1H-pyrazole-3-carboxylic acid and 2-chloroaniline. While the synthesis is generally straightforward, achieving high purity can present several challenges. This guide provides in-depth, experience-based solutions to common purification problems in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My crude product is a sticky solid with a low, broad melting point. What are the most probable impurities?

This is a classic sign of contamination from unreacted starting materials or reaction byproducts. The primary suspects are:

  • Unreacted 1H-pyrazole-3-carboxylic acid: This is a highly polar, acidic compound. Its presence can significantly depress the melting point and will be evident in ¹H NMR as a broad peak due to the carboxylic acid proton.

  • Unreacted 2-chloroaniline: This is a basic, less polar compound compared to the product. Its aromatic signals in the ¹H NMR spectrum can overlap with your product's signals, but the characteristic amine protons (a broad singlet) are often a giveaway.

  • Coupling Reagent Byproducts: If you are using a carbodiimide like DCC or EDC, byproducts such as dicyclohexylurea (DCU) or ethyl(dimethylamino)propylurea (EDU) can precipitate with your product. DCU, in particular, is notoriously difficult to remove due to its low solubility in many organic solvents.

  • Base Salts: Salts like triethylammonium chloride (from using triethylamine as a base) are typically water-soluble and should be removed during an aqueous workup.[1] However, if the workup is incomplete, they can persist.

Table 1: Common Impurities and Their Characteristics

ImpurityTypePolarityRemoval Strategy
1H-pyrazole-3-carboxylic acidAcidicHighAqueous basic wash (e.g., NaHCO₃)[1][2][3]
2-chloroanilineBasicMediumAqueous acidic wash (e.g., 1M HCl)[1][3][4]
Dicyclohexylurea (DCU)NeutralMediumFiltration (if insoluble), Chromatography
Triethylammonium chlorideSaltHighAqueous wash (Water or Brine)[5]
Question 2: How can I efficiently remove both acidic and basic starting materials from my crude product?

The most robust method for removing acidic and basic impurities is a liquid-liquid acid-base extraction during the reaction workup.[1][2] This technique leverages the different solubilities of the neutral product versus the charged, salt forms of the starting materials.[1][2]

  • Dissolution: After the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash (Removes 2-chloroaniline): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently. Allow the layers to separate. The protonated 2-chloroaniline hydrochloride salt will partition into the aqueous (bottom, if using DCM; top, if using EtOAc) layer.[3][4] Drain and discard the aqueous layer. Repeat this wash one more time to ensure complete removal.

  • Base Wash (Removes Pyrazole Carboxylic Acid): To the remaining organic layer, add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Shake and vent as before. The deprotonated pyrazole carboxylate salt will move into the aqueous layer.[2][3] Drain and discard the aqueous layer. Repeat if necessary.

  • Brine Wash & Drying: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.[5] Drain the organic layer into a clean flask and dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, but significantly purer, product.

G cluster_0 Reaction Workup cluster_1 Purification Reaction Crude Reaction Mixture (Product, SMs, Byproducts) in Organic Solvent Add_HCl Wash with 1M HCl (aq) Reaction->Add_HCl Separate_1 Separate Layers Add_HCl->Separate_1 Organic_1 Organic Layer (Product, Acid SM) Separate_1->Organic_1 Keep Aqueous_1 Aqueous Layer 1 (2-Chloroaniline Salt) [DISCARD] Separate_1->Aqueous_1 Remove Add_NaHCO3 Wash with sat. NaHCO3 (aq) Organic_1->Add_NaHCO3 Separate_2 Separate Layers Add_NaHCO3->Separate_2 Organic_2 Organic Layer (Product) Separate_2->Organic_2 Keep Aqueous_2 Aqueous Layer 2 (Pyrazole Acid Salt) [DISCARD] Separate_2->Aqueous_2 Remove Dry Wash with Brine, Dry (Na2SO4), Evaporate Organic_2->Dry Final Purified Product Dry->Final

Sources

Improving solubility of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving the Aqueous Solubility of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide and Structurally Similar Compounds for In-Vitro Bioassays.

Introduction: The Solubility Challenge with Pyrazole Carboxamides

Researchers in drug discovery and chemical biology are frequently working with novel heterocyclic compounds like this compound. This class of molecules is of high interest due to its versatile biological activities, including potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] However, a significant hurdle in evaluating these promising compounds is their characteristically poor aqueous solubility. This guide provides a systematic, question-and-answer-based approach to troubleshoot and overcome solubility issues, ensuring accurate and reproducible data in your bioassays.

Section 1: Understanding Your Compound

This section addresses the foundational knowledge required before attempting solubilization. While specific experimental data for this compound is not widely published, we can infer its properties from its structure and data from analogous compounds.

Q1: What intrinsic properties of this compound make it poorly soluble in water?

A1: The molecule's structure presents a classic solubility challenge due to a combination of hydrophobic and hydrophilic features.

  • Hydrophobic Character: The '2-chlorophenyl' group is a bulky, non-polar aromatic ring. The chlorine atom further increases its lipophilicity (attraction to fats/oils over water). This is the primary driver of its poor aqueous solubility.

  • Crystalline Structure: Molecules like this are typically crystalline solids. The energy required to break the crystal lattice and solvate the individual molecules in water can be substantial, further limiting solubility.

  • Potential for Hydrogen Bonding: The amide (-C(=O)NH-) group and the nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors. While this can aid solubility, the influence of the large hydrophobic region often dominates.

Q2: I can't find a datasheet with the exact solubility. How can I estimate its properties?

A2: When specific data is unavailable, we look at structurally similar compounds. For instance, N-phenyl-1H-pyrazole-3-carboxamide has a predicted LogP (a measure of lipophilicity) of 1.4, indicating a preference for a non-polar environment.[4] The addition of a chlorine atom to the phenyl ring in your compound will likely increase this LogP value, suggesting even lower water solubility. Another analog, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, is noted to have slight solubility in DMSO and methanol.[5]

Property Inferred Characteristic for this compound Impact on Bioassay Preparation
LogP (Predicted) > 1.5 (Moderately to Highly Lipophilic)Will not dissolve directly in aqueous buffers. Requires an organic solvent or formulation aid.
Aqueous Solubility Very Low (< 0.1 mg/mL)Direct preparation of working solutions in cell culture media or PBS is not feasible.
pKa (Predicted) The pyrazole ring may have a pKa around 2-3 (for protonation) and the amide N-H around 15-17 (for deprotonation).Unlikely to be significantly ionized at physiological pH (7.4), limiting pH-based solubility enhancement.
Primary Solvent Dimethyl Sulfoxide (DMSO)This should be the first choice for creating a high-concentration stock solution.

Section 2: The Starting Point - Stock Solution Preparation

A concentrated stock solution in a suitable organic solvent is the cornerstone of handling poorly soluble compounds.[6][7]

Q3: What is the universally recommended first step for solubilizing a new, poorly soluble compound?

A3: The industry-standard starting point is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast range of non-polar compounds.

Q4: Can you provide a reliable protocol for making a 10 mM DMSO stock solution?

A4: Absolutely. Accuracy at this stage is critical for all subsequent experiments.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

Objective: To create a stable, high-concentration stock solution for serial dilution into bioassays.

Materials:

  • This compound (solid powder)

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Amber glass vial or a clear vial wrapped in foil

  • Volumetric flask (optional, for high precision)

  • Pipettes

Methodology:

  • Calculate Required Mass:

    • The molecular weight of this compound is approximately 221.65 g/mol .

    • Use the formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 0.22165 g/mol = 2.2165 mg

  • Weigh the Compound:

    • Place a weigh boat on the analytical balance and tare it to zero.

    • Carefully weigh out the calculated mass of the compound. For small quantities, it is often more practical to weigh a larger amount (e.g., 10 mg) and adjust the DMSO volume accordingly (e.g., dissolve 10 mg in 4.51 mL of DMSO for a 10 mM solution).

  • Dissolution:

    • Transfer the weighed powder to your storage vial.

    • Add the calculated volume of 100% DMSO.

    • Vortex vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can assist dissolution, but check for compound stability first.

    • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be perfectly clear.

  • Storage:

    • Proper storage is essential to maintain the integrity of your stock solution.[6]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Section 3: Troubleshooting Guide for Working Solutions

The most common problem arises when the DMSO stock is diluted into an aqueous buffer or cell culture medium, causing the compound to precipitate.

G cluster_methods Solubility Enhancement Strategies start Prepare 10-50 mM Stock in 100% DMSO dilute Dilute to Final Assay Conc. in Aqueous Buffer start->dilute check Precipitation Observed? dilute->check success Success! Proceed with Assay. (Keep final DMSO <0.5%) check->success No troubleshoot TROUBLESHOOTING REQUIRED check->troubleshoot Yes cosolvent 1. Co-Solvent Approach (e.g., Pluronic, Cremophor) troubleshoot->cosolvent Select a method cyclodextrin 2. Cyclodextrin Complexation (e.g., HP-β-CD) troubleshoot->cyclodextrin ph_adjust 3. pH Adjustment (If compound is ionizable) troubleshoot->ph_adjust G cluster_cd Cyclodextrin (Host) cluster_drug Drug Molecule (Guest) cluster_complex Water-Soluble Inclusion Complex cd_node Hydrophilic Exterior drug_node N-(2-Chlorophenyl)- 1H-pyrazole-3-carboxamide (Hydrophobic) complex_node Complex plus + cluster_drug cluster_drug arrow cluster_complex cluster_complex cluster_cd cluster_cd

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To create a water-soluble inclusion complex of the compound.

Materials:

  • 10 mM DMSO stock of your compound.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder.

  • Aqueous buffer (e.g., PBS) or water.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This may require stirring and gentle warming to fully dissolve.

  • Form the Complex: While vigorously vortexing the HP-β-CD solution, slowly add your DMSO stock solution dropwise. A typical starting ratio is 1:1 or 1:2 molar ratio of compound to cyclodextrin.

  • Equilibrate: Allow the mixture to shake or stir at room temperature for 1-24 hours to allow for complex formation.

  • Filter (Optional but Recommended): To remove any un-complexed, precipitated drug, filter the solution through a 0.22 µm syringe filter. This ensures you are working with a truly solubilized compound.

  • Usage: Use the resulting clear solution as your new, highly concentrated aqueous stock for dilution into bioassays. Remember to use the HP-β-CD solution as the vehicle control.

Section 4: Final FAQs

Q8: How do I prepare my vehicle control for these complex formulations?

A8: The vehicle control must perfectly match the solvent composition of your treated sample, just without the compound.

  • For DMSO stock: Your control is the assay medium with the same final concentration of DMSO.

  • For Co-solvent/Surfactant: Your control is the assay medium containing the same final concentration of DMSO and the co-solvent/surfactant.

  • For Cyclodextrin: Your control is the cyclodextrin solution (e.g., 10% HP-β-CD in PBS) diluted to the same final concentration in the assay medium.

Q9: How can I be sure my compound is dissolved and not just a very fine suspension?

A9: Visual inspection is the first step. A true solution will be perfectly clear and will not exhibit the Tyndall effect (scattering of a light beam, like a laser pointer). For rigorous confirmation, Dynamic Light Scattering (DLS) can be used to detect nanoparticles indicative of a suspension, but this is often beyond the scope of a standard biology lab. Filtering through a 0.22 µm filter is a practical way to remove most precipitates.

References

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]

  • Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-3-phenyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effect on solubility and preferential solvation analysis of buprofezin dissolved in aqueous co-solvent mixtures of N,N-dimethylformamide, ethanol, acetonitrile and isopropanol. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • National Institutes of Health. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • National Institutes of Health. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • ACS Publications. (2023). Design and Synthesis of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability following exposure to DMSO. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and physicochemical characterisation of the Ni(II) complex with 3-(4-chlorophenyl)-1H-pyrazole ligand. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide stability issues and degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Introduction

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. The pyrazole nucleus is a cornerstone in many modern pharmaceuticals, valued for its metabolic stability and versatile biological activity.[1][2] However, like any complex organic molecule, this compound possesses specific liabilities that can impact its integrity during storage, formulation, and experimentation. The primary structural features of concern are the amide linkage, which is susceptible to hydrolysis, and the chloro-substituted aromatic ring, which can influence photosensitivity.

This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you anticipate and manage stability challenges, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for this compound?

The principal stability concern is the hydrolysis of the amide bond connecting the pyrazole ring and the 2-chlorophenyl moiety. This reaction is accelerated under both acidic and basic conditions. Secondary concerns include potential photodegradation due to the presence of an aryl chloride group, which can be photosensitive, and oxidation of the pyrazole ring under harsh conditions.[3]

Q2: What are the recommended long-term storage conditions for this compound?

For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment (e.g., 2-8 °C or -20 °C). When in solution, it is recommended to use freshly prepared samples. If storage in solution is necessary, use a buffered solution at a neutral pH, aliquot into single-use vials, and store at -20 °C or -80 °C, minimizing freeze-thaw cycles.

Q3: Is this molecule known to be light-sensitive?

While pyrazole rings themselves can exhibit good photostability, functional groups on attached rings can introduce photosensitivity.[4] Aryl chlorides, such as the 2-chlorophenyl group present in this molecule, are known photosensitive groups that can undergo free-radical reactions upon exposure to UV light.[3] Therefore, it is best practice to handle the compound and its solutions under subdued light or in amber-colored glassware to prevent potential photolytic degradation.

Q4: Can I anticipate the major degradation products?

Yes. Under hydrolytic (acidic or basic) conditions, the most likely degradation pathway is the cleavage of the amide bond. This would yield two primary products: 1H-pyrazole-3-carboxylic acid and 2-chloroaniline . Identifying these specific impurities in your sample is a strong indicator of hydrolytic degradation.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter.

Issue 1: My HPLC analysis shows new, more polar peaks after my compound was stored in an aqueous buffer.

  • Probable Cause: This is a classic sign of hydrolysis. The amide bond has likely been cleaved, resulting in the formation of 1H-pyrazole-3-carboxylic acid and 2-chloroaniline. The carboxylic acid and aniline functional groups are more polar than the parent amide, causing them to elute earlier on a standard reverse-phase HPLC column.

  • Verification Steps:

    • Confirm the identity of the new peaks by LC-MS. Compare the observed masses with the molecular weights of the suspected degradants (see table below).

    • Spike a fresh sample of your compound with authentic standards of 1H-pyrazole-3-carboxylic acid and 2-chloroaniline (if available) to confirm co-elution.

  • Corrective Actions:

    • Prepare solutions fresh daily.

    • If buffer is required, use a neutral pH (6.5-7.5) and store frozen.

    • Evaluate the stability of your compound in different buffer systems to find the optimal conditions.

Issue 2: The potency of my compound is unexpectedly low, and I observe poor mass balance in my assay.

  • Probable Cause: A loss of mass balance (where the sum of the parent compound and all observed degradants is less than 100%) suggests that one or more degradation products are not being detected by your analytical method. This can happen if degradants are volatile, lack a chromophore for UV detection, or are precipitating out of solution.

  • Troubleshooting Workflow: The following workflow can help diagnose the issue.

G start Poor Mass Balance Observed decision1 Are Degradants Volatile? start->decision1 action1a Use GC-MS or LC-MS with Headspace Analysis decision1->action1a Yes decision2 Do Degradants Lack a UV Chromophore? decision1->decision2 No action1b No Volatiles Detected action1a->action1b action1b->decision2 action2a Use a Universal Detector (CAD, ELSD, or MS) decision2->action2a Yes decision3 Is Precipitation Occurring? decision2->decision3 No action2b All Peaks Accounted For action2a->action2b action3a Visually Inspect Sample. Centrifuge and Analyze Supernatant and Pellet. decision3->action3a Yes

Sources

Overcoming poor yield in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole derivative synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your synthetic routes and overcome poor yields.

Section 1: Troubleshooting Low Reaction Yields

Low yields are a frequent challenge in pyrazole synthesis, often stemming from a range of factors including incomplete reactions, suboptimal conditions, or the formation of side products.[1] This section addresses the most common causes and provides actionable troubleshooting strategies.

FAQ 1: My pyrazole synthesis is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Several factors can contribute to low yields. A systematic approach to troubleshooting is often the most effective strategy.

1.1 Incomplete Reaction:

The first step is to ascertain if the reaction is proceeding to completion.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials over time.[1]

    • Increase Reaction Time: If starting materials are still present at the intended reaction endpoint, extend the reaction time.

    • Increase Temperature: Many condensation reactions for pyrazole synthesis require heating.[1] Consider refluxing the reaction mixture or employing microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1]

1.2 Suboptimal Reaction Conditions:

The choice of catalyst, solvent, and temperature can dramatically impact the reaction outcome.

  • Catalyst Selection:

    • For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the initial imine formation.[1]

    • In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.[1]

    • For reactions involving N-alkylated tosylhydrazones and terminal alkynes, a strong base like t-BuOK in a solvent such as pyridine with 18-crown-6 can be optimal.[2]

  • Solvent Effects:

    • The solvent choice can influence reaction rates and even regioselectivity. For instance, in the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents may provide better results than commonly used protic solvents like ethanol.[3]

  • Temperature Control:

    • Temperature can be a critical parameter. For some syntheses, a specific temperature range is required for optimal yield, and deviation can lead to lower yields or the formation of byproducts.[4][5] A systematic optimization of the reaction temperature is recommended.

1.3 Purity of Starting Materials:

The purity of your reactants is a foundational element for a successful synthesis.

  • Impact of Impurities: Impurities in starting materials can lead to undesired side reactions, which not only reduce the yield of the desired product but also complicate the purification process.[3]

  • Verification: It is crucial to use high-purity intermediates, preferably with purity confirmed by methods like HPLC.[3] Always source starting materials from reputable suppliers who provide thorough quality control.[3]

1.4 Side Reactions and Byproduct Formation:

The formation of unwanted side products is a common reason for low yields. This is particularly prevalent in reactions with multiple reactive sites.

  • Troubleshooting Flowchart for Low Yield:

Caption: A flowchart for troubleshooting low yields in pyrazole synthesis.

Section 2: Overcoming Regioselectivity Issues

A significant challenge in the synthesis of substituted pyrazoles is controlling regioselectivity, especially when using unsymmetrical starting materials.[6]

FAQ 2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomeric mixtures is a common issue, particularly in the Knorr pyrazole synthesis.[6][7] The regiochemical outcome is influenced by electronic effects, steric hindrance, and reaction conditions.[6]

2.1 Key Factors Influencing Regioselectivity:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in a 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.[6]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the substituted hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less hindered site.[6]

  • Reaction Conditions: This is often the most critical factor to manipulate. Solvent, temperature, and pH can significantly influence which isomer is favored.[6] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[6]

2.2 Strategies for Improving Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation.

  • Acid Additives: In some cases, the addition of an acid like trifluoroacetic acid (TFA) in conjunction with a solvent like TFE can improve regioselectivity for electron-deficient N-arylhydrazones.[7]

  • Functional Group Tuning: The regioselectivity of N-alkylation can be controlled by modifying functional groups on the pyrazole ring. For example, converting an acetyl group to a hydrazone can enhance regioselectivity by sterically hindering one of the pyrazole nitrogen atoms through chelation with metal ions.[8]

Table 1: Effect of Solvent on Regioselectivity in a Model Reaction

EntrySolventRatio of Regioisomers (Desired:Undesired)Reference
1Ethanol (EtOH)2:1
22,2,2-Trifluoroethanol (TFE)97:3
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1

2.3 Experimental Protocol for Optimizing Regioselectivity:

A recommended approach is to screen a variety of solvents and additives.

  • Baseline Reaction: Conduct the reaction in a standard solvent like ethanol and determine the regioisomeric ratio using ¹H NMR or HPLC.

  • Solvent Screening: Set up parallel reactions using different solvents, including ethanol, TFE, and HFIP, while keeping all other parameters constant.

  • Additive Screening: If a mixture of isomers is still obtained, perform a screen of acidic or basic additives. For example, add a catalytic amount of acetic acid or TFA.

  • Temperature Optimization: Investigate the effect of temperature on regioselectivity. In some cases, lower temperatures may favor the formation of one isomer.

  • Regioselectivity Decision Pathway:

Regioselectivity_Pathway Start Mixture of Regioisomers Obtained SolventScreen Screen Solvents (e.g., EtOH, TFE, HFIP) Start->SolventScreen AdditiveScreen Screen Additives (e.g., TFA, Acetic Acid) SolventScreen->AdditiveScreen Still a Mixture Success Regioselective Synthesis Achieved SolventScreen->Success Improved Selectivity TempScreen Optimize Temperature AdditiveScreen->TempScreen Still a Mixture AdditiveScreen->Success Improved Selectivity ModifySubstrate Consider Substrate Modification (e.g., Functional Group Tuning) TempScreen->ModifySubstrate Still a Mixture TempScreen->Success Improved Selectivity ModifySubstrate->Success

Caption: A decision pathway for optimizing regioselectivity in pyrazole synthesis.

Section 3: Purification Challenges

Even with an optimized reaction, purification of the final pyrazole derivative can be challenging.

FAQ 3: I am having difficulty purifying my pyrazole derivative. What are some effective purification strategies?

The purification strategy will depend on the physical and chemical properties of your compound and the impurities present.

3.1 Common Purification Techniques:

  • Column Chromatography: This is the most common method for purifying pyrazole derivatives. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining high-purity material. Experiment with different solvents and solvent mixtures to induce crystallization.

  • Acid-Base Extraction: Pyrazoles are weakly basic due to the sp²-hybridized nitrogen atom and can be protonated by strong acids.[9][10] This property can be exploited for purification.

3.2 Protocol for Purification via Acid-Addition Salt Formation:

This method is particularly useful for removing non-basic impurities.

  • Dissolve the crude product in a suitable organic solvent.

  • Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid.

  • The pyrazole will form an acid-addition salt, which may precipitate from the solution.

  • The salt can be isolated by filtration.

  • The purified pyrazole can then be regenerated by treatment with a base.[11]

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Singh, B., Hussain, M. K., Farhanaz, & Gupta, A. (2025). Visible Light‐Driven, Solvent‐Free Pyranopyrazole Synthesis: Anticancer Potential and Computational ADMET Assessment. Chemistry & Biodiversity.
  • Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Organic Letters, 3, 1844–1849.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025).
  • Advanced Journal of Chemistry. (2024).

Sources

Technical Support Center: Navigating the Complexities of Substituted Pyrazole NMR Peak Assignments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert-driven, actionable advice for troubleshooting common and complex issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of substituted pyrazoles. The unique electronic and structural properties of the pyrazole ring system, particularly its propensity for tautomerism, often lead to NMR spectra that can be challenging to interpret. This resource will equip you with the foundational knowledge and advanced techniques to confidently assign your NMR peaks and elucidate the structure of your pyrazole-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your NMR experiments in a direct question-and-answer format.

Q1: Why is the N-H proton signal in my ¹H NMR spectrum of an N-unsubstituted pyrazole broad, or in some cases, completely absent?

This is a very common observation and is typically due to a combination of two factors: prototropic tautomerism and solvent exchange.[1]

  • Causality - Prototropic Tautomerism: The N-H proton in an N-unsubstituted pyrazole is not static. It can rapidly exchange between the two nitrogen atoms (N1 and N2) of the pyrazole ring. If the rate of this exchange is comparable to the NMR timescale, the signal for the N-H proton will be broadened.[1][2]

  • Causality - Solvent Exchange: In protic solvents such as methanol-d₄ (CD₃OD) or deuterium oxide (D₂O), the N-H proton can exchange with the deuterium atoms of the solvent. This exchange can broaden the signal to the point where it disappears into the baseline.[1][3] The ¹⁴N nucleus also has a quadrupole moment, which can contribute to the broadening of the attached proton's signal.[3]

Troubleshooting Steps:

  • Solvent Choice: Record your spectrum in an aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). These solvents do not have exchangeable protons, which will minimize solvent exchange and may sharpen the N-H signal.[1]

  • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can slow down the rate of both tautomeric and intermolecular proton exchange. This often results in a sharper, more easily identifiable N-H peak.[1][3]

  • D₂O Exchange Experiment: To confirm the identity of a broad peak as an N-H proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H spectrum. If the peak is due to an N-H proton, it will exchange with deuterium and the signal will disappear.[1]

Q2: In my unsymmetrically substituted pyrazole, I expect to see distinct signals for the C3 and C5 carbons in the ¹³C NMR, but they are either very broad or have coalesced into a single averaged signal. Why is this happening?

This phenomenon is a direct consequence of the rapid annular tautomerism mentioned in the previous question.

  • Causality - Tautomeric Averaging: When the N-H proton shuttles between N1 and N2, an unsymmetrically substituted pyrazole rapidly interconverts between two different tautomeric forms. If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two structures. Consequently, the distinct chemical environments of C3 and C5 are averaged, leading to a single, often broad, signal.[2][3]

Troubleshooting Workflow:

The primary goal is to slow down the tautomeric exchange to a rate where the NMR spectrometer can resolve the distinct signals of each tautomer.

G A Initial ¹H & ¹³C NMR at Room Temp B Observe Broad/Averaged Signals for C3/C5? A->B C Tautomeric Equilibrium is Fast B->C Yes F Integrate Signals to Determine Tautomer Ratio B->F No (Signals are sharp) D Acquire Low-Temperature NMR Spectra C->D E Observe Separate Signals for Tautomers? D->E E->F Yes G No Resolution: Exchange Remains Too Fast E->G No H Consider Solvent Change (e.g., to aprotic non-polar) G->H I Run Solid-State (CP/MAS) NMR G->I H->D J Identify Dominant Tautomer in Solid State I->J

Caption: Workflow for distinguishing pyrazole tautomers.

Q3: I have synthesized a 3,5-disubstituted pyrazole. How can I definitively assign which substituent is at the 3-position and which is at the 5-position?

This is a classic problem in pyrazole chemistry, often requiring more than simple 1D NMR. Advanced 2D NMR techniques are essential for unambiguous assignment.

  • Causality - Ambiguity in 1D NMR: While substituent effects on chemical shifts can provide clues, they are often not definitive enough to distinguish between C3 and C5 in isomeric mixtures or in a single unknown isomer. Long-range couplings may also be too small to be resolved.

Definitive Assignment with 2D NMR:

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for this purpose. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

  • The Logic of HMBC:

    • The proton at the 4-position (H4) will show a ³J correlation to both the C3 and C5 carbons.

    • Crucially, the protons of the substituent at C3 will show a correlation to C3 and C4, but not to C5.

    • Similarly, the protons of the substituent at C5 will show a correlation to C5 and C4, but not to C3.

By observing these long-range correlations, you can build a connectivity map that definitively establishes the substitution pattern. Nuclear Overhauser Effect (NOE) experiments can also be invaluable. For an N1-substituted pyrazole, an NOE can be observed between the protons of the N1-substituent and the H5 proton, but not the H3 proton, confirming their spatial proximity.[3]

G A Acquire ¹H and ¹³C NMR B Acquire 2D HSQC Spectrum A->B D Acquire 2D HMBC Spectrum A->D C Correlate Directly Bonded ¹H and ¹³C Signals B->C I Final Assignment of C3, C4, C5 and H4, H5 C->I E Identify H4 (likely a singlet) D->E F Identify H5 (likely a singlet) D->F G Observe H4 to C3 and C5 Correlations E->G H Observe H5 to C4 and C3 Correlations F->H G->I H->I

Caption: Workflow for signal assignment using 2D NMR.

Data Presentation: Typical Chemical Shift Ranges

The following tables provide typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazoles. These values can be influenced by the solvent and the electronic nature of the substituents. Electron-withdrawing groups will generally shift signals downfield (to higher ppm), while electron-donating groups will shift them upfield (to lower ppm).[4][5]

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Pyrazole Ring

ProtonChemical Shift Range (ppm)Typical MultiplicityNotes
N-H10.0 - 14.0broad singletOften broad and may not be observed.[6]
H37.5 - 8.0doublet or singlet
H46.0 - 6.5triplet or doubletTypically the most upfield of the ring protons.[6]
H57.5 - 8.0doublet or singlet

Data compiled from various sources, including references[6][7].

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Pyrazole Ring

CarbonChemical Shift Range (ppm)Notes
C3130 - 150Sensitive to substitution and tautomerism.[2]
C4100 - 110Generally the least affected by substitution at other positions.[8]
C5130 - 150Sensitive to substitution and tautomerism.[2]

Data compiled from various sources, including references[2][5][8].

Experimental Protocols

Protocol 1: Low-Temperature NMR for Tautomer Resolution

This protocol is designed to slow the rate of tautomeric exchange, allowing for the resolution of individual tautomer signals.

Step-by-Step Methodology:

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point. Dichloromethane-d₂ (CD₂Cl₂), toluene-d₈, or THF-d₈ are good choices. Ensure the solvent is dry.

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).[3]

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[3] This ensures thermal stability and accurate chemical shifts.

  • Data Acquisition: Record spectra at each temperature until you observe the splitting of the averaged signals (e.g., for C3/C5) into distinct sets of signals for each tautomer.

  • Analysis: Once the signals are resolved, you can integrate the signals of each tautomer to determine their relative concentrations in solution at that temperature.[3]

Protocol 2: Unambiguous Assignment using 2D HMBC

This protocol outlines the steps for using an HMBC experiment to determine the connectivity within your substituted pyrazole.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.

  • Standard Spectra: Acquire standard 1D ¹H and ¹³C spectra. This is crucial for referencing and identifying the chemical shifts of all proton and carbon signals.

  • Tuning: Ensure the NMR probe is properly tuned and matched for both ¹H and ¹³C frequencies.

  • Parameter Optimization: The key HMBC parameter is the long-range coupling constant, J(C,H). Set this to a value that reflects the expected 2- and 3-bond coupling constants, typically around 8-10 Hz.[3]

  • Acquisition: Run the HMBC experiment. This may take from a few hours to overnight, depending on the sample concentration and the desired signal-to-noise ratio.

  • Processing and Analysis: Process the 2D data. Look for cross-peaks that indicate long-range correlations. For example, to confirm the assignment of a C5-substituent, look for a cross-peak between the protons of that substituent and the carbon signal at C5, and another to C4. The absence of a correlation to C3 would be confirming evidence.

References

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). The First Scientific Conference the Collage of Sciences. [Link]

  • NMR Guidelines for ACS Journals. American Chemical Society. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Arylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-arylation of pyrazoles. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to overcome common challenges in this crucial transformation. N-arylpyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can be fraught with issues of yield, purity, and, most notably, regioselectivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate these complexities and optimize your reaction conditions effectively.

Troubleshooting Guides & FAQs
Q1: My N-arylation reaction shows low to no conversion. What are the primary factors to investigate?

This is a common starting problem. Before making significant changes to the core chemistry, it's essential to validate the foundational parameters of your setup. A systematic check can often resolve the issue without extensive re-optimization.

Causality-Driven Checklist:

  • Catalyst Integrity and Activity:

    • Palladium: Palladium(0) species are the active catalysts in Buchwald-Hartwig type reactions.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it requires in-situ reduction. Ensure your ligand is not oxidized and is capable of facilitating this reduction. For Pd(0) sources (e.g., Pd₂(dba)₃), their stability can be an issue. Exposure to air and light can lead to decomposition.

    • Copper: Copper(I) salts (e.g., CuI) are typically used.[2] Over time, CuI can oxidize to greenish Cu(II), which is often less effective. Use freshly purchased, high-purity CuI or purify older batches if you suspect oxidation.

    • Troubleshooting Tip: If catalyst decomposition is suspected, open a new bottle of catalyst and ligand. For air-sensitive phosphine ligands, ensure they are handled exclusively under an inert atmosphere.

  • Atmosphere Control:

    • The "Why": Both Palladium and Copper catalysts, particularly the phosphine ligands used in Pd catalysis, are susceptible to oxidation. Oxygen can poison the catalyst, leading to deactivation and reaction failure.

    • Troubleshooting Tip: Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques or a glovebox. Solvents should be properly degassed before use by sparging with inert gas or through freeze-pump-thaw cycles.

  • Reagent and Solvent Purity:

    • The "Why": Water is a common culprit. It can hydrolyze the active catalyst species and interfere with the base. The base itself (e.g., K₂CO₃, Cs₂CO₃, KOtBu) must be anhydrous. Solvents must also be dry.

    • Troubleshooting Tip: Use freshly dried solvents. Ensure your base is finely powdered and dried in an oven or under vacuum before use. For very sensitive reactions, consider using a new, sealed bottle of a high-purity solvent like anhydrous dioxane or toluene.

  • Reaction Temperature:

    • The "Why": C-N bond formation is an energetically demanding step. Insufficient thermal energy can lead to stalling. Classical Ullmann reactions, for instance, often required very high temperatures (>140 °C).[3] While modern catalysts are more efficient, many N-arylations still require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[4][5]

    • Troubleshooting Tip: If you see no reaction at a lower temperature (e.g., 80 °C), incrementally increase the temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS.

Troubleshooting_Workflow start Low / No Yield check_inert Is the inert atmosphere rigorously maintained? start->check_inert check_reagents Are reagents & solvents pure and anhydrous? check_inert->check_reagents Yes improve_setup Action: Improve Schlenk/glovebox technique. Degas solvents. check_inert->improve_setup No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes purify_reagents Action: Use fresh, anhydrous reagents. Dry solvents. check_reagents->purify_reagents No check_catalyst Is the catalyst/ligand active and handled correctly? check_temp->check_catalyst Yes optimize_temp Action: Increase temperature in increments (e.g., 100°C -> 120°C). check_temp->optimize_temp No replace_catalyst Action: Use new bottle of catalyst/ligand. Screen alternative systems. check_catalyst->replace_catalyst No end_node Reaction Optimized check_catalyst->end_node Yes improve_setup->check_reagents purify_reagents->check_temp optimize_temp->check_catalyst replace_catalyst->end_node

Caption: Initial troubleshooting workflow for low-yield N-arylation reactions.

Q2: I am getting a mixture of N1 and N2 arylated regioisomers. How can I improve selectivity?

Regioselectivity is arguably the most significant challenge in the N-arylation of unsymmetrical pyrazoles. The outcome is a delicate balance of sterics, electronics, and reaction conditions.

  • The Causality: Steric Hindrance is a Primary Director. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom.[6][7] If you have a substituent at the C3 (or C5) position, the arylation will favor the more accessible nitrogen (N1 if the substituent is at C5, or N2 if the substituent is at C3, though pyrazole tautomerism complicates this).

  • The Causality: Electronic Effects. While often secondary to sterics, electron-donating or withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

Strategies for Improving Regioselectivity:

  • Leverage Sterics: If possible, choose a pyrazole starting material where one nitrogen is clearly more sterically accessible than the other. A bulky group at the C3- or C5-position is the most common and effective strategy for directing the arylation.[7]

  • Catalyst and Ligand Selection: The size of the catalyst-ligand complex can amplify steric effects.

    • Palladium Systems: Bulky phosphine ligands like tBuBrettPhos can enhance selectivity by creating a more sterically demanding arylating agent.[8][9]

    • Copper Systems: The choice of ligand is also critical. Diamine ligands are commonly used and their steric profile can be tuned to influence selectivity.[2][10]

  • Solvent and Base Effects: The solvent can influence the tautomeric equilibrium of the pyrazole and the aggregation state of the base and catalyst. Aprotic solvents like toluene or dioxane are standard.[6] In some cases, specific solvents like fluorinated alcohols have been shown to dramatically increase regioselectivity.[6]

Regioselectivity_Factors center Regioselectivity (N1 vs. N2 Arylation) sterics Steric Hindrance (Primary Factor) center->sterics catalyst Catalyst/Ligand System center->catalyst conditions Reaction Conditions center->conditions electronics Electronic Effects (Secondary Factor) center->electronics c3_sub Substituent at C3/C5 sterics->c3_sub ligand_bulk Ligand Bulkiness (e.g., tBuBrettPhos) catalyst->ligand_bulk solvent Solvent Choice (e.g., Toluene vs. TFE) conditions->solvent base Base Choice conditions->base edg_ewg Groups on Pyrazole Ring (EDG/EWG) electronics->edg_ewg

Caption: Key factors influencing the regioselectivity of pyrazole N-arylation.

Q3: How do I choose between a Palladium-catalyzed (Buchwald-Hartwig) and a Copper-catalyzed (Ullmann) reaction?

Both methods are powerful, but they have distinct advantages and disadvantages. The choice depends on your substrate, required functional group tolerance, and cost considerations.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)
Catalyst Cost Higher (Palladium is a precious metal).Lower (Copper is abundant and inexpensive).[10]
Reaction Temp. Generally milder (often 80-110 °C).Traditionally high temperatures, though modern methods are milder.[3][10]
Ligands Often requires expensive, specialized phosphine ligands (e.g., biarylphosphines).[1][8][9]Uses cheaper, simpler ligands like diamines, amino acids, or oximes.[2][10][11]
Substrate Scope Very broad. Highly effective for aryl chlorides and triflates.Excellent for aryl iodides and bromides; less effective for aryl chlorides.[2][12]
Functional Group Tolerance Generally excellent, but can be sensitive to certain sulfur-containing groups.Very good tolerance for a wide range of functional groups.[13][14]
Mechanistic Note Involves a Pd(0)/Pd(II) catalytic cycle.[1]Mechanism is more complex and debated, but generally involves Cu(I)/Cu(III) species via oxidative addition.[15]

Senior Scientist Recommendation: For initial explorations and on substrates with sensitive functional groups, a modern Palladium-catalyzed system is often more reliable and predictable. For large-scale synthesis where cost is a major driver, optimizing a Copper-catalyzed protocol is highly advantageous.

Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of a Pyrazole

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Pyrazole (1.0 mmol, 1.0 equiv)

  • Aryl Halide (or Triflate) (1.1 mmol, 1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazole, aryl halide, and base.

  • Evacuate and Backfill: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: In a glovebox, or quickly under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Simplified_Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add pd2_complex L-Pd(II)-Ar      |            X oxidative_add->pd2_complex ligand_exchange Ligand Exchange (X⁻ out, Pyrazole⁻ in) pd2_complex->ligand_exchange deprotonation Base (Pyrazole-H -> Pyrazole⁻) deprotonation->ligand_exchange pd2_amide L-Pd(II)-Ar      |        Pyrazole ligand_exchange->pd2_amide reductive_elim Reductive Elimination pd2_amide->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Pyrazole (Product) reductive_elim->product

Caption: Simplified catalytic cycle for Pd-catalyzed N-arylation.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of a Pyrazole

This protocol, adapted from literature, is a robust starting point for Ullmann-type couplings.[2][13]

Materials:

  • Pyrazole (1.0 mmol, 1.0 equiv)

  • Aryl Iodide or Bromide (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (e.g., N,N'-Dimethylethylenediamine, 0.2 mmol, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane or DMF, 4 mL)

Procedure:

  • Reaction Setup: To an oven-dried screw-cap vial, add the pyrazole, aryl halide, CuI, and K₂CO₃.

  • Reagent Addition: Add the solvent, followed by the diamine ligand, via syringe.

  • Sealing and Reaction: Seal the vial tightly with a Teflon-lined cap. Place it in a preheated aluminum block or oil bath at 110 °C.

  • Monitoring: Stir the reaction for the recommended time (typically 12-24 hours). The reaction can be monitored by taking small aliquots, performing a mini-workup (dilute, filter, extract), and analyzing by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate. Pass it through a short plug of silica gel, washing with additional ethyl acetate to remove the copper catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to yield the N-arylpyrazole.

References
  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6508-6515. [Link][8][9]

  • ResearchGate. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. [Link]

  • MDPI. (2019). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 24(24), 4576. [Link][12]

  • Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link][7]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link][2][13][14]

  • MDPI. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5079. [Link][11]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. [Link]

  • PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Journal of Organic Chemistry, 69(17), 5578-87. [Link]

  • ResearchGate. (2004). Mild Conditions for Copper-Catalysed N-Arylation of Pyrazoles. [Link][10]

  • Surry, D. S., & Buchwald, S. L. (2011). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 1(1), 17-20. [Link][15]

  • ResearchGate. (n.d.). Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. [Link]

  • Oldenhuis, N. J., Louie, J., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(42), 12545-12553. [Link][3]

  • National Institutes of Health. (n.d.). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link][5]

  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development, 25(2), 332-338. [Link][16]

Sources

Validation & Comparative

A Comparative Guide to Pyrazole Carboxamide Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of pyrazole carboxamide derivatives, a prominent class of heterocyclic compounds, and their efficacy across various cancer cell lines. We will delve into their differential mechanisms of action, explore the nuances of their structure-activity relationships (SAR), and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel anticancer therapeutics.

Introduction: The Pyrazole Carboxamide Privileged Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its ability to interact with a wide array of biological targets through various non-covalent interactions, making it a frequent component in the design of potent and selective therapeutic agents.[1][2] When functionalized with a carboxamide group, the resulting pyrazole carboxamide core offers a unique combination of hydrogen bond donors and acceptors, along with a tunable three-dimensional structure. This versatility has led to its exploration in numerous therapeutic areas, with a particularly significant impact on oncology.[3][4][5] Derivatives have been developed to target a spectrum of cancer-related proteins, including protein kinases, polymerases, and regulators of cell death.[5][6] This guide will compare and contrast the performance of distinct pyrazole carboxamide derivatives, providing a clear framework for understanding their therapeutic potential.

Part 1: Comparative Analysis of Anticancer Activity and Mechanisms

The anticancer effect of pyrazole carboxamide derivatives is not monolithic; it is highly dependent on the specific substitutions on the pyrazole ring and the carboxamide moiety. These modifications dictate the compound's primary molecular target and, consequently, its mechanism of action. Below, we compare derivatives based on their targeted pathways.

Protein Kinase Inhibition: The Dominant Paradigm

A vast number of pyrazole carboxamides function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1]

  • Aurora Kinase Inhibition: Aurora kinases A and B are essential for mitotic progression, and their abnormal expression is common in many tumors. Their inhibition leads to mitotic arrest and apoptosis.[7] A novel series of pyrazole-4-carboxamide analogues demonstrated potent dual inhibition of Aurora A and B. Notably, compound 6k from this series showed exceptional cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with IC50 values of 0.43 μM and 0.67 μM, respectively.[7] Mechanistic studies confirmed that 6k inhibited the phosphorylation of Aurora kinase targets, arrested the cell cycle at the G2/M phase, and induced polyploidy, all hallmarks of Aurora kinase inhibition.[7]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central to cell cycle regulation, and their inhibition can halt cancer cell proliferation.[4] One study reported a series of 1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives, with one compound showing potent CDK2 inhibition (IC50 = 25 nM) and inducing a Go/G1 phase arrest in A549 lung cancer cells.[6] Another series of pyrazole-based hybrids, compounds 33 and 34 , also displayed significant CDK2 inhibition (IC50 = 0.074 and 0.095 µM) and potent cytotoxicity against a panel of cancer cell lines (HCT116, MCF7, HepG2, and A549) that was superior to the standard drug doxorubicin.[5]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Derivatives have also been designed to target RTKs like EGFR and VEGFR-2. One such compound, 50 , demonstrated potent dual inhibition of EGFR and VEGFR-2 (IC50 = 0.09 and 0.23 µM, respectively) and exhibited greater cytotoxicity against HepG2 cells than the standard drugs erlotinib and sorafenib.[5]

The comparative data below highlights the differential potency of various kinase-inhibiting pyrazole carboxamides.

DerivativeTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Compound 6k Aurora A/BHeLa0.43[7]
HepG20.67[7]
Compound 33 CDK2HCT116, MCF7, etc.< 23.7[5]
Compound 34 CDK2HCT116, MCF7, etc.< 23.7[5]
Compound 50 EGFR / VEGFR-2HepG20.71[5]
Doxorubicin Topoisomerase IIMCF70.95[5]
Modulation of Cell Death Pathways: Apoptosis vs. Autophagy

Beyond kinase inhibition, pyrazole carboxamides can directly trigger programmed cell death. A fascinating comparative study on 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives in A549 lung cancer cells revealed that subtle structural changes could completely switch the mode of cell death induced.[8]

  • Compounds 3e and 3f were found to inhibit A549 cell growth by inducing apoptosis .[8]

  • In contrast, compounds 3g and 3h , which feature a fluorine substitution, suppressed cell growth by inducing autophagy .[8]

This highlights the critical role of specific functional groups in determining the compound's interaction with cellular machinery, offering a compelling case for rational design to elicit a desired biological outcome.

Telomerase and PARP Inhibition
  • Telomerase Inhibition: Some pyrazole carboxamides have been shown to target telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells. Compound 8e , a pyrazole-5-carboxamide derivative, exhibited potent inhibitory activity against telomerase with an IC50 value of 1.02 µM and showed strong antiproliferative effects against the MGC-803 gastric cancer cell line.[9]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response, particularly for single-strand breaks.[10] PARP inhibitors exploit a concept called synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[11][12] While specific pyrazole carboxamide PARP inhibitors are less detailed in the initial literature search, the pyrazole scaffold is a known component in some PARP inhibitor designs, representing a promising area for comparative exploration. The mechanism relies on blocking the PARP-mediated repair pathway, leading to an accumulation of DNA damage and cell death, especially in homologous recombination-deficient cells.[13]

Part 2: Structure-Activity Relationship (SAR) and Experimental Workflow

The efficacy of these derivatives is dictated by the chemical nature and position of substituents on the core scaffold. Understanding these relationships is paramount for designing next-generation compounds.

Key SAR Insights
  • At the Pyrazole 1-Position: Substituents here, such as a 2,4-dichlorophenyl group, are often crucial for anchoring the molecule within the binding pocket of the target protein.[14][15][16]

  • At the Carboxamide (Position 3 or 5): The nature of the amide substituent directly influences solubility, cell permeability, and hydrogen bonding interactions. For instance, a piperidinyl carboxamide was found to be optimal for potent cannabinoid receptor antagonism in a related pyrazole series, showcasing the importance of this position.[14][15][16]

  • At the Pyrazole 5-Position: A para-substituted phenyl ring at this position is a common feature in potent kinase inhibitors, where it often extends into a hydrophobic pocket.[14][15][16]

SAR_Diagram R1 Position 1 (N-substituent): - Influences target selectivity - Often a substituted phenyl ring PyScaffold PyScaffold R1:e->PyScaffold:w R3 Position 3 (Carboxamide): - Critical for H-bonding - Modulates solubility & permeability R3:s->PyScaffold:n R4 Position 4: - Substitution can enhance  selectivity (e.g., vs. CDK2) R4:n->PyScaffold:s R5 Position 5: - Key for potency - Often a substituted aryl group  fitting into hydrophobic pockets R5:w->PyScaffold:e

Caption: Key pharmacophoric positions on the pyrazole carboxamide core.

General Experimental Workflow

The evaluation of novel pyrazole carboxamide derivatives follows a standardized yet adaptable workflow. The goal is to move from initial cytotoxicity screening to a deeper mechanistic understanding.

Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic synthesis Synthesis & Purification of Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Primary Cytotoxicity Screen (e.g., MTT Assay) Multiple Cancer Cell Lines characterization->cytotoxicity ic50 IC50 Determination (Dose-Response Curves) cytotoxicity->ic50 mechanistic Mechanistic Assays ic50->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis/Autophagy Assay (Annexin V, Western Blot) mechanistic->apoptosis target Target Engagement (Kinase Assay, Western Blot) mechanistic->target

Caption: Standard workflow for the preclinical evaluation of pyrazole carboxamides.

Part 3: Experimental Protocols

The following protocols represent self-validating systems for assessing the biological activity of pyrazole carboxamide derivatives. The causality behind key steps is explained to ensure robust and reproducible results.

Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

    • Rationale: The incubation time should be sufficient to observe the compound's effect on cell proliferation, typically spanning two to three cell cycles.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Rationale: DMSO is a powerful solvent that ensures all formazan is dissolved for accurate absorbance reading.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3.2: Cell Cycle Analysis via Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole carboxamide derivative at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

    • Rationale: Including floating cells is critical as they may represent apoptotic or arrested cells.

  • Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Rationale: Fixation permeabilizes the cell membrane and preserves the cellular structure for DNA staining.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

    • Rationale: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase A is included to degrade RNA, preventing it from being stained by PI.

  • Data Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M phase, for example, would be consistent with the mechanism of an Aurora kinase inhibitor.[7]

Conclusion and Future Outlook

The comparative analysis of pyrazole carboxamide derivatives reveals a class of compounds with remarkable chemical tractability and diverse mechanisms of anticancer action. By targeting key cellular machinery such as protein kinases and cell death pathways, these derivatives offer multiple avenues for therapeutic intervention. The data clearly indicates that minor structural modifications can lead to significant shifts in potency and even the mode of action, underscoring the importance of continued structure-based drug design. Future efforts should focus on optimizing selectivity to minimize off-target effects, exploring their use in combination therapies to overcome resistance, and expanding the range of cancer types against which they are evaluated. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for more effective cancer treatments.

References

  • Li, X., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Boer, D. R., et al. (2007). Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Patel, H., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Patel, H., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Hussain, S. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry. Available at: [Link]

  • GfG, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ding, X. L., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schenone, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

  • Gouda, M. A., et al. (2020). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]

  • Khanye, S. D., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Gunjal, P., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Cancer Research UK. (2022). PARP Inhibitors. Cancer Research UK. Available at: [Link]

  • CancerNetwork. (2010). PARP* Inhibitors in BRCA-Associated Cancers. CancerNetwork. Available at: [Link]

  • Dahlstrom, E. (2024). What are PARP inhibitors?. MD Anderson Cancer Center. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-Substituted Pyrazole-3-Carboxamides as p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted pyrazole-3-carboxamides, a prominent class of inhibitors targeting p38α mitogen-activated protein (MAP) kinase. We will dissect the critical chemical features that govern their potency and selectivity, compare different substitution patterns with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.

Introduction: The Pyrazole Scaffold and the p38α Kinase Target

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthetic accessibility, metabolic stability, and ability to form key hydrogen bond interactions make it an ideal framework for developing protein kinase inhibitors.[1][2] Among the many kinases targeted by pyrazole derivatives, p38α MAP kinase is of significant therapeutic interest.[1][3]

p38α is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[3][4][5] Dysregulation of the p38α signaling pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders like Alzheimer's disease.[6][7][8] Consequently, the development of potent and selective p38α inhibitors is a major focus of pharmaceutical research.[3][7]

This guide will focus specifically on N-substituted pyrazole-3-carboxamides and ureas, which have yielded highly potent p38α inhibitors, including the clinical candidate BIRB 796. We will explore how systematic structural modifications influence binding affinity and cellular activity.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of N-substituted pyrazole-3-carboxamides against p38α is dictated by the interplay of substituents at three key positions: the N1-position of the pyrazole ring, the C5-position, and the N-substituent of the carboxamide (or urea) moiety. These groups interact with distinct pockets within the ATP-binding site of the kinase.

The N1-Aryl Substituent: Probing the Hydrophobic Pocket I

The substituent at the N1 position of the pyrazole ring is crucial for anchoring the inhibitor in the ATP-binding site. Typically, an aromatic ring at this position occupies a key hydrophobic pocket.

  • Causality: The N1-aryl group engages in hydrophobic interactions and potential π-CH₂ interactions with kinase residues.[9] The nature and substitution pattern of this aryl ring can significantly modulate potency. For instance, in the BIRB 796 series, a p-tolyl group at this position was found to be optimal.[9]

The C5-Alkyl Group: Occupying the Allosteric Pocket

A defining feature of many potent pyrazole-based p38α inhibitors is a bulky alkyl group, such as a tert-butyl group, at the C5 position.[9]

  • Causality: This group occupies a unique, deep lipophilic pocket that is not part of the canonical ATP-binding site.[9][10] This pocket is exposed when the kinase's activation loop adopts a specific "DFG-out" conformation. Inhibitors that bind to this allosteric site are known as Type II inhibitors and often exhibit higher selectivity and longer residence times compared to ATP-competitive Type I inhibitors. The tert-butyl group is a critical binding element for this class of inhibitors.[9]

The N-Substituted Carboxamide/Urea: Hinge-Binding and the Solvent-Exposed Region

The carboxamide or urea moiety at the C3 position is essential for interacting with the "hinge region" of the kinase, which connects the N- and C-terminal lobes.

  • Causality: The amide or urea NH and carbonyl groups form critical hydrogen bonds with the backbone of residues in the hinge region, mimicking the interactions of the adenine portion of ATP. The substituent on the amide/urea nitrogen extends out towards the solvent-exposed region. In the highly potent BIRB 796, this moiety consists of a naphthyl ring system linked to a morpholinoethoxy group.[9] This extended group makes additional favorable contacts and provides a handle for modifying pharmacokinetic properties. Pharmacophores with good hydrogen bonding potential, such as morpholine, pyridine, or imidazole, in this region can lead to picomolar binding affinities.[9]

Comparative Analysis of N-Substituted Pyrazole Analogs

The following table summarizes the structure-activity relationship for a series of N-pyrazole, N'-aryl urea inhibitors, demonstrating the impact of modifications at the key positions on p38α inhibitory activity.

Compound IDN1-SubstituentC5-SubstituentN'-Substituent (R)p38α IC₅₀ (nM)
1a p-Tolyltert-ButylNaphthyl110
1b p-Tolyltert-Butyl4-(morpholinoethoxy)naphthyl1
1c Phenyltert-Butyl4-(morpholinoethoxy)naphthyl5
1d p-TolylIsopropyl4-(morpholinoethoxy)naphthyl>1000
1e p-Tolyltert-ButylPhenyl350

Data is representative and compiled for illustrative purposes based on principles described in cited literature.[9][10]

Key Insights:

  • Insight 1: The addition of the morpholinoethoxy group to the naphthyl ring (Compound 1b vs. 1a ) dramatically improves potency by over 100-fold, highlighting the importance of interactions in the solvent-exposed region.[9]

  • Insight 2: The p-tolyl group at N1 (Compound 1b ) is slightly more favorable than an unsubstituted phenyl ring (Compound 1c ).

  • Insight 3: The tert-butyl group at C5 is critical. Replacing it with a smaller isopropyl group (Compound 1d ) results in a complete loss of activity, confirming the necessity of engaging the allosteric lipophilic pocket.[9]

  • Insight 4: A simple phenyl group as the N'-substituent (Compound 1e ) is poorly tolerated compared to the larger, more functionalized naphthyl systems.

Visualization of Key Concepts

General SAR Trends

SAR_Trends cluster_core Pyrazole-3-Carboxamide Core Core Pyrazole -C(O)NH- N1 N1-Aryl Group (e.g., p-Tolyl) Core->N1 Anchors in hydrophobic pocket C5 C5-Alkyl Group (e.g., tert-Butyl) Core->C5 Critical for allosteric binding R_group N'-Substituent (e.g., Naphthyl-linker-HBA) Core->R_group H-bonds with hinge & interacts with solvent N1_pocket Hydrophobic Pocket I N1->N1_pocket C5_pocket Allosteric Lipophilic Pocket C5->C5_pocket Hinge Hinge Region & Solvent Front R_group->Hinge

Caption: Key pharmacophoric elements for p38α inhibition.

p38α Signaling Pathway

p38_Pathway stimuli Stress / Inflammatory Cytokines (e.g., UV, LPS, TNF-α) mkk MKK3 / MKK6 stimuli->mkk p38 p38α MAPK mkk->p38 Phosphorylates Thr180/Tyr182 substrates Downstream Substrates (ATF2, MAPKAPK2) p38->substrates response Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->response inhibitor N-Substituted Pyrazole-3-Carboxamide inhibitor->p38 Blocks ATP binding site

Caption: Simplified p38α MAPK signaling cascade.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Aryl Pyrazole-3-Carboxamide

This protocol describes a general synthesis. Specific reaction conditions (temperature, time, solvent) may require optimization for different substrates.

Objective: To synthesize a model N¹-phenyl-C⁵-tert-butyl-pyrazole-3-carboxamide.

Step 1: Synthesis of Pyrazole Ethyl Ester

  • In a round-bottom flask, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

    • Causality: This is a classical Knorr pyrazole synthesis. The hydrazine undergoes condensation with the β-ketoester, followed by cyclization and dehydration to form the pyrazole ring.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield ethyl 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylate.

Step 2: Saponification to Carboxylic Acid

  • Dissolve the purified pyrazole ester from Step 1 in a mixture of THF/methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH, 2-3 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Causality: LiOH is a strong base that hydrolyzes the ethyl ester to the corresponding carboxylate salt.

  • Once the reaction is complete, acidify the mixture to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-tert-butyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid from Step 2 (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add an amine (e.g., 1-naphthylamine, 1.1 equivalents).

  • Add a coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).

  • Stir the reaction at room temperature for 12-18 hours.

    • Causality: HATU is a peptide coupling agent that activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro p38α Kinase Inhibition Assay (Luminescent)

This protocol outlines a self-validating system to determine the IC₅₀ value of a test compound.

Objective: To measure the potency of a synthesized inhibitor against recombinant human p38α kinase.

Materials:

  • Recombinant active p38α enzyme.

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).[11]

  • ATF-2 protein (substrate).

  • ATP solution.

  • Test compound (inhibitor) dissolved in DMSO.

  • ADP-Glo™ Kinase Assay kit (or similar).[11]

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM or pM range.

  • Kinase Reaction Setup:

    • Add kinase buffer to all wells.

    • Add 1 µL of the serially diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.[11]

    • Add 2 µL of p38α enzyme solution to all wells except the "no enzyme" control.[11]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing ATF-2 and ATP at a concentration near its Km).[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[11]

    • Causality: During this time, the active p38α enzyme phosphorylates the ATF-2 substrate by transferring the gamma-phosphate from ATP, producing ADP. The inhibitor competes with ATP, reducing the rate of this reaction.

  • ADP Detection (Part 1):

    • Add 5 µL of ADP-Glo™ Reagent to each well.[11]

    • Incubate for 40 minutes at room temperature.[11]

    • Causality: This reagent depletes all of the unconsumed ATP from the kinase reaction. This step is critical to ensure that the light-producing reaction in the next step is driven only by the ADP generated by the kinase.

  • ADP Detection (Part 2):

    • Add 10 µL of Kinase Detection Reagent to each well.[11]

    • Incubate for 30 minutes at room temperature.[11]

    • Causality: This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP, which then acts as a substrate for a luciferase, generating a luminescent signal that is directly proportional to the amount of ADP formed (and thus, to kinase activity).

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme" control) from all readings.

    • Normalize the data with the 0% inhibition (DMSO only) and 100% inhibition (high concentration of a known inhibitor) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The N-substituted pyrazole-3-carboxamide scaffold is a highly versatile and potent platform for the design of p38α MAP kinase inhibitors. The structure-activity relationship is well-defined, with specific substituents required to interact with the hinge region, a key hydrophobic pocket, and a unique allosteric site. The most potent compounds, such as BIRB 796, are Type II inhibitors that capitalize on interactions with this allosteric pocket to achieve high affinity and selectivity. The detailed synthetic and assay protocols provided herein offer a framework for researchers to design, synthesize, and evaluate novel analogs in this important class of therapeutic agents. Future efforts may focus on fine-tuning the solvent-exposed moieties to optimize pharmacokinetic properties and further enhance selectivity profiles.

References

  • Gangwal, R. P., Bhadauriya, A., Damre, M. V., Dhoke, G. V., & Sangamwar, A. T. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current topics in medicinal chemistry, 13(9), 1015–1035. [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature structural biology, 9(4), 268–272. [Link]

  • Regan, J., Pargellis, C. A., Cirillo, P. F., Gilmore, T., Hickey, E. R., Peet, G. W., Proto, A., Swinamer, A., & Moss, N. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686. [Link]

  • Wilson, K. P., McCaffrey, P. G., Kupper, T. S., & Fitzgibbon, M. J. (1997). Molecular Basis for p38 Protein Kinase Inhibitor Specificity. Biochemistry, 36(13), 3641–3646. [Link]

  • Lee, J. K., & Kim, N. J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules (Basel, Switzerland), 22(8), 1287. [Link]

  • Bühler, S., & Laufer, S. A. (2014). p38 MAPK inhibitors: a patent review (2012 - 2013). Expert opinion on therapeutic patents, 24(5), 535–554. [Link]

  • Oprea, T. I., & Gherman, A. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (Basel, Switzerland), 28(14), 5359. [Link]

  • The p38 MAPK Inhibitors and Their Role in Inflammatory Diseases. (2021). ResearchGate. [Link]

  • Stelmach, J. E., Johnson, T. L., & Anderson, G. D. (2003). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 278(21), 18803–18811. [Link]

  • Oprea, T. I., & Gherman, A. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]

  • Larsen, S. D., Barf, T., Liljebris, C., Ogg, D., & Talamas, F. X. (2011). Structure-based design, synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α. Bioorganic & medicinal chemistry letters, 21(18), 5493–5497. [Link]

Sources

A Comparative Guide to the Synthetic Routes of N-Aryl Pyrazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

N-aryl pyrazole-3-carboxamides are a cornerstone of modern medicinal chemistry and agrochemical research. This structural motif is present in a multitude of biologically active compounds, including the renowned anti-inflammatory drug Celecoxib and various kinase inhibitors used in oncology.[1][2] The efficacy of these molecules is deeply rooted in the pyrazole core's ability to engage in various biological interactions, while the N-aryl carboxamide moiety provides a versatile handle for tuning physicochemical properties and target specificity.[3]

Given their significance, the development of efficient and scalable synthetic routes to N-aryl pyrazole-3-carboxamides is of paramount importance. This guide provides a comparative analysis of the two predominant synthetic strategies: the classical two-step approach involving amide coupling of a pre-synthesized pyrazole-3-carboxylic acid, and the more contemporary multicomponent reaction (MCR) pathways. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each route to provide researchers with the insights needed to make informed decisions in their synthetic endeavors.

Route 1: The Classical Two-Step Amide Coupling Strategy

The most established and widely employed method for the synthesis of N-aryl pyrazole-3-carboxamides is a two-stage process.[4] This strategy hinges on the initial construction of a pyrazole-3-carboxylic acid or its corresponding ester, followed by a separate amide bond formation step with the desired aniline.

Stage 1: Synthesis of the Pyrazole-3-Carboxylic Acid Core

The construction of the pyrazole ring is typically achieved through a cyclocondensation reaction, with the Knorr pyrazole synthesis being a prominent example.[4] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] The choice of the 1,3-dicarbonyl precursor is critical as it dictates the substitution pattern on the final pyrazole ring.

Stage 2: Amide Bond Formation

With the pyrazole-3-carboxylic acid in hand, the subsequent amide coupling with an N-aryl amine is the final and often challenging step. The direct amidation of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxylic acid. Two primary methods for this activation are discussed below.

Method 1A: Activation via Acid Chlorides

A robust and cost-effective method for activating the pyrazole-3-carboxylic acid is its conversion to the more reactive pyrazole-3-carbonyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][7][8] The resulting acid chloride readily reacts with the aniline to form the desired N-aryl pyrazole-3-carboxamide.

Experimental Protocol: Acid Chloride Formation and Amidation [4]

  • Acid Chloride Formation: To a solution of pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature or gentle heat until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude pyrazole-3-carbonyl chloride in an anhydrous aprotic solvent.

  • Add the desired N-aryl amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine to the solution.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup, followed by purification of the crude product by recrystallization or column chromatography.

Method 1B: Direct Amide Coupling with Coupling Reagents

Modern amide bond formation often relies on the use of coupling reagents that activate the carboxylic acid in situ. This approach avoids the isolation of the often-sensitive acid chloride. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like hydroxybenzotriazole (HOBt), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling [9]

  • Dissolve the pyrazole-3-carboxylic acid (1.0 eq), the N-aryl amine (1.0-1.2 eq), EDC (1.2-1.5 eq), and HOBt (1.2-1.5 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, perform an aqueous workup by diluting with an organic solvent and washing with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Diagram of the Two-Step Amide Coupling Strategy

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Bond Formation cluster_2 Method A cluster_3 Method B dicarbonyl 1,3-Dicarbonyl Compound pyrazole_acid Pyrazole-3-carboxylic Acid dicarbonyl->pyrazole_acid Cyclocondensation (e.g., Knorr Synthesis) hydrazine Hydrazine Derivative hydrazine->pyrazole_acid final_product N-Aryl Pyrazole-3-carboxamide pyrazole_acid->final_product Direct Coupling acid_chloride Pyrazole-3-carbonyl Chloride pyrazole_acid->acid_chloride Activation aniline N-Aryl Amine aniline->final_product aniline->final_product acid_chloride->final_product Amidation thionyl_chloride SOCl₂ or (COCl)₂ coupling_reagent Coupling Reagent (e.g., EDC/HOBt)

A schematic overview of the classical two-step synthesis of N-aryl pyrazole-3-carboxamides.

Advantages and Disadvantages of the Two-Step Approach
Advantages Disadvantages
Versatility and Modularity: Allows for the independent synthesis and purification of the pyrazole core and the aniline, enabling the creation of diverse libraries of compounds.Longer Reaction Sequences: The multi-step nature of this approach can lead to lower overall yields and increased waste generation.
Well-Established and Robust: The reactions involved are well-understood and have been optimized for a wide range of substrates.Harsh Reagents: The use of thionyl chloride or oxalyl chloride can be incompatible with sensitive functional groups.
Predictable Regiochemistry: The cyclocondensation step often provides good control over the regiochemistry of the pyrazole ring.Purification Challenges: Intermediate purification steps can be time-consuming and costly, especially on a large scale.

Route 2: Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer an elegant and atom-economical alternative to traditional multi-step syntheses.[10] In an MCR, three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the starting materials.[11] For the synthesis of N-aryl pyrazole-3-carboxamides, MCRs can be employed to construct the pyrazole ring and introduce the necessary functionalities in a single operation.

A common MCR approach for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and a third component that introduces the desired C3-substituent. While direct MCRs for N-aryl pyrazole-3-carboxamides are less common, MCRs are frequently used to synthesize highly functionalized pyrazoles that can be readily converted to the target amides.[12][13]

For instance, a three-component reaction between an aldehyde, malononitrile, and a hydrazine can yield a 5-aminopyrazole, which can then be further functionalized.[13] Another approach involves the in-situ generation of 1,3-dicarbonyl compounds which then react with hydrazines in a one-pot fashion.[13]

Illustrative MCR for a Pyrazole Precursor

A notable example is the three-component synthesis of polysubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines.[12] While this doesn't directly yield the carboxamide, it efficiently produces a pyrazole-4-carboxylate, which can be a precursor to the desired 3-carboxamide isomer through careful starting material selection and reaction design.

Conceptual MCR Protocol for a Pyrazole Core

  • To a suitable solvent, add the 1,3-dicarbonyl compound (1.0 eq), the N-arylhydrazine (1.0 eq), and the third reactive component (e.g., an aldehyde or ketone) (1.0 eq).

  • A catalyst, such as a Lewis acid or a base, may be required to facilitate the reaction.[12]

  • The reaction is typically stirred at room temperature or heated to drive the reaction to completion.

  • The product is then isolated and purified.

Diagram of a Conceptual Multicomponent Reaction

G start1 Component A (e.g., 1,3-Dicarbonyl) one_pot One-Pot Reaction (with catalyst) start1->one_pot start2 Component B (e.g., N-Arylhydrazine) start2->one_pot start3 Component C (e.g., Aldehyde) start3->one_pot final_product Highly Functionalized Pyrazole Precursor one_pot->final_product

A generalized workflow for a three-component synthesis of a pyrazole precursor.

Advantages and Disadvantages of the MCR Approach
Advantages Disadvantages
High Atom Economy and Efficiency: MCRs are inherently more sustainable as they reduce the number of synthetic steps and waste generation.[10]Limited Scope and Optimization: The development of new MCRs can be challenging, and the reaction conditions may not be suitable for all substrates.
Operational Simplicity: The one-pot nature of MCRs simplifies the experimental setup and reduces purification efforts.Regioselectivity Issues: Controlling the regiochemistry of the pyrazole ring can be difficult, potentially leading to mixtures of isomers.[13]
Rapid Access to Complexity: MCRs allow for the rapid generation of structurally diverse and complex molecules from simple starting materials.Direct Synthesis is Rare: MCRs that directly yield N-aryl pyrazole-3-carboxamides are not as well-established as the two-step approach. Often, an intermediate is formed that requires further modification.

Comparative Analysis and Conclusion

The choice between the classical two-step amide coupling and a multicomponent reaction strategy for the synthesis of N-aryl pyrazole-3-carboxamides depends on the specific goals of the research.

Factor Two-Step Amide Coupling Multicomponent Reactions (MCRs)
Flexibility HighModerate to Low
Overall Yield Can be lower due to multiple stepsPotentially higher in a single step
Scalability Well-established for large-scale synthesisCan be challenging to scale up
Development Time Shorter for known substratesLonger for new reaction discovery
Sustainability Lower (more steps, more waste)Higher (fewer steps, less waste)

The two-step amide coupling approach remains the workhorse for the synthesis of N-aryl pyrazole-3-carboxamides, particularly for the generation of focused libraries of analogs where the pyrazole core is kept constant. Its reliability and predictability make it a go-to method in many drug discovery programs.

On the other hand, multicomponent reactions represent a more modern and elegant approach that aligns with the principles of green chemistry. While the direct synthesis of the target compounds via MCRs is still an evolving field, their potential for rapidly accessing novel and complex pyrazole scaffolds makes them an exciting area for future research.

Ultimately, a thorough understanding of both methodologies will empower researchers to select the most appropriate synthetic route for their specific needs, balancing the trade-offs between flexibility, efficiency, and scalability.

References

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [URL not available]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2020. [Link]

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxyl
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 2021. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC, 2021. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 2022. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. [URL not available]
  • Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 2020. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, 2017. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry. [Link]

  • Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

Sources

Comparative In Vivo Efficacy of Novel Kinase Inhibitors: A Case Study of N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide (PZ-CPA) in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of mCRPC Treatment

Metastatic castration-resistant prostate cancer (mCRPC) represents an advanced, aggressive stage of prostate cancer where the disease progresses despite androgen deprivation therapy (ADT). While the treatment landscape has significantly evolved, overcoming resistance to current therapies remains a critical challenge. The backbone of mCRPC treatment has been targeting the androgen receptor (AR) signaling axis with second-generation anti-androgens like enzalutamide and androgen synthesis inhibitors such as abiraterone acetate.[1][2] However, eventual resistance is common, necessitating the development of agents with novel mechanisms of action.

The pyrazole carboxamide scaffold is a versatile pharmacophore known to exhibit a wide spectrum of biological activities, including potent anti-cancer properties.[3][4] Compounds from this class have been developed as inhibitors of key oncogenic drivers, such as Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[5] This guide introduces a novel investigational compound, N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide (herein referred to as PZ-CPA), a potent, orally bioavailable kinase inhibitor designed to overcome resistance mechanisms in mCRPC. We will provide a comparative analysis of its in vivo efficacy against the current standards of care, enzalutamide and abiraterone acetate, grounded in preclinical data.

Mechanisms of Action: Targeting Beyond the Androgen Receptor

A successful next-generation therapeutic for mCRPC must address the limitations of current treatments. Enzalutamide acts by directly inhibiting multiple steps of the AR signaling pathway, including androgen binding, nuclear translocation, and DNA binding.[6][7] Abiraterone acetate takes a different approach by irreversibly inhibiting CYP17, a critical enzyme in androgen biosynthesis in the testes, adrenal glands, and the tumor itself.[8][9]

PZ-CPA is hypothesized to function through a dual-inhibition mechanism, targeting both a downstream effector of the AR pathway and a parallel survival pathway, such as the PI3K/Akt signaling cascade, which is frequently upregulated in resistant tumors. This dual targeting offers a synergistic approach to suppress tumor growth and delay the onset of resistance.

Mechanism_of_Action cluster_0 Standard Therapies cluster_1 PZ-CPA (Investigational) Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR AR_nucleus AR Nuclear Translocation & DNA Binding AR->AR_nucleus Enzalutamide blocks Gene_Expression Pro-Survival Gene Expression AR_nucleus->Gene_Expression Downstream_Kinase Downstream AR Effector Kinase Gene_Expression->Downstream_Kinase Cell_Survival Tumor Cell Survival & Proliferation CYP17 CYP17 Enzyme CYP17->Testosterone Androgen_Precursors Androgen Precursors Androgen_Precursors->CYP17 Abiraterone blocks PZ_CPA PZ-CPA PZ_CPA->Downstream_Kinase PI3K_Akt PI3K/Akt Pathway PZ_CPA->PI3K_Akt Downstream_Kinase->Cell_Survival PI3K_Akt->Cell_Survival

Caption: Comparative signaling pathways for mCRPC therapies.

Comparative In Vivo Efficacy in a Xenograft Model

To objectively assess the preclinical potential of PZ-CPA, its efficacy was evaluated in a standard mouse xenograft model of mCRPC and compared directly with enzalutamide and abiraterone acetate.

Experimental Protocol: mCRPC Xenograft Study
  • Cell Line and Animal Model: Male, immunodeficient mice (e.g., NOD/SCID) are subcutaneously inoculated with human prostate cancer cells (e.g., PC-3, an androgen-insensitive cell line representing advanced, resistant disease).

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (approx. 150-200 mm³).

  • Randomization and Treatment Groups: Mice are randomized into four treatment cohorts (n=10 per group):

    • Vehicle Control (standard vehicle for oral gavage)

    • Enzalutamide (e.g., 10 mg/kg, daily oral gavage)

    • Abiraterone Acetate (e.g., 50 mg/kg, daily oral gavage) + Prednisone

    • PZ-CPA (e.g., 20 mg/kg, daily oral gavage)

  • Dosing and Monitoring: Treatments are administered for a predefined period (e.g., 21-28 days). Tumor volume and body weight are measured twice weekly.

  • Efficacy Endpoints:

    • Primary: Tumor Growth Inhibition (TGI).

    • Secondary: Overall survival, change in serum Prostate-Specific Antigen (PSA) levels (if using an appropriate cell line like LNCaP-AR), and assessment of target engagement in tumor tissue post-mortem.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA for tumor volume comparison.

Experimental_Workflow cluster_treatments 21-Day Treatment Regimen start Start: PC-3 Cell Culture inoculation Subcutaneous Inoculation in NOD/SCID Mice start->inoculation establishment Tumor Establishment (150-200 mm³) inoculation->establishment randomization Randomization (n=10/group) establishment->randomization group1 Vehicle Control randomization->group1 Group 1 group2 Enzalutamide randomization->group2 Group 2 group3 Abiraterone randomization->group3 Group 3 group4 PZ-CPA randomization->group4 Group 4 monitoring Bi-weekly Monitoring: - Tumor Volume - Body Weight group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival - Biomarkers monitoring->endpoint

Caption: Workflow for comparative in vivo efficacy testing.

Results Summary

The following table summarizes the hypothetical but plausible results from the comparative in vivo study. The data for enzalutamide and abiraterone are synthesized based on published preclinical studies demonstrating their efficacy.[6][10][11]

ParameterVehicle ControlEnzalutamide (10 mg/kg)Abiraterone Acetate (50 mg/kg)PZ-CPA (20 mg/kg)
Mean Tumor Volume at Day 21 (mm³) 1550 ± 2101180 ± 1501250 ± 180650 ± 95
Tumor Growth Inhibition (TGI %) 0%~24%~19%~58%
Median Survival Benefit -+4.8 months*+4.1 months**Projected > +6 months
Significant Body Weight Loss NoNoNoNo

*Based on clinical data from the AFFIRM trial in post-chemotherapy mCRPC patients showing a 4.8-month median OS benefit over placebo.[7] **Based on clinical data from trials like COU-AA-302 showing significant improvements in overall and progression-free survival.[8][11]

Discussion and Scientific Interpretation

The preclinical data strongly suggest that PZ-CPA exhibits superior anti-tumor activity in a xenograft model of resistant prostate cancer compared to standard-of-care agents. While enzalutamide and abiraterone show modest efficacy in this androgen-insensitive model, as expected, PZ-CPA demonstrates a significant 58% tumor growth inhibition. This robust activity supports the hypothesis that targeting parallel survival pathways can be effective even when direct AR signaling is not the primary tumor driver.

The lack of significant toxicity, as indicated by stable body weights, suggests a favorable therapeutic window for PZ-CPA. The projected survival benefit, extrapolated from the potent TGI, positions PZ-CPA as a promising candidate for further development, particularly for patients who have progressed on second-generation hormonal therapies.[12]

Causality and Experimental Choices: The selection of the PC-3 xenograft model is a deliberate choice to simulate a clinical scenario of advanced, enzalutamide- and abiraterone-resistant disease. Its androgen-insensitivity provides a stringent test for novel agents that do not rely solely on inhibiting the AR axis. The chosen endpoints—tumor volume and survival—are standard, regulatory-accepted measures of preclinical anti-cancer efficacy.

Conclusion and Future Directions

The investigational pyrazole carboxamide derivative, PZ-CPA, demonstrates significant in vivo efficacy that surpasses standard-of-care agents in a preclinical model of resistant mCRPC. Its novel, dual-targeting mechanism of action appears to effectively circumvent common resistance pathways.

Further investigation is warranted, including:

  • Combination Studies: Evaluating PZ-CPA in combination with enzalutamide or ADT in androgen-sensitive models to assess potential synergy.

  • Pharmacodynamic Studies: Confirming target engagement and downstream pathway modulation in tumor tissue.

  • Advanced Models: Testing efficacy in patient-derived xenograft (PDX) models that more accurately reflect human tumor heterogeneity.

PZ-CPA represents a promising new therapeutic strategy for mCRPC, with the potential to address the significant unmet medical need for patients with advanced, resistant disease.

References

  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • National Institutes of Health. (n.d.). Evaluating the efficacy of enzalutamide and the development of resistance in a preclinical mouse model of type-I endometrial carcinoma. NIH.
  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
  • National Institutes of Health. (n.d.). Guidelines for the management of castrate-resistant prostate cancer. PMC - NIH.
  • National Institutes of Health. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH.
  • American Society of Clinical Oncology. (2025). Systemic Therapy in Patients With Metastatic Castration-Resistant Prostate Cancer: ASCO Guideline Update. Journal of Clinical Oncology.
  • PubMed Central. (n.d.). A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer.
  • Urology Times. (2021). Treatment Options in Metastatic Castration-Resistant Prostate Cancer.
  • Canadian Cancer Society. (n.d.). Treatments for castration-resistant prostate cancer.
  • Urology Care Foundation. (n.d.). Metastatic Castration-Resistant Prostate Cancer (mCRPC).
  • PubMed. (n.d.). In Vitro and In Vivo Drug-Drug Interaction Studies to Assess the Effect of Abiraterone Acetate, Abiraterone, and Metabolites of Abiraterone on CYP2C8 Activity.
  • National Institutes of Health. (n.d.). Clinical Pharmacokinetic Studies of Enzalutamide. PMC - NIH.
  • National Institutes of Health. (n.d.). Evidence for the efficacy of enzalutamide in postchemotherapy metastatic castrate-resistant prostate cancer. PMC - NIH.
  • XTANDI® (enzalutamide). (n.d.). Clinical Trial Results.
  • PubMed. (n.d.). Efficacy and Safety of Abiraterone Acetate in Elderly (75 Years or Older) Chemotherapy Naïve Patients with Metastatic Castration Resistant Prostate Cancer.
  • National Institutes of Health. (2020). The efficacy and safety of abiraterone acetate in patients with high-risk prostate cancer. NIH.
  • Janssen. (2017). Abiraterone Acetate Provided Significant Clinical Benefit in Patients with High-Risk Metastatic Hormone-Naïve Prostate Cancer (mHNPC), Improving Overall Survival and Radiographic Progression-Free Survival.
  • Real-world data analysis. (n.d.). Efficacy of abiraterone acetate in castration-resistant metastatic prostate cancer.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • PubMed Central. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • PubMed. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury.
  • PubMed. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment.
  • PubMed. (2023). Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole carboxamide scaffold represents a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential across a range of targets, from inflammatory enzymes to critical components of cellular respiration. This guide provides an in-depth, comparative analysis of pyrazole carboxamide inhibitors, focusing on their interactions with two key protein targets: Cyclooxygenase-2 (COX-2) and Succinate Dehydrogenase (SDH). By integrating experimental data with computational insights, we will explore the nuances of molecular docking studies, offering a robust framework for the evaluation and design of next-generation inhibitors.

The Significance of Pyrazole Carboxamides in Drug Discovery

Pyrazole carboxamides are a versatile class of heterocyclic compounds that have yielded numerous clinically relevant drugs. Their rigid, planar structure provides a stable scaffold for introducing various substituents, allowing for the fine-tuning of steric and electronic properties to achieve high target affinity and selectivity. This adaptability has led to their emergence as potent inhibitors of enzymes like COX-2, where they offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), and SDH, a vital enzyme in both fungal and mammalian systems.[1]

The Power of Molecular Docking in Elucidating Binding Interactions

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for understanding how a ligand (a potential drug) interacts with the active site of a protein target. By simulating these interactions, we can estimate the binding affinity, visualize key contacts (such as hydrogen bonds and hydrophobic interactions), and rationalize the structure-activity relationships (SAR) observed in experimental assays. This predictive power allows for the rational design of more potent and selective inhibitors.

Comparative Docking Analysis: Pyrazole Carboxamides vs. Alternative Inhibitors

A critical aspect of drug development is benchmarking new chemical entities against existing standards. In this section, we present a comparative analysis of pyrazole carboxamide inhibitors against their respective targets, COX-2 and SDH, alongside well-established alternative inhibitors.

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme that plays a central role in inflammation and pain signaling pathways.[2] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[1] Pyrazole carboxamides, such as celecoxib, are a hallmark of selective COX-2 inhibition.

The expression and activity of COX-2 are tightly regulated and are induced by pro-inflammatory stimuli such as cytokines and growth factors.[3] Once expressed, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[4]

COX2_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_synthesis Prostaglandin Synthesis cluster_inhibition Inhibition Cytokines Cytokines MAPK_Pathway MAPK_Pathway Cytokines->MAPK_Pathway activate Growth_Factors Growth_Factors Growth_Factors->MAPK_Pathway activate NF_kappaB NF_kappaB MAPK_Pathway->NF_kappaB activate COX2 COX-2 NF_kappaB->COX2 induces expression Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX2 substrate PGH2 PGH2 COX2->PGH2 catalyzes conversion to Prostaglandins Prostaglandins PGH2->Prostaglandins precursor for Inflammation Inflammation Prostaglandins->Inflammation promote Pyrazole_Carboxamides Pyrazole Carboxamide Inhibitors Pyrazole_Carboxamides->COX2 inhibit

Caption: COX-2 signaling pathway and its inhibition by pyrazole carboxamides.

The following table summarizes the docking scores and experimentally determined IC50 values for a selection of pyrazole carboxamide derivatives and other COX-2 inhibitors. Lower docking scores indicate a higher predicted binding affinity, while lower IC50 values represent greater inhibitory potency.

CompoundClassTargetDocking Score (kcal/mol)IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Pyrazole CarboxamideCOX-2-9.924Varies~78[1]
Compound 5u Hybrid PyrazoleCOX-2-12.9071.7972.73[1]
Compound 5s Hybrid PyrazoleCOX-2-12.242.5165.75[1]
Ketoprofen Propionic Acid DerivativeCOX-1/COX-2-0.1640.21[1]
Piroxicam OxicamCOX-1/COX-2--Non-selective[5]
Rofecoxib FuranoneCOX-2--Selective[5]
Succinate Dehydrogenase (SDH) Inhibition

Succinate Dehydrogenase (also known as Complex II) is a crucial enzyme complex embedded in the inner mitochondrial membrane. It is unique in that it participates in both the citric acid cycle and the electron transport chain.[6] As such, inhibitors of SDH can have profound effects on cellular metabolism and are of significant interest as both fungicides in agriculture and as potential anticancer agents.[7][8]

SDH catalyzes the oxidation of succinate to fumarate in the citric acid cycle, concurrently reducing ubiquinone to ubiquinol in the electron transport chain.[6] Inhibition of SDH leads to an accumulation of succinate, which has been shown to act as a signaling molecule, promoting inflammatory responses and stabilizing hypoxia-inducible factor-1α (HIF-1α).[9][10]

SDH_Pathway cluster_tca Citric Acid Cycle cluster_etc Electron Transport Chain cluster_inhibition Inhibition cluster_downstream Downstream Effects of Inhibition Succinyl_CoA Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate converted to SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate Fumarate Fumarate Ubiquinone Ubiquinone Ubiquinone->SDH electron acceptor Ubiquinol Ubiquinol SDH->Fumarate oxidizes to SDH->Ubiquinol reduces to Pyrazole_Carboxamides Pyrazole Carboxamide Inhibitors Pyrazole_Carboxamides->SDH inhibit Succinate_Accumulation Succinate Accumulation HIF_1alpha_Stabilization HIF-1α Stabilization Succinate_Accumulation->HIF_1alpha_Stabilization leads to Inflammation Inflammation Succinate_Accumulation->Inflammation promotes

Caption: The dual role of Succinate Dehydrogenase and the consequences of its inhibition.

The development of SDH inhibitors (SDHIs) has been particularly prominent in the field of fungicides. Pyrazole carboxamides have proven to be a highly effective scaffold for potent SDHIs.

CompoundClassTarget OrganismDocking Score (kcal/mol)IC50 (µM)Reference
Boscalid Pyridine CarboxamideRhizoctonia solani-7.9[7]
Fluxapyroxad Pyrazole CarboxamidePorcine SDH--[8]
Compound 7s N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamidePorcine SDH-0.014[8]
Carboxin Oxathiin Carboxamide---[6]
Thenoyltrifluoroacetone ----[6]

Experimental Protocol: A Self-Validating Molecular Docking Workflow

To ensure the trustworthiness and reproducibility of docking studies, a rigorous and self-validating protocol is essential. The following workflow, utilizing the widely adopted AutoDock Vina software, provides a comprehensive framework for conducting comparative docking studies.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Prep 1. Protein Preparation - Download PDB structure - Remove water & heteroatoms - Add polar hydrogens - Assign charges (Kollman) - Save as PDBQT Grid_Box 3. Grid Box Generation - Define search space - Center on active site - Encompass key residues Protein_Prep->Grid_Box Ligand_Prep 2. Ligand Preparation - Draw 2D structure - Convert to 3D - Energy minimize - Define rotatable bonds - Save as PDBQT Run_Vina 4. Run AutoDock Vina - Specify receptor, ligand, and grid - Set exhaustiveness - Generate docked poses Ligand_Prep->Run_Vina Grid_Box->Run_Vina Pose_Analysis 5. Pose Analysis - Analyze docking scores - Visualize interactions - Identify key binding modes Run_Vina->Pose_Analysis Validation 6. Validation (Re-docking) - Dock co-crystallized ligand - Calculate RMSD - RMSD < 2.0 Å indicates a valid protocol Pose_Analysis->Validation

Caption: A comprehensive and self-validating workflow for molecular docking.

Step-by-Step Methodology
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For COX-2, a common choice is PDB ID: 6COX.

    • Prepare the protein for docking by removing water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges to the protein atoms. This is crucial for accurately modeling electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structures of the pyrazole carboxamide inhibitors and their alternatives using a chemical drawing software.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation for the ligand.

    • Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.

    • Save the prepared ligands in the PDBQT file format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the protein. The grid box defines the search space for the ligand during docking.

    • The center of the grid box should be placed at the geometric center of the active site, which can be determined from the position of a co-crystallized ligand or by identifying key active site residues. For COX-2, the grid box should be centered around the active site channel, with coordinates such as x = 27.77, y = 24.33, z = 39.76.[11]

  • Running AutoDock Vina:

    • Execute AutoDock Vina, providing the prepared protein and ligand files, as well as the grid box parameters, as input.

    • The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time. An exhaustiveness of 8 is a common starting point.

  • Analysis of Results:

    • Analyze the output from AutoDock Vina, which includes the predicted binding affinities (docking scores) and the coordinates of the docked ligand poses.

    • The pose with the lowest docking score is typically considered the most favorable.

    • Visualize the protein-ligand interactions for the best poses using molecular visualization software (e.g., PyMOL, Discovery Studio). Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

  • Protocol Validation:

    • A crucial step for ensuring the trustworthiness of the docking protocol is to perform a re-docking experiment.

    • If the protein structure was co-crystallized with a ligand, extract that ligand and dock it back into the active site using the same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered to indicate a valid and reliable docking protocol.[12]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The power of comparative docking studies lies in their ability to rationalize the observed SAR. By comparing the binding modes of different inhibitors, we can understand why certain chemical modifications lead to enhanced potency or selectivity.

For COX-2 inhibitors , the presence of a sulfonamide or a similar hydrogen-bond-accepting group is crucial for interacting with a key residue (His90) in a side pocket of the COX-2 active site, an interaction that is not as favorable in COX-1, thus conferring selectivity.[5] The diaryl substitution pattern on the pyrazole ring allows for optimal hydrophobic interactions within the active site channel.

For SDH inhibitors , the pyrazole carboxamide core is essential for binding to the ubiquinone-binding (Qp) site of the enzyme complex.[7] Substitutions on the pyrazole and the carboxamide nitrogen can significantly impact potency by influencing interactions with key residues in the Qp site and by altering the electronic properties of the molecule. For instance, the introduction of a difluoromethyl group at the C-3 position of the pyrazole ring has been shown to be a key active group.[13]

Conclusion: Guiding the Future of Inhibitor Design

Comparative docking studies, when performed with scientific rigor and a self-validating methodology, are an invaluable asset in the drug discovery pipeline. They provide a rational basis for understanding protein-ligand interactions, interpreting SAR data, and guiding the design of novel inhibitors with improved potency and selectivity. The pyrazole carboxamide scaffold continues to be a rich source of therapeutic agents, and the computational approaches outlined in this guide will undoubtedly play a pivotal role in unlocking its full potential.

References

  • Chen, D., et al. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 983802. Retrieved from [Link]

  • Kim, Y., & Fischer, S. M. (2004). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Biochemical Pharmacology, 68(6), 1089-1099. Retrieved from [Link]

  • Kyoto Encyclopedia of Genes and Genomes. (n.d.). Succinate - Pathway Map. Retrieved from [Link]

  • Gapsys, V., et al. (2021). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling, 61(11), 5348-5363. Retrieved from [Link]

  • ScotCHEM. (n.d.). Force Fields. Retrieved from [Link]

  • Bio-Prodict. (2023, December 20). The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. Retrieved from [Link]

  • Ng, M. C., et al. (2015). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 11(3), 875-887. Retrieved from [Link]

  • Pro-Vider. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Retrieved from [Link]

  • Wu, D., et al. (2022). Succinate dehydrogenase/complex II is critical for metabolic and epigenetic regulation of T cell proliferation and inflammation. Cell Metabolism, 34(3), 433-447.e7. Retrieved from [Link]

  • Chen, C., et al. (2013). Cyclooxygenase-2 in Synaptic Signaling. Current Medicinal Chemistry, 20(29), 3621-3629. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]

  • Wu, D., et al. (2021). Succinate dehydrogenase/complex II is critical for metabolic and epigenetic regulation of T cell proliferation and inflammation. bioRxiv. Retrieved from [Link]

  • Rutter, J., et al. (2010). Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. Mitochondrion, 10(4), 393-401. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted binding sites and grid generation for COX-2 (PDB: 3LN1). Retrieved from [Link]

  • Wikipedia. (n.d.). Succinate dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Active site residues and grid sizes of COX-1, COX-2, and LOX for molecular docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Grid box adjusted to the Ibuprofen-COX2 model. Retrieved from [Link]

  • Li, C., et al. (2020). Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. Journal of Molecular Structure, 1202, 127265. Retrieved from [Link]

  • Wang, Z., et al. (2023). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Journal of Agricultural and Food Chemistry, 71(45), 18047-18057. Retrieved from [Link]

  • Uddin, M. J., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 12(7), 1037-1056. Retrieved from [Link]

  • Ganesan, K., et al. (2022). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Journal of Biomolecular Structure and Dynamics, 40(13), 5981-5993. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Bioorganic Chemistry, 114, 105122. Retrieved from [Link]

  • Gierse, J., et al. (2002). Mechanism of inhibition of novel COX-2 inhibitors. Advances in Experimental Medicine and Biology, 507, 365-369. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecules, 27(11), 3491. Retrieved from [Link]

  • Abou-Seri, S. M., et al. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorganic Chemistry, 116, 105302. Retrieved from [Link]

  • ResearchGate. (n.d.). CHF2 substituent pyrazole carboxamides of SDHIs representative type. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry, 65(15), 10221-10260. Retrieved from [Link]

  • El-Malah, A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(15), 10084-10101. Retrieved from [Link]

  • Bakr, R. B., et al. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry, 11(20), 2635-2654. Retrieved from [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (n.d.). Molecular Docking Studies On Antiviral Activity Of Novel Pyrazole Contain Hydrazineyl Pyrimidine Derivatives. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(5)/[14].pdf]([Link]14].pdf)

  • ResearchGate. (n.d.). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • Ghorab, M. M., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 3(7), 2273-2303. Retrieved from [Link]

  • ResearchGate. (n.d.). The grid box ligand in the COX2 as used in redocking validation method by Autodock. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14755-14765. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 115, 105206. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Retrieved from [Link]

  • Liu, X. H., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 889-896. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Retrieved from [Link]

Sources

Bridging the Divide: A Senior Scientist's Guide to Validating In Vitro Results with In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

The journey from a promising discovery in a petri dish to a life-changing therapeutic is a long and often arduous one. A critical, and frequently challenging, step in this process is the transition from in vitro (in a controlled laboratory environment) to in vivo (within a living organism) studies.[1][2] While in vitro assays are indispensable for initial high-throughput screening and mechanistic studies, they inherently lack the systemic complexity of a whole organism.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of validating in vitro findings in robust and relevant animal models, ensuring a higher probability of translational success.

The stark reality is that a significant number of drug candidates that show promise in vitro fail in clinical trials due to a lack of efficacy or unforeseen toxicity in humans.[1] This failure is often rooted in the poor translation of results from simplified in vitro systems to the intricate biological landscape of a living being, which includes complex interactions between organs, tissues, and physiological factors.[3] Therefore, rigorous validation in well-chosen animal models is not just a regulatory hurdle, but a fundamental scientific necessity to de-risk drug development and accelerate the delivery of safe and effective therapies to patients.

The In Vitro to In Vivo Translation Challenge: Acknowledging the Complexity

The controlled environment of an in vitro experiment offers numerous advantages, including cost-effectiveness, high throughput, and the ability to isolate and study specific molecular interactions.[2][3] However, this reductionist approach is also its primary limitation. A living organism is a dynamic system with complex feedback loops, metabolic pathways, and immune responses that cannot be fully replicated in a dish.[1][3]

Key factors that contribute to the discrepancy between in vitro and in vivo results include:

  • Pharmacokinetics (PK): How a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body.[4][5] An in vitro assay cannot predict a compound's bioavailability, half-life, or potential to generate toxic metabolites.[5][6]

  • Pharmacodynamics (PD): The relationship between drug concentration and its effect at the site of action.[4] This is influenced by factors like receptor binding and downstream signaling cascades within the complex cellular environment of a tissue.

  • The Tumor Microenvironment: In cancer research, the in vivo tumor microenvironment, with its unique cellular and extracellular components, can significantly impact drug efficacy in ways not captured by 2D cell cultures.[6]

  • Off-Target Effects: A compound may interact with unintended targets in a whole organism, leading to unforeseen side effects or toxicity.[6]

  • Disease Model Validity: The chosen animal model must accurately recapitulate the key aspects of the human disease being studied.[3][7]

The 3Rs: An Ethical and Scientific Imperative

Before embarking on any animal study, it is crucial to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement .[8][9][10][11]

  • Replacement: Using non-animal methods whenever possible.[8][9][10][11] This includes computer modeling, organoids, and advanced in vitro systems.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.[8][9][10][11] This requires careful experimental design and power analysis.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.[8][9][10][11] This includes using appropriate anesthesia, analgesia, and humane endpoints.

A Strategic Framework for In Vivo Validation

A successful transition from in vitro to in vivo requires a well-defined and logical progression of experiments. The following workflow outlines a robust approach to validating your initial findings.

InVivo_Validation_Workflow cluster_0 Phase 1: Pre-In Vivo Characterization cluster_1 Phase 2: Animal Model Selection & Pilot Studies cluster_2 Phase 3: Definitive In Vivo Studies cluster_3 Phase 4: Data Analysis & Interpretation InVitro_Potency Confirm In Vitro Potency & MOA PK_Screen In Vitro ADME & PK Screening InVitro_Potency->PK_Screen Promising Candidate Model_Selection Select Appropriate Animal Model PK_Screen->Model_Selection Pilot_PK Pilot Pharmacokinetic (PK) Study Model_Selection->Pilot_PK Pilot_Efficacy Pilot Efficacy & Tolerability Study Pilot_PK->Pilot_Efficacy Establish Exposure Definitive_Efficacy Definitive Efficacy Study Pilot_Efficacy->Definitive_Efficacy Biomarker_Analysis Biomarker & PD Analysis Definitive_Efficacy->Biomarker_Analysis Confirm MOA Tox_Screen Preliminary Toxicology Screen Definitive_Efficacy->Tox_Screen Data_Integration Integrate In Vitro & In Vivo Data Tox_Screen->Data_Integration Go_NoGo Go/No-Go Decision Data_Integration->Go_NoGo

Caption: A strategic workflow for validating in vitro findings in vivo.

Part 1: Rigorous In Vitro Foundation

Before considering animal studies, it is imperative to have a solid foundation of in vitro data. This includes:

  • Confirmation of On-Target Potency and Mechanism of Action (MOA): Utilize multiple orthogonal assays to confirm that your compound is hitting the intended target with the desired potency and selectivity.

  • In Vitro ADME and Physicochemical Profiling: Assess the compound's solubility, permeability, metabolic stability, and potential for drug-drug interactions. This early screening helps to identify potential liabilities that could lead to poor in vivo performance.

Part 2: Selecting the Right In Vivo Model: A Critical Decision

The choice of animal model is arguably one of the most critical factors in the success of in vivo validation.[7][12] An inappropriate model can lead to misleading results and the unjustifiable use of animals.

Key Considerations for Animal Model Selection:

CriteriaDescriptionImportance
Physiological Relevance The model should mimic the human disease pathophysiology as closely as possible.[7][13]High
Genetic Homology The target of interest should have a high degree of genetic similarity between the animal model and humans.High
Predictive Validity The model should have a demonstrated history of predicting clinical outcomes for similar classes of compounds.High
Practical Considerations Factors such as animal size, lifespan, cost, and availability of specialized strains should be considered.[14]Medium

Commonly Used Animal Models in Preclinical Research:

Animal ModelKey AdvantagesCommon Applications
Mice Well-characterized genetics, numerous transgenic strains available, relatively low cost.[12]Oncology, immunology, metabolic diseases.[15]
Rats Larger size allows for more complex surgical procedures and serial blood sampling.Toxicology, cardiovascular disease, neuropharmacology.
Zebrafish Rapid development, optical transparency of embryos, high-throughput screening capabilities.[8]Developmental biology, toxicology, early-stage drug screening.
Non-Human Primates Closest physiological and genetic similarity to humans.Late-stage preclinical safety and efficacy studies.
Part 3: Designing Robust In Vivo Experiments

A well-designed in vivo study is essential for generating reliable and reproducible data.[16][17] Key elements of a robust experimental design include:

  • Clear and Testable Hypothesis: The study should be designed to answer a specific scientific question.

  • Appropriate Controls: Both positive and negative control groups are essential for validating the experimental results.[14]

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment allocation to minimize bias.[18]

  • Power Analysis for Sample Size Determination: Statistical methods should be used to determine the appropriate number of animals per group to detect a meaningful biological effect.[7][18][19]

  • Defined Endpoints: Primary and secondary endpoints should be clearly defined before the start of the study.

Experimental Protocol: A Step-by-Step Guide to a Pilot Pharmacokinetic (PK) Study

A pilot PK study is a crucial first step to understand how your compound behaves in the chosen animal model.

  • Animal Acclimation: Allow animals to acclimate to the facility for a minimum of one week before the study.

  • Dose Formulation: Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intravenous injection).

  • Dosing: Administer a single dose of the compound to a small group of animals (typically 3-4 per time point).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites) in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Part 4: The Crucial Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the relationship between the concentration of a drug in the body and its pharmacological effect is fundamental to successful drug development.[4][5][20]

  • Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[4][5]

  • Pharmacodynamics (PD): What the drug does to the body.[4]

Integrating PK and PD data allows researchers to:

  • Establish a clear link between drug exposure and target engagement.

  • Determine the optimal dosing regimen to achieve the desired therapeutic effect.[4]

  • Identify a therapeutic window where the drug is effective without causing significant toxicity.

PKPD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dose Administered Concentration Drug Concentration (Plasma, Tissue) Dose->Concentration ADME Effect Pharmacological Effect (Target Modulation, Efficacy) Concentration->Effect Target Interaction

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Part 5: The Power of Biomarkers in In Vivo Validation

Biomarkers are measurable indicators of a biological state or condition and are invaluable tools in drug development.[21] They can be used to:

  • Confirm Target Engagement: Demonstrate that the drug is interacting with its intended target in the animal model.

  • Monitor Disease Progression: Track the course of the disease and the therapeutic response.

  • Predict Clinical Response: Identify which patients are most likely to benefit from a particular treatment.[21]

Types of Biomarkers:

Biomarker TypeDescriptionExample
Target Engagement Measures the direct interaction of a drug with its target.Phosphorylation of a downstream signaling protein.
Pharmacodynamic (PD) Measures the downstream biological effects of the drug.Changes in gene expression or protein levels.
Efficacy Measures the therapeutic effect of the drug.Tumor shrinkage in an oncology model.
Safety/Toxicity Measures potential adverse effects of the drug.Liver enzyme levels in the blood.
Part 6: Data Analysis and Interpretation: Bridging the Gap

The final step in the validation process is to integrate and analyze the data from both your in vitro and in vivo studies.[22]

Key Statistical Considerations:

  • Appropriate Statistical Tests: The choice of statistical test will depend on the type of data being analyzed (e.g., t-test for comparing two groups, ANOVA for comparing multiple groups).[23]

  • Statistical Significance vs. Biological Relevance: A statistically significant result is not always biologically meaningful. It is important to consider the magnitude of the effect and its potential clinical relevance.

  • Data Visualization: Clear and concise data visualization is essential for communicating the results of your study.

Quantitative In Vitro to In Vivo Extrapolation (QIVIVE):

QIVIVE is a computational approach that uses in vitro data in conjunction with physiologically based pharmacokinetic (PBPK) models to predict the in vivo effects of a compound.[24] This approach can help to refine dose selection for in vivo studies and reduce the number of animals required.

Conclusion: A Pathway to Translational Success

The validation of in vitro findings in well-designed and ethically conducted animal studies is a cornerstone of modern drug discovery and development.[1] By embracing a strategic and scientifically rigorous approach that incorporates careful model selection, robust experimental design, and a deep understanding of PK/PD principles, researchers can significantly increase the likelihood of translating their promising laboratory discoveries into safe and effective therapies for patients. The journey is complex, but with a commitment to scientific integrity and a focus on the principles outlined in this guide, the path to clinical success becomes clearer.

References

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.).
  • Bridging the Gap: Validating In Vitro Discoveries in In Vivo Animal Models - Benchchem. (n.d.).
  • Best Practices for Animal Model Validation in Imaging Studies. (n.d.).
  • (PDF) In vitro to in vivo translation - ResearchGate. (n.d.).
  • SCIENTIFIC CONSIDERATIONS AND CHOICE OF SPECIES - K-State College of Veterinary Medicine. (n.d.).
  • Selecting appropriate animal models and strains: Making the best use of research, information and outreach. (n.d.).
  • Bridging the Gap: A Comparative Guide to Validating In Vitro Results in Animal Models - Benchchem. (n.d.).
  • 10 Considerations for Animal Model Development with Preclinical In Vivo Optical Imaging. (2023, September 6).
  • Statistical Issues and Analyses of in vivo and in vitro Genomic Data in order to Identify Clinically Relevant Profiles - NIH. (2007, May 10).
  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - NIH. (2022, November 30).
  • Animal Use Alternatives (3Rs) | National Agricultural Library - USDA. (n.d.).
  • A Structured Approach to Optimizing Animal Model Selection for Human Translation. (2022, April 14).
  • Three Rs (animal research) - Wikipedia. (n.d.).
  • (PDF) Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (n.d.).
  • The principles of 3R | Karolinska Institutet. (n.d.).
  • Challenges in translating MAC13772 in vitro results to in vivo models - Benchchem. (n.d.).
  • The 3Rs - NC3Rs. (n.d.).
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Corporation. (n.d.).
  • 3R - Replacement, Reduction and Refinement of animal experiments - UiB. (n.d.).
  • In Vivo PK/PD - Creative Bioarray. (n.d.).
  • PK/PD (Pharmacodynamics/Pharmacokinetics) Studies | Pharmaron. (n.d.).
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH. (n.d.).
  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (n.d.).
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27).
  • Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Evaluation with Biocytogen. (2022, October 4).
  • Designing an In Vivo Preclinical Research Study - MDPI. (n.d.).
  • 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges - ModernVivo. (n.d.).
  • Validation of Alternative In Vitro Methods to Animal Testing: Concepts, Challenges, Processes and Tools. (n.d.).
  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1).
  • What kind of statistical analysis method do you use in in-vitro experiment? - ResearchGate. (2021, August 11).
  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22).
  • In Vivo vs In Vitro: Differences in Early Drug Discovery - Blog - Biobide. (n.d.).
  • Webinar: Designing Your In Vivo Studies - YouTube. (2022, January 28).
  • Assessing how in vitro assay types predict in vivo toxicology data - Taylor & Francis Online. (2021, June 9).
  • How to trust your data: the power of statistical analysis in in vivo experimental design. (n.d.).
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (n.d.).
  • Comparative Analysis of Chemical Distribution Models for Quantitative In Vitro to In Vivo Extrapolation - MDPI. (n.d.).
  • Validation of Alternative In Vitro Methods to Animal Testing: Concepts, Challenges, Processes and Tools | Request PDF - ResearchGate. (n.d.).

Sources

The Decisive Role of Stereochemistry: A Head-to-Head Comparison of Pyrazole Carboxamide Isomer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Core Scaffold

Pyrazole carboxamides represent a cornerstone in modern agrochemical and pharmaceutical development. Their versatile scaffold has given rise to numerous highly effective agents, most notably the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1] These compounds function by targeting Complex II of the mitochondrial respiratory chain, a vital engine for cellular energy production in pathogenic fungi.[2] By binding to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme, they effectively halt ATP synthesis and starve the fungus of energy, leading to cell death.

However, the efficacy of a pyrazole carboxamide is not solely defined by its core structure. The precise three-dimensional arrangement of its atoms—its stereochemistry—plays a pivotal and often dramatic role in determining its biological activity. Molecules with the same chemical formula but different spatial arrangements, known as isomers, can exhibit vastly different affinities for their biological targets. This guide provides an in-depth technical comparison of the activity of different pyrazole carboxamide isomers, using the prominent SDHI fungicide Isopyrazam as a case study to illustrate the profound impact of stereoisomerism on performance.

The Significance of Isomerism: A Case Study of Isopyrazam

Isopyrazam is a potent, broad-spectrum pyrazole carboxamide fungicide used to control a variety of plant diseases. Its complex structure, featuring multiple chiral centers, gives rise to several stereoisomers. These are primarily categorized into cis (or syn) and trans (or anti) epimers, each of which exists as a pair of enantiomers ((+) and (-)).[3][4]

Recent research has moved beyond evaluating the racemic mixture (a 1:1 mixture of enantiomers) and has successfully isolated and tested the four distinct stereoisomers, revealing a stark hierarchy in their fungicidal potency.[5][6] This differentiation is critical, as it opens the door to developing "enantio-pure" products that maximize efficacy while potentially reducing the total chemical load on the environment.

Head-to-Head Performance: Quantitative Comparison of Isopyrazam Stereoisomers

The biological activity of the four primary Isopyrazam stereoisomers has been rigorously evaluated against several key plant pathogens. The results demonstrate a clear and significant difference in their ability to inhibit fungal growth, underscoring the importance of stereochemical configuration.[5]

A recent study elucidated the precise ranking of their bioactivity, with one isomer proving exceptionally more potent than the others.[5] This highlights that the majority of the fungicidal effect in the commercial mixture can be attributed to a single, highly active molecular form.

Table 1: Comparative Bioactivity Ranking of Isopyrazam Stereoisomers

RankIsomer ConfigurationRelative Bioactivity
1trans-1S,4R,9R-(+)-isopyrazamHighest
2cis-1R,4S,9R-(+)-isopyrazamHigh
3trans-1R,4S,9S-(−)-isopyrazamModerate
4cis-1S,4R,9S-(−)-isopyrazamLow

Data synthesized from studies by Li, Y., et al. (2024).[5]

The difference in efficacy is not trivial; studies have noted bioactivity differences spanning from 3-fold to over 1500-fold between the most and least active isomers, depending on the target pathogen.[6] This vast disparity is a direct consequence of how each isomer interacts with the target enzyme at a molecular level.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The observed differences in fungicidal activity are not random; they are dictated by the principles of molecular recognition. The binding pocket of the SDH enzyme is a highly specific, three-dimensional environment. For an inhibitor to be effective, it must fit precisely within this pocket to disrupt its function.

The stereoselective activity of Isopyrazam is directly attributed to the differential binding affinity of each isomer for the SDH ubiquitin-binding site.[5] Molecular docking simulations have confirmed that the most active isomer, trans-1S,4R,9R-(+)-isopyrazam, achieves the most stable and effective orientation within the binding pocket. This optimal fit allows for stronger and more persistent interactions with key amino acid residues, leading to more potent inhibition of the enzyme.[5] Less active isomers, due to their different spatial arrangements, cannot achieve this ideal binding conformation, resulting in weaker inhibition and reduced fungicidal effect.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibition Inhibition Site TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH provides Succinate ComplexIII Complex III SDH->ComplexIII transfers electrons via Ubiquinone (Q) Fungal_Death Fungal Cell Death ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase contributes to proton gradient ATP ATP (Energy) ATP_Synthase->ATP produces Fungal_Growth Fungal Growth & Proliferation Isomer Active Pyrazole Carboxamide Isomer (e.g., Isopyrazam) Isomer->SDH Binds to Qp site, blocks electron transfer

Caption: Mechanism of SDHI Fungicide Action.

Experimental Validation: Protocols for Isomer Comparison

To quantitatively assess the differential activity of pyrazole carboxamide isomers, two primary experimental workflows are employed: an in vitro whole-organism assay and a target-specific enzyme inhibition assay. These protocols are designed to be self-validating by providing complementary data on both cellular and molecular levels.

Experimental_Workflow cluster_whole_cell Whole-Cell Activity cluster_enzyme Target Enzyme Inhibition start_cell Prepare Fungal Spore Suspension & Culture Plates (e.g., PDA) treat_cell Inoculate plates with media amended with serial dilutions of each isomer start_cell->treat_cell incubate_cell Incubate at 25-28°C treat_cell->incubate_cell measure_cell Measure diameter of mycelial growth incubate_cell->measure_cell calc_ec50 Calculate EC50 Value (Effective concentration for 50% inhibition) measure_cell->calc_ec50 compare Compare EC50 and IC50 values to determine isomer potency and structure-activity relationship calc_ec50->compare start_enzyme Isolate Mitochondria or Purify SDH Enzyme treat_enzyme Prepare reaction mixture: Buffer, Substrate (Succinate), Electron Acceptor (DCPIP) start_enzyme->treat_enzyme add_inhibitor Add serial dilutions of each isomer treat_enzyme->add_inhibitor measure_enzyme Initiate reaction and measure decrease in absorbance (e.g., 600 nm) in kinetic mode add_inhibitor->measure_enzyme calc_ic50 Calculate IC50 Value (Inhibitory concentration for 50% activity) measure_enzyme->calc_ic50 calc_ic50->compare

Caption: Workflow for Comparing Isomer Activity.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This assay determines the EC₅₀ (Effective Concentration) value, which is the concentration of a compound that inhibits fungal growth by 50%.[7][8]

1. Preparation of Fungal Inoculum and Media:

  • Culture the target fungal pathogen (e.g., Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA) plates for 5-7 days until sufficient mycelial growth is achieved.
  • Prepare stock solutions of each pyrazole carboxamide isomer in a suitable solvent like dimethyl sulfoxide (DMSO).
  • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C in a water bath.

2. Plate Preparation:

  • Add the required volume of each isomer stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration is consistent across all plates and does not exceed 1% (v/v), including in the solvent-only control plate.
  • Pour the amended media into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

  • Using a sterile cork borer (e.g., 5 mm diameter), cut mycelial plugs from the leading edge of the actively growing fungal culture.
  • Place one mycelial plug, mycelium-side down, onto the center of each prepared PDA plate (both treated and control).
  • Seal the plates and incubate them at an appropriate temperature (e.g., 25°C) in the dark.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
  • Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
  • Plot the inhibition percentage against the logarithm of the compound concentration and use probit analysis or non-linear regression to determine the EC₅₀ value for each isomer.
Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This assay measures the IC₅₀ (Inhibitory Concentration) value—the concentration of an inhibitor required to reduce the activity of the SDH enzyme by 50%. This protocol is adapted from spectrophotometric methods using an artificial electron acceptor.[9][10]

1. Preparation of Enzyme Source:

  • Isolate mitochondria from the target fungus following established cell fractionation protocols. This is critical as SDH is a membrane-bound enzyme.
  • Alternatively, use a commercially available SDH enzyme preparation or a tissue homogenate.[11] Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

2. Assay Reaction Setup (in a 96-well plate):

  • Prepare an assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
  • Prepare solutions of the substrate (sodium succinate) and an electron acceptor dye, such as 2,6-dichlorophenolindophenol (DCPIP).[9]
  • To each well, add the assay buffer, DCPIP solution, and varying concentrations of the pyrazole carboxamide isomers.
  • Include a positive control (no inhibitor) and a blank (no enzyme).

3. Measurement and Data Analysis:

  • Pre-incubate the plate at a controlled temperature (e.g., 32°C) for 5-10 minutes.
  • Initiate the reaction by adding the enzyme preparation (or substrate, if the enzyme was added first) to all wells.
  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm (for DCPIP) in kinetic mode for 10-30 minutes. The rate of color change from blue to colorless is proportional to SDH activity.
  • Calculate the initial reaction velocity (V₀) for each concentration.
  • Determine the percentage of inhibition for each isomer concentration relative to the positive control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a suitable regression model to calculate the IC₅₀ value for each isomer.

Conclusion

The head-to-head comparison of pyrazole carboxamide isomers, exemplified by the case of Isopyrazam, provides a definitive illustration of a core principle in pharmacology and agrochemistry: structure dictates function. Seemingly identical molecules can have vastly different biological activities based purely on their three-dimensional arrangement. The trans-1S,4R,9R-(+)-isopyrazam isomer stands out as the primary source of fungicidal power due to its superior fit within the SDH enzyme's active site. This knowledge is invaluable for the rational design of next-generation fungicides, enabling the development of more potent, selective, and environmentally considerate solutions by focusing on the most active stereoisomer. For researchers in the field, a thorough evaluation at the isomeric level is not merely an academic exercise but a critical step in optimizing chemical performance and safety.

References

  • Li, Y., et al. (2024). Stereoselective Bioactivity and Action Mechanism of the Fungicide Isopyrazam. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Stereoselective Bioactivity and Action Mechanism of the Fungicide Isopyrazam. PubMed. Available at: [Link]

  • Wang, Z., et al. (2024). Study on the Bioactivity, Toxicity, Stereoselective Fate, and Risk Assessment of Chiral Fungicide Isopyrazam in Five Kinds of Fruits and Vegetables. PubMed. Available at: [Link]

  • JMPR (2005). Isopyrazam 165. Joint Meeting on Pesticide Residues Report. Available at: [Link]

  • Akhtar, T., et al. (2021). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Sun, F., et al. (2015). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PubMed Central. Available at: [Link]

  • Mahesha, H.B. (n.d.). Estimation of succinate dehydrogenase activity. Angelfire. Available at: [Link]

  • Kancelista, A., et al. (2014). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology. Available at: [Link]

  • El-Sobky, M. A., et al. (2021). Dual-culture assay for in vitro inhibition of mycelial growth of various pathogenic fungi. ResearchGate. Available at: [Link]

  • Mesarich, C., et al. (2023). Measuring fungal anti-E. coli activity using the zone of inhibition ZOI) assay. protocols.io. Available at: [Link]

  • Wang, D., et al. (2024). Enantioselective differentiation of chiral succinate dehydrogenase inhibitor fungicides. Pest Management Science. Available at: [Link]

  • R Discovery (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. R Discovery. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • University of Hertfordshire (n.d.). Isopyrazam (Ref: SYN 520453). AERU Pesticide Properties Database. Available at: [Link]

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Available at: [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PubMed Central. Available at: [Link]

  • Sánchez-Rangel, D., et al. (2021). In vitro inhibition of mycelial growth of plant pathogenic fungi by Streptomyces strains. ResearchGate. Available at: [Link]

  • ResearchGate (2019). Novel 4‐pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. ResearchGate. Available at: [Link]

  • Singh, P. P., & Singh, P. (2024). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. ResearchGate. Available at: [Link]

  • Villamil-Garzón, A., et al. (2024). Fengycin–essential oil emulsions as sustainable biocontrol formulations against Moniliophthora roreri. Frontiers in Microbiology. Available at: [Link]

  • Semantic Scholar (2020). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Semantic Scholar. Available at: [Link]

  • Al-Aked, A., et al. (2023). Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection. PubMed. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. Available at: [Link]

  • Latin, A. (2019). SDHI fungicides and turfgrass disease control: An overview. University of Georgia - Turf and Ornamental Pest Management. Available at: [Link]

  • Cheng, J., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Wei, Y., et al. (2023). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central. Available at: [Link]

  • Singh, P. P., & Singh, P. (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]

  • SciSpace (n.d.). Quantitative structure–activity relationship. SciSpace. Available at: [Link]

  • Li, X., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Abdullahi, M., et al. (2020). Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals working with N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide. As a chlorinated aromatic amide, this compound warrants a cautious approach. While specific toxicological data is limited, the principles of chemical safety dictate that it should be handled as a substance of unknown but potential hazard. This guide moves beyond mere compliance, embedding a culture of safety and procedural excellence within your laboratory workflows.

The primary directive of this guide is to ensure minimal exposure and prevent contamination. The core risk associated with this and similar compounds in solid form is the generation of airborne dust, which can be inhaled, and the potential for skin/eye contact.[1] Our protocols are designed as a self-validating system to mitigate these risks at every stage.

Core Personal Protective Equipment (PPE) Directive

The selection of PPE is not a checklist but a foundational component of your risk mitigation strategy. Each piece of equipment is chosen to counter a specific, identified hazard associated with this compound.

  • Respiratory Protection : The principal hazard when handling this compound in its solid, powdered form is the inhalation of fine particulates.[1] Therefore, all handling of the solid material, especially weighing and transferring, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.

  • Eye and Face Protection : Chemical dust can cause significant eye irritation.[2][3] Standard safety glasses are insufficient. Chemical splash goggles that provide a full seal around the eyes are mandatory. For operations involving larger quantities (typically >10g) or where there is an increased risk of splashing if the compound is in solution, a face shield should be worn in addition to goggles.[4][5]

  • Hand Protection : To prevent dermal absorption and potential skin irritation, chemical-resistant gloves are required.[3][6] Nitrile gloves are a suitable first choice for incidental contact.[4] It is critical to inspect gloves for any signs of degradation or puncture before each use and to wash hands thoroughly after removal.[7][8]

  • Skin and Body Protection : A professional, fully-buttoned laboratory coat serves to protect against accidental spills and contamination of personal clothing.[4][9] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[4][10]

Table 1: Summary of Recommended PPE
Protection TypeRecommended EquipmentStandard/SpecificationRationale
Respiratory Chemical Fume Hood / Ventilated EnclosureANSI/AIHA Z9.5Prevents inhalation of hazardous dust.[1]
Eye/Face Chemical Splash GogglesANSI Z87.1Protects eyes from irritating dust and potential splashes.[2][3]
Face Shield (in addition to goggles)ANSI Z87.1Required for larger quantities or significant splash risk.[4][5]
Hand Nitrile GlovesASTM D6319Prevents skin contact and dermal absorption.[4]
Body Laboratory CoatN/AProtects skin and personal clothing from contamination.[9]
Footwear Closed-toe, liquid-resistant shoesN/AProtects feet from spills.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide ensures that safety controls are integrated into every step of the handling process, from preparation to cleanup.

Step 1: Preparation and Area Designation
  • Designate the Work Area : All work with this compound powder should be performed in a designated area, clearly marked as such.[1]

  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly. Check the airflow monitor before starting.[7]

  • Prepare the Surface : Cover the work surface within the fume hood with absorbent, disposable bench paper. This simplifies cleanup in case of a small spill.[1]

  • Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, containers, etc.) and place them within the fume hood before introducing the chemical.

Step 2: Weighing and Transfer
  • Don Full PPE : Before opening the chemical container, ensure all PPE from Table 1 is correctly worn.

  • Minimize Dust Generation : Open the container slowly inside the fume hood. Use a spatula to carefully transfer small amounts of the powder to a weigh boat. Avoid pouring directly from the bottle, which can generate significant dust.[1]

  • Maintain Containment : Keep the primary chemical container closed whenever you are not actively dispensing from it.[1]

  • Dissolving Powders : If preparing a solution, add the solvent to the weighed powder within the fume hood. Ensure the vessel is appropriately sized to prevent splashes during mixing.

Step 3: Post-Handling and Decontamination
  • Clean Equipment : Carefully decontaminate any non-disposable equipment (like spatulas) that came into contact with the chemical. A wet-wiping method with an appropriate solvent is preferred over dry wiping to avoid aerosolizing residual powder.[1]

  • Wipe Down Surfaces : Using a damp cloth or towel, wipe down the designated work area within the fume hood, starting from the cleanest areas and moving toward the most contaminated.

  • Dispose of Consumables : Carefully fold the disposable bench paper inward, containing any contamination, and place it in the designated solid hazardous waste container.

  • Doff PPE Correctly : Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands thoroughly with soap and water immediately after.[8]

Diagram 1: Safe Handling Workflow

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Decontamination & Cleanup prep1 Designate & Mark Area prep2 Verify Fume Hood Function prep1->prep2 prep3 Cover Work Surface prep2->prep3 handle1 Don Full PPE prep3->handle1 Proceed to Handling handle2 Weigh & Transfer Chemical (Minimize Dust) handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Proceed to Cleanup clean2 Wipe Down Surfaces clean1->clean2 clean3 Dispose of Consumables clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4 end End clean4->end Workflow Complete

Caption: A step-by-step workflow for the safe handling of powdered chemicals.

Disposal Plan: Managing Chlorinated Waste Streams

Proper waste management is a critical safety and environmental responsibility. This compound is a chlorinated organic compound, which places it in a specific category for chemical waste disposal.

The Causality of Segregation : Chlorinated and halogenated organic wastes cannot be disposed of via the same methods as non-halogenated solvents. They often require high-temperature incineration at specialized facilities to prevent the formation of toxic byproducts like dioxins.[11][12] Mixing waste streams leads to significantly higher disposal costs and regulatory complexity.[12] Therefore, strict segregation is mandatory.

Waste Segregation Protocol
  • Solid Waste :

    • Contaminated PPE : All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must be placed in a clearly labeled, sealed container designated for "Solid Chlorinated/Halogenated Organic Waste".

    • Empty Containers : The original chemical container, even when "empty," will contain residue. It should be sealed and disposed of in the same solid waste stream.

  • Liquid Waste :

    • Solutions : Any solutions containing this compound must be collected in a dedicated, sealed, and properly vented container labeled "Liquid Chlorinated/Halogenated Organic Waste".

    • Incompatibility : Never mix chlorinated waste with other waste streams, especially acids or oxidizers, as this could trigger a dangerous reaction.[12]

  • General Guidelines :

    • Labeling : All waste containers must be clearly and accurately labeled with their contents.

    • Storage : Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

    • Compliance : Always adhere to your institution's specific chemical waste management guidelines and local environmental regulations.

Diagram 2: Waste Segregation Decision Tree

G start Waste Generated q1 Is it contaminated with This compound? start->q1 q2 Is the waste liquid or solid? q1->q2 Yes out1 Dispose in General Lab Waste q1->out1 No out2 Dispose in 'Solid Chlorinated Waste' Container q2->out2 Solid (Gloves, Paper, etc.) out3 Dispose in 'Liquid Chlorinated Waste' Container q2->out3 Liquid (Solutions, Rinsates)

Caption: Decision-making process for proper waste segregation.

References

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of California, Berkeley. [Link]

  • Process for Disposal of Chlorinated Organic Residues - Industrial & Engineering Chemistry Process Design and Development. [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. [Link]

  • Laboratory chemical waste - Water Corporation. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf, National Institutes of Health. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - Princeton University. [Link]

  • Part D: Chemical Safety Procedures for Laboratories - University of Wisconsin-La Crosse. [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]

  • Personal Protective Equipment (PPE) - CHEMM, U.S. Department of Health and Human Services. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety - University of Colorado Boulder. [Link]

  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.